ADH-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C29H36N8O9 |
|---|---|
Poids moléculaire |
640.6 g/mol |
Nom IUPAC |
methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate |
InChI |
InChI=1S/C29H36N8O9/c1-3-4-15-46-28-23(37(41)42)12-11-19(35-28)25(39)32-20-8-7-18(34-26(20)44-16-5-13-30)24(38)33-21-9-10-22(29(40)43-2)36-27(21)45-17-6-14-31/h7-12H,3-6,13-17,30-31H2,1-2H3,(H,32,39)(H,33,38) |
Clé InChI |
KDVRSKDEDDWURT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=CC(=N1)C(=O)NC2=C(N=C(C=C2)C(=O)NC3=C(N=C(C=C3)C(=O)OC)OCCCN)OCCCN)[N+](=O)[O-] |
Origine du produit |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Alcohol Dehydrogenase 6 (ADH6)
Executive Summary
Alcohol dehydrogenase 6 (ADH6), a member of the class V alcohol dehydrogenase family, is a critical enzyme in the metabolism of a diverse range of alcohols and aldehydes.[1][2][3] While less characterized than the classical class I enzymes, ADH6 possesses unique substrate specificities and kinetic properties that underscore its distinct physiological roles. In humans, this NAD-dependent enzyme is primarily expressed in the liver and stomach, where it contributes to the oxidation of primary and secondary alcohols.[4] Genetic variations within the ADH6 gene have been linked to differential responses to alcohol and susceptibility to alcohol-related disorders, highlighting its importance in both metabolic pathways and clinical contexts.[5] This document provides a comprehensive overview of the biochemical function, kinetic profile, structural characteristics, and physiological relevance of ADH6, supplemented with detailed experimental protocols and pathway visualizations to facilitate further research and drug development efforts.
Biochemical Function and Metabolic Role
ADH6 is an oxidoreductase that catalyzes the reversible oxidation of a wide array of substrates.[1] Its primary function involves the NAD-dependent conversion of primary alcohols into their corresponding aldehydes and secondary alcohols into ketones.[4][6]
Core Catalytic Activities:
-
Primary Alcohol Oxidation: R-CH₂OH + NAD⁺ ⇌ R-CHO + NADH + H⁺
-
Secondary Alcohol Oxidation: R₂-CHOH + NAD⁺ ⇌ R₂-C=O + NADH + H⁺
Beyond simple alcohols like ethanol (B145695), the substrate repertoire of human ADH6 includes retinol (B82714) (Vitamin A), hydroxysteroids, and products of lipid peroxidation.[1][2][3] This broad specificity suggests its involvement in multiple metabolic pathways beyond ethanol detoxification, including retinoic acid signaling and the management of oxidative stress.
In contrast, the ADH6 ortholog in Saccharomyces cerevisiae is strictly NADPH-dependent and exhibits a high catalytic efficiency for the reduction of various aldehydes, including those derived from lignin (B12514952) degradation like veratraldehyde.[7][8] This function is crucial for aldehyde detoxification and the synthesis of fusel alcohols in yeast.[7]
Figure 1: ADH6 metabolic pathway overview.
Kinetic Properties and Substrate Specificity
The catalytic efficiency of ADH6 varies significantly depending on the substrate. The enzyme exhibits a relatively high Michaelis constant (Km) for ethanol, suggesting lower affinity compared to other ADH isozymes. Its optimal activity is observed under alkaline conditions.[4]
Quantitative Kinetic Data (Human ADH6)
The following table summarizes the kinetic parameters for select substrates catalyzed by human ADH6.
| Substrate | Km (mM) | Optimal pH | Temperature (°C) | Cofactor | Reference |
| Ethanol | 28 | 10.0 | 25 | NAD⁺ | [4] |
| 1-Propanol | 3.2 | 10.0 | 25 | NAD⁺ | [4] |
| Benzyl Alcohol | 0.12 | 10.0 | 25 | NAD⁺ | [4] |
Activity Regulation:
-
Inhibition: The enzyme is partially inhibited by 10 mM pyrazole (B372694) when 100 mM ethanol is used as the substrate.[4]
Substrate Specificity (S. cerevisiae ADH6)
The yeast ADH6 enzyme is strictly NADPH-specific and demonstrates a markedly higher catalytic efficiency (kcat/Km) for aldehydes compared to alcohols.[7] This suggests a primary role in aldehyde reduction.
| Substrate (Aldehyde) | Relative Catalytic Efficiency (kcat/Km) |
| Pentanal | Highest |
| Veratraldehyde | High |
| Hexanal | High |
| 3-Methylbutanal | Medium |
| Cinnamaldehyde | Medium |
Gene Expression, Structure, and Regulation
The ADH6 gene in humans is located on chromosome 4q23.[1] Its expression is predominantly localized to the stomach and liver, with additional expression noted in the broader gastrointestinal tract and kidneys.[3][4][9] The gene's promoter region contains a glucocorticoid response element, indicating that its transcription may be regulated by steroid hormones.[1][3]
Structurally, ADH6 is a homodimeric enzyme, with each subunit containing two zinc ions.[4][8] These zinc ions are crucial for both the catalytic activity and structural integrity of the enzyme, classifying it as a zinc-containing alcohol dehydrogenase.[4]
Role in Physiology and Disease
Genetic polymorphisms in the ADH6 gene have been implicated in modulating alcohol-related behaviors and disease susceptibility.[5] Specific variants are associated with the risk of alcohol dependence.[5] For instance, the polymorphism rs3857224 has been correlated with heavy alcohol consumption, particularly in women.[5][10] These findings suggest that variations in ADH6 activity can influence an individual's metabolism of and neurobehavioral response to alcohol, making it a potential target for understanding and treating alcohol use disorders.[5]
Figure 2: Logical flow from ADH6 genetics to clinical phenotype.
Experimental Protocols
Recombinant ADH6 Expression and Purification
This protocol is adapted from methodologies used for characterizing yeast ADH6.[7]
-
Cloning: Subclone the full-length human ADH6 cDNA into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast) with a polyhistidine tag for affinity purification.
-
Transformation: Transform the expression vector into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Protein Expression:
-
For E. coli: Grow cells at 37°C to an OD₆₀₀ of 0.6-0.8. Induce expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
For Yeast: Grow cells in selective media containing glucose. Induce expression by transferring cells to a galactose-containing medium.
-
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), supplemented with protease inhibitors). Lyse cells using sonication or a French press.
-
Purification:
-
Clarify the lysate by ultracentrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the ADH6 protein using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
-
Quality Control: Assess purity and concentration using SDS-PAGE and a Bradford or BCA protein assay. Confirm protein identity via Western blot or mass spectrometry.
Enzyme Kinetics Assay (Spectrophotometric)
This protocol outlines the determination of steady-state kinetic parameters.[11][12]
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
Buffer (e.g., 100 mM Glycine-NaOH, pH 10.0 for oxidation).
-
Cofactor (e.g., 2.5 mM NAD⁺).
-
Varying concentrations of the alcohol substrate (e.g., ethanol from 1 mM to 50 mM).
-
Purified ADH6 enzyme (a fixed, non-limiting concentration).
-
-
Assay Procedure:
-
Incubate the mixture at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the enzyme.
-
Monitor the reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation (V₀ = Vₘₐₓ[S] / (Kₘ + [S])) using non-linear regression to determine Kₘ and Vₘₐₓ.
-
Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation.[13]
-
Figure 3: Experimental workflow for ADH6 kinetic analysis.
References
- 1. ADH6 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. sinobiological.com [sinobiological.com]
- 4. uniprot.org [uniprot.org]
- 5. Gene - ADH6 [maayanlab.cloud]
- 6. uniprot.org [uniprot.org]
- 7. Characterization of the Saccharomyces cerevisiae YMR318C (ADH6) gene product as a broad specificity NADPH-dependent alcohol dehydrogenase: relevance in aldehyde reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADH6 | SGD [yeastgenome.org]
- 9. ADH6 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. ADH6 alcohol dehydrogenase 6 (class V) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. bohr.winthrop.edu [bohr.winthrop.edu]
- 12. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Substrate Specificity and Kinetics of Human Alcohol Dehydrogenase 6 (ADH6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Alcohol Dehydrogenase 6 (ADH6), a member of the class V alcohol dehydrogenase family, is a critical enzyme in human metabolism.[1][2] While the broader family of alcohol dehydrogenases is well-known for its role in ethanol (B145695) metabolism, ADH6 exhibits a distinct substrate profile and kinetic properties that warrant specific investigation.[3][4] This enzyme participates in vital metabolic pathways, including the metabolism of retinol (B82714) to retinoic acid, a key signaling molecule in cellular differentiation and development.[1] Furthermore, emerging research has implicated ADH6 in various pathological conditions, including cancer and responses to oxidative stress, highlighting its potential as a therapeutic target.[5][6]
This technical guide provides a comprehensive overview of the substrate specificity and kinetics of human ADH6. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.
Substrate Specificity and Kinetics of Human ADH6
ADH6 catalyzes the NAD+-dependent oxidation of a variety of primary and secondary alcohols to their corresponding aldehydes and ketones.[4] The enzyme's substrate specificity is broad, encompassing not only small-chain alcohols but also more complex molecules like retinol and various hydroxysteroids.[1][2]
Quantitative Kinetic Data
The kinetic parameters of an enzyme, namely the Michaelis constant (Km) and the catalytic constant (kcat), are crucial for understanding its efficiency and substrate preference. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km generally indicates a higher affinity of the enzyme for the substrate. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the available kinetic data for human ADH6 with various substrates. It is important to note that comprehensive kinetic data for a wide range of substrates for human ADH6 is still an active area of research.[3]
| Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) | pH | Temperature (°C) | Reference |
| Ethanol | 28 | - | - | 10.0 | 25 | [4] |
| 1-Propanol | 3.2 | - | - | 10.0 | 25 | [4] |
| Benzyl (B1604629) alcohol | 0.12 | - | - | 10.0 | 25 | [4] |
| Octanol | - | - | - | 10.0 | - | [7] |
| Cyclohexanol | - | - | - | 10.0 | - | [7] |
| Methanol | - | - | - | 10.0 | - | [7] |
| Ethylene glycol | - | - | - | 10.0 | - | [7] |
| 16-Hydroxyhexadecanoic acid | - | - | - | 10.0 | - | [7] |
Note: A hyphen (-) indicates that the data is not available in the cited literature.
The available data indicates that ADH6 has a relatively high Km for ethanol, suggesting a lower affinity for this substrate compared to other alcohols like benzyl alcohol.[4][7] The preference for bulkier substrates is a characteristic of some alcohol dehydrogenase isozymes.[7][8]
Signaling Pathway Involvement
Retinoic Acid Synthesis Pathway
A primary and well-established role of ADH6 is its participation in the synthesis of retinoic acid, a potent signaling molecule that regulates gene expression and a wide range of cellular processes, including cell growth, differentiation, and embryonic development.[5] Retinoic acid is synthesized from retinol (Vitamin A) in a two-step oxidation process. ADH6, along with other alcohol dehydrogenases, catalyzes the first step: the reversible oxidation of retinol to retinaldehyde. The second, irreversible step is the oxidation of retinaldehyde to retinoic acid, catalyzed by aldehyde dehydrogenases (ALDHs).
Role in Cancer and Oxidative Stress
Recent studies have suggested a potential role for ADH6 in cancer and the cellular response to oxidative stress. The expression levels of ADH6 have been found to have prognostic value in certain cancers, such as pancreatic adenocarcinoma.[9] Additionally, ADH family members are involved in metabolic pathways that can generate reactive oxygen species (ROS), and conversely, can also participate in detoxification pathways. The interplay between ADH6 activity, alcohol metabolism, and oxidative stress is an area of active investigation.[6][10] Dysregulation of ADH6 activity could potentially contribute to the cellular damage associated with oxidative stress, a known factor in carcinogenesis.
Experimental Protocols
Recombinant Human ADH6 Expression and Purification
The production of recombinant human ADH6 is essential for detailed kinetic and structural studies. A common method involves expressing the ADH6 gene in an Escherichia coli expression system.[11][12]
1. Gene Cloning and Expression Vector Construction:
-
The full-length cDNA of human ADH6 is cloned into a suitable bacterial expression vector, such as one containing a pPROEX-1 backbone.[12]
-
A purification tag, such as a polyhistidine (His6) tag, is often fused to the N- or C-terminus of the protein to facilitate purification.[13][14]
2. Expression in E. coli:
-
The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3) or MC4100Δibp.[12] The MC4100Δibp strain, lacking small heat-shock proteins, has been shown to be successful for the expression of some challenging proteins.[12]
-
Cells are cultured in a rich medium like Terrific Broth supplemented with glucose.[12]
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches an optimal density (e.g., A600 of ~0.5).[12]
-
To enhance the yield of soluble protein, expression is often carried out at a reduced temperature (e.g., 22°C) for an extended period (e.g., 16 hours).[12]
3. Cell Lysis and Protein Purification:
-
Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer.
-
Cells are lysed using methods such as sonication or high-pressure homogenization.
-
The cell lysate is centrifuged to separate the soluble fraction containing the recombinant protein from insoluble cellular debris.
-
The soluble fraction is then subjected to affinity chromatography. For His-tagged proteins, a nickel-nitrilotriacetic acid (Ni-NTA) resin is commonly used.[13][14]
-
The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
The purified His-tagged ADH6 is then eluted from the column using a buffer with a high concentration of imidazole.
-
Further purification steps, such as ion-exchange or size-exclusion chromatography, can be employed to achieve higher purity.[12]
Kinetic Analysis of ADH6 Activity
The enzymatic activity of ADH6 is typically determined by a spectrophotometric assay that monitors the reduction of NAD+ to NADH at 340 nm.[15]
1. Assay Principle:
-
ADH6 catalyzes the oxidation of an alcohol substrate, coupled with the reduction of the coenzyme NAD+ to NADH.
-
The formation of NADH is monitored by the increase in absorbance at 340 nm (the molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).[16]
2. Reaction Mixture:
-
A typical reaction mixture contains:
-
Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8-10.0)[4]
-
NAD+ (e.g., 2.5 mM)
-
Substrate (varying concentrations to determine Km)
-
Purified recombinant human ADH6 enzyme
-
3. Assay Procedure:
-
The reaction components, except for the enzyme or substrate, are pre-incubated in a cuvette at a constant temperature (e.g., 25°C).
-
The reaction is initiated by the addition of the enzyme or substrate.
-
The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
The initial reaction velocity (v0) is determined from the linear portion of the absorbance versus time plot.
4. Data Analysis:
-
To determine the kinetic parameters Km and Vmax, the initial velocities are measured at various substrate concentrations.
-
The data are then fitted to the Michaelis-Menten equation: v0 = (Vmax * [S]) / (Km + [S])
-
Non-linear regression analysis is the preferred method for fitting the data.
-
The catalytic constant (kcat) is calculated from the Vmax and the enzyme concentration ([E]t): kcat = Vmax / [E]t
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the expression, purification, and kinetic analysis of recombinant human ADH6.
Conclusion
Human ADH6 is a multifaceted enzyme with a broad substrate specificity and important roles in cellular metabolism and signaling. Its involvement in the retinoic acid synthesis pathway underscores its significance in development and cellular regulation. While our understanding of ADH6 kinetics is growing, further comprehensive studies with a wider array of substrates are needed to fully elucidate its substrate preferences and catalytic mechanism. The emerging links between ADH6, cancer, and oxidative stress open new avenues for research and suggest that this enzyme may be a valuable target for future drug development efforts. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the complex and vital functions of human Alcohol Dehydrogenase 6.
References
- 1. ADH6 alcohol dehydrogenase 6 (class V) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic analysis and ligand-induced conformational changes in dimeric and tetrameric forms of human thymidine kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Expression, Interaction, and Role of Pseudogene Adh6-ps1 in Cancer Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate specificity of human class I alcohol dehydrogenase homo- and heterodimers containing the beta 2 (Oriental) subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative stress, inflammation, and cancer: How are they linked? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and kinetic characterization of recombinant human stomach alcohol dehydrogenase. Active-site amino acid sequence explains substrate specificity compared with liver isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression in Escherichia coli of human ARHGAP6 gene and purification of His-tagged recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. researchgate.net [researchgate.net]
In-Depth Technical Guide to ADH6 Expression in Normal Human Tissues
A Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression of Alcohol Dehydrogenase 6 (ADH6) in normal human tissues. The information is curated for researchers, scientists, and professionals in drug development who are interested in the tissue-specific expression and function of this enzyme. This document summarizes quantitative expression data, details relevant experimental methodologies, and visualizes associated metabolic pathways.
Quantitative Expression of ADH6
The expression of ADH6 varies significantly across different human tissues, with the highest levels observed in the liver. Both messenger RNA (mRNA) and protein expression data confirm the liver as the primary site of ADH6 activity.
Table 1: ADH6 mRNA Expression in Normal Human Tissues
The following table summarizes the median mRNA expression of ADH6 in Transcripts Per Million (TPM) from the Genotype-Tissue Expression (GTEx) portal. Tissues with notable expression levels are highlighted.
| Tissue | Median TPM | Data Source |
| Liver | 139.0 | GTEx[1] |
| Duodenum | 20.7 | GTEx[1] |
| Small Intestine (Terminal Ileum) | Not Reported | |
| Stomach | Not Reported | |
| Esophagus - Mucosa | Not Reported | |
| Colon - Transverse | Not Reported |
Note: While "Not Reported" in this specific GTEx dataset, other sources indicate ADH6 expression in the stomach and small intestine.
Table 2: ADH6 Protein Expression in Normal Human Tissues
Protein expression data for ADH6 is primarily based on immunohistochemistry (IHC) and mass spectrometry (MS). The Human Protein Atlas provides a summary of ADH6 protein expression, which is largely consistent with the mRNA data.
| Tissue | Expression Level | Method(s) | Data Source |
| Liver | High | IHC, MS[2][3] | Human Protein Atlas |
| Gastrointestinal Tract | Low to Medium | IHC | Human Protein Atlas[2] |
| Kidney | Low | IHC | Human Protein Atlas[2] |
Expression levels are qualitative assessments from the Human Protein Atlas and other proteomics databases.
Key Metabolic Pathways Involving ADH6
ADH6 is a member of the alcohol dehydrogenase family and plays a role in the metabolism of a variety of substrates, including ethanol (B145695) and retinol (B82714).[1]
Ethanol Oxidation Pathway
ADH6 participates in the initial step of ethanol metabolism, converting ethanol to acetaldehyde.[4] This is a crucial detoxification pathway, primarily occurring in the liver.
Retinol Metabolism Pathway
ADH6 is also involved in the synthesis of retinoic acid from retinol (Vitamin A). This pathway is vital for various biological processes, including development and cell differentiation. ADH6 catalyzes the conversion of retinol to retinaldehyde.
Experimental Protocols
Accurate quantification and localization of ADH6 expression are critical for research and drug development. The following sections provide detailed methodologies for key experimental techniques used to study ADH6.
Quantitative Real-Time PCR (qPCR) for ADH6 mRNA Expression
This protocol outlines the steps for quantifying ADH6 mRNA levels in tissue samples.
1. RNA Extraction:
-
Homogenize fresh or frozen tissue samples (50-100 mg) in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a phenol-chloroform extraction method followed by isopropanol (B130326) precipitation.
-
Resuspend the RNA pellet in RNase-free water and quantify using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
The reaction typically includes dNTPs, RNase inhibitor, and reverse transcriptase in a final volume of 20 µL.
-
Incubate the reaction at 42°C for 60 minutes, followed by an inactivation step at 70°C for 5 minutes.
3. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for ADH6, and a SYBR Green master mix.
-
ADH6 Forward Primer: (Example sequence, to be designed and validated) 5'-GCT GAG AAG GGC AAG ATC AA-3'
-
ADH6 Reverse Primer: (Example sequence, to be designed and validated) 5'-TTC TGG GAG GTG AAG TCT GG-3'
-
Use a validated housekeeping gene (e.g., GAPDH, ACTB) as an internal control.
-
Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to confirm product specificity.
-
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for ADH6 and the housekeeping gene.
-
Calculate the relative expression of ADH6 using the ΔΔCt method.
Immunohistochemistry (IHC) for ADH6 Protein Localization
This protocol describes the localization of ADH6 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Tissue Preparation:
-
Fix fresh tissue samples in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a protein block solution (e.g., 5% normal goat serum) for 30 minutes.
-
Incubate with a primary antibody against ADH6 (diluted in antibody diluent) overnight at 4°C.
-
Wash with Tris-buffered saline (TBS).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with TBS.
-
Visualize the signal by incubating with a diaminobenzidine (DAB) substrate-chromogen solution until the desired stain intensity develops.
5. Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
6. Analysis:
-
Examine the slides under a light microscope to assess the subcellular localization and intensity of ADH6 staining.
This guide provides a foundational understanding of ADH6 expression in normal human tissues. For more detailed information, researchers are encouraged to consult the primary literature and databases cited.
References
- 1. ADH6 alcohol dehydrogenase 6 (class V) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. ADH6 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Tissue expression of ADH6 - Staining in liver - The Human Protein Atlas [v23.proteinatlas.org]
- 4. uniprot.org [uniprot.org]
ADH6 Genetic Variants and Disease Susceptibility: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol dehydrogenase 6 (ADH6), a class V alcohol dehydrogenase, is a critical enzyme in the metabolism of a wide range of substrates, including ethanol (B145695) and retinol (B82714). Located within the ADH gene cluster on chromosome 4, genetic variations in ADH6 have been implicated in differential susceptibility to a variety of diseases, most notably alcohol dependence. This technical guide provides a comprehensive overview of the current understanding of ADH6 genetic variants and their association with disease, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Data on ADH6 Variant-Disease Associations
The following tables summarize the key quantitative data from genetic association studies investigating the link between ADH6 variants and various diseases.
Table 1: Association of ADH6 Variants with Alcohol Dependence and Heavy Drinking
| Variant (rsID) | Population | Phenotype | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| rs3857224 | Spanish | Heavy Alcohol Intake (Women) | 1.61 | 1.21 - 2.14 | 1.01E-03 | [1] |
| Rare Variant Constellation | European-Americans | Alcohol Dependence | - | - | 0.045 (global) | [2] |
| Rare Variant Constellation | European-Australians | Alcohol Dependence | - | - | 0.027 (global) | [2] |
| Rare Variant Constellation | African-Americans | Alcohol Dependence | - | - | 0.050 (global) | [2] |
Table 2: Association of Common ADH Cluster Variants (including ADH6 region) with Neuropsychiatric Disorders
| Disorder | Population | Associated Variants | Significance | Reference |
| Schizophrenia | African-Americans | 28 SNPs in ADH cluster | q < 0.05 (FDR corrected) | [3][4] |
| Autism | European-Americans | 15 SNPs in ADH cluster | q < 0.05 (FDR corrected) | [3][4] |
Note: Specific odds ratios for individual ADH6 variants in schizophrenia and autism from these studies require further detailed analysis of the primary data. The association is with the broader ADH gene cluster.
Table 3: Association of ADH6 with Cancer
Current research provides limited and sometimes conflicting evidence for a direct association between specific ADH6 variants and cancer risk. While some studies have investigated the broader ADH gene cluster in relation to cancers like esophageal and lung cancer, the specific contribution of ADH6 variants remains an area of active investigation. One study found that ADH6 expression was not significantly associated with the clinical stage of non-small cell lung cancer[5]. Another report noted lower ADH6 expression in lung cancer cells compared to normal tissue.
Signaling and Metabolic Pathways Involving ADH6
ADH6 plays a role in two key metabolic pathways: ethanol metabolism and retinol metabolism.
Ethanol Metabolism Pathway
ADH6, as an alcohol dehydrogenase, participates in the oxidation of ethanol to acetaldehyde. This is the first and rate-limiting step in alcohol metabolism.
Retinol (Vitamin A) Metabolism Pathway
ADH6 is also involved in the conversion of retinol (vitamin A) to retinal, a crucial step in the synthesis of retinoic acid, which is a key regulator of gene expression.[6][7][8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ADH6 genetic variants.
DNA Extraction and Quantification
-
Sample Collection: Collect biological samples (e.g., whole blood, saliva, or tissue).
-
DNA Extraction: Utilize a commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions. This typically involves cell lysis, protein precipitation, and DNA precipitation.
-
DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). Assess the A260/A280 ratio to check for protein contamination (an ideal ratio is ~1.8) and the A260/A230 ratio to check for other contaminants (an ideal ratio is between 2.0 and 2.2).
Genotyping of ADH6 Variants
This method is widely used for genotyping single nucleotide polymorphisms (SNPs).
-
Assay Preparation:
-
Dilute pre-designed or custom TaqMan SNP Genotyping Assays to a 20X working stock solution. Each assay contains two allele-specific probes labeled with different fluorescent dyes (e.g., FAM and VIC) and a quencher, along with forward and reverse primers.
-
-
Reaction Mix Preparation:
-
For each reaction, prepare a master mix containing:
-
2X TaqMan Genotyping Master Mix
-
20X SNP Genotyping Assay
-
Nuclease-free water
-
-
-
PCR Amplification and Detection:
-
Dispense the master mix into a 96- or 384-well PCR plate.
-
Add the genomic DNA samples to the respective wells.
-
Seal the plate and centrifuge briefly.
-
Perform the PCR reaction in a real-time PCR instrument using the following typical cycling conditions:
-
Enzyme Activation: 95°C for 10 minutes
-
Denaturation: 95°C for 15 seconds (40 cycles)
-
Annealing/Extension: 60°C for 1 minute (40 cycles)
-
-
-
Data Analysis:
-
The real-time PCR instrument software measures the fluorescence of each dye at the end of each PCR cycle.
-
The allelic discrimination plot is used to determine the genotype of each sample based on the relative fluorescence of the two probes.
-
This technique is used when a SNP creates or abolishes a restriction enzyme recognition site.
-
PCR Amplification:
-
Restriction Enzyme Digestion:
-
Digest the PCR product with the appropriate restriction enzyme that recognizes the polymorphic site. The reaction typically includes the PCR product, restriction enzyme, and the corresponding buffer.
-
Incubate the reaction at the optimal temperature for the enzyme for a specified time.
-
-
Gel Electrophoresis:
-
Separate the digested DNA fragments on an agarose (B213101) gel.[11]
-
Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize the DNA fragments under UV light.
-
-
Genotype Determination:
-
The genotype is determined by the pattern of DNA fragments on the gel. For example, a homozygous individual for the allele with the restriction site will show two smaller fragments, while a homozygous individual for the allele without the site will show one larger, undigested fragment. A heterozygous individual will show all three fragments.
-
This is the gold standard for DNA sequencing and can be used to definitively identify genetic variants.
-
PCR Amplification: Amplify the target DNA region containing the potential variant.
-
Cycle Sequencing: Perform a modified PCR using fluorescently labeled dideoxynucleotide triphosphates (ddNTPs) in addition to the standard deoxynucleotide triphosphates (dNTPs). The incorporation of a ddNTP terminates the DNA synthesis.
-
Capillary Electrophoresis: Separate the resulting DNA fragments by size using capillary electrophoresis.
-
Sequence Analysis: A laser excites the fluorescent labels on the ddNTPs, and a detector reads the color of the fluorescence for each fragment as it passes. The sequence of the DNA is then determined by the order of the colors.
ADH6 Enzyme Activity Assay
This assay measures the catalytic activity of the ADH6 enzyme by monitoring the reduction of NAD+ to NADH.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM sodium pyrophosphate, pH 8.8).
-
Substrate Solution: Prepare a solution of the substrate (e.g., ethanol) in the assay buffer.
-
Cofactor Solution: Prepare a solution of NAD+ in the assay buffer.
-
Enzyme Sample: Prepare a lysate from cells or tissues expressing ADH6, or use a purified ADH6 enzyme solution.
-
-
Assay Procedure:
-
In a cuvette or a 96-well plate, combine the assay buffer, NAD+ solution, and the enzyme sample.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the absorbance at 340 nm (the wavelength at which NADH absorbs light) at regular time intervals using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time (ΔA340/min).
-
Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH production, which reflects the enzyme activity.
-
Experimental and Analytical Workflows
The following diagrams illustrate the typical workflows for investigating the association of ADH6 genetic variants with disease susceptibility.
Genetic Association Study Workflow
This workflow outlines the key steps in a case-control genetic association study.
Conclusion
The study of ADH6 genetic variants is a rapidly evolving field with significant implications for understanding and potentially treating a range of complex diseases. While the association with alcohol dependence is the most robustly characterized, emerging evidence suggests a role in other neuropsychiatric and potentially carcinogenic processes. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current quantitative evidence, detailing key experimental methodologies, and illustrating the relevant biological pathways and research workflows. Further research, particularly large-scale genetic association studies across diverse populations and in-depth functional analyses of identified variants, will be crucial to fully elucidate the role of ADH6 in human health and disease.
References
- 1. integra-biosciences.com [integra-biosciences.com]
- 2. Polymerase chain reaction (PCR) | Definition, Steps, Applications, & Facts | Britannica [britannica.com]
- 3. TaqMan SNP Genotyping - CD Genomics [cd-genomics.com]
- 4. Distinct Prognostic Values of Alcohol Dehydrogenase Family Members for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cs.toronto.edu [cs.toronto.edu]
- 6. TaqMan SNP genotyping protocol [protocols.io]
- 7. The TaqMan Method for SNP Genotyping | Springer Nature Experiments [experiments.springernature.com]
- 8. genscript.com [genscript.com]
- 9. The TaqMan method for SNP genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acgs.uk.com [acgs.uk.com]
- 11. geneticeducation.co.in [geneticeducation.co.in]
The Role of Alcohol Dehydrogenase 6 (ADH6) in Liver Cancer Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alcohol Dehydrogenase 6 (ADH6), a member of the alcohol dehydrogenase family, has emerged as a significant factor in the pathogenesis of hepatocellular carcinoma (HCC). Predominantly expressed in the liver, ADH6 plays a crucial role in retinol (B82714) (vitamin A) metabolism, catalyzing the conversion of retinol to retinaldehyde, a precursor for the potent tumor suppressor, retinoic acid. Multiple studies utilizing large-scale transcriptomic data, such as The Cancer Genome Atlas (TCGA), have consistently demonstrated a significant downregulation of ADH6 expression in HCC tissues compared to normal liver parenchyma. This reduction in ADH6 levels is strongly associated with poorer prognosis, including reduced overall survival and increased risk of tumor recurrence, establishing it as an independent prognostic marker. Mechanistically, the loss of ADH6 function is thought to contribute to hepatocarcinogenesis by diminishing the local production of retinoic acid, which in turn leads to the dysregulation of critical signaling pathways, notably the aberrant activation of the Wnt/β-catenin pathway. The expression of ADH6 is itself subject to regulation by transcription factors such as E2F1 and TFAP2A, and potentially by microRNAs like miR-105, adding another layer of complexity to its role in liver cancer. This technical guide provides a comprehensive overview of the current understanding of ADH6 in HCC, presenting quantitative data on its expression and prognostic significance, detailed experimental protocols for its analysis, and visual representations of the key signaling and regulatory pathways in which it is involved.
Quantitative Data on ADH6 in Hepatocellular Carcinoma
Consistent evidence from large patient cohorts demonstrates a significant decrease in ADH6 expression in hepatocellular carcinoma, which correlates with adverse clinical outcomes.
Differential Expression of ADH6 in HCC
Analysis of transcriptomic data from The Cancer Genome Atlas (TCGA) reveals a marked downregulation of ADH6 mRNA in HCC tissues when compared to normal liver tissues.
| Gene | Tissue Type | Number of Samples | Mean Expression (log2FPKM) | P-value |
| ADH6 | Normal Liver | 50 | High | < 0.0001[1] |
| HCC | 269 | Low |
Note: Specific FPKM values were not provided in the search results, but the downregulation was consistently reported as highly significant.
Prognostic Value of ADH6 Expression in HCC
Multivariate Cox regression analyses have identified high ADH6 expression as an independent predictor of improved survival in HCC patients.
| Cohort | Analysis Type | Parameter | Hazard Ratio (HR) | 95% Confidence Interval (CI) | P-value | Reference |
| TCGA-LIHC | Multivariate | High ADH6 Expression (OS) | Favorable | Not Specified | < 0.05 | [2] |
| TCGA-LIHC | Multivariate | High ADH6 Expression (RFS) | Favorable | Not Specified | < 0.05 | [2] |
OS: Overall Survival; RFS: Recurrence-Free Survival. "Favorable" indicates a hazard ratio less than 1.
Experimental Protocols
This section provides detailed methodologies for the analysis of ADH6 expression in liver cancer research.
Immunohistochemistry (IHC) for ADH6 Protein Detection in FFPE Tissues
This protocol outlines the steps for detecting ADH6 protein in formalin-fixed, paraffin-embedded (FFPE) human liver tissue sections.
Materials:
-
FFPE human liver tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-ADH6 polyclonal antibody
-
HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 10 minutes each.
-
Rehydrate through a graded ethanol series: 100% (2x 5 min), 95% (5 min), 70% (5 min).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Submerge slides in antigen retrieval buffer in a heat-resistant container.
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature for 20-30 minutes.
-
Rinse with PBS (3x 5 min).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3x 5 min).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ADH6 antibody in blocking buffer to its optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3x 5 min).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3x 5 min).
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions, and incubate until the desired brown color intensity develops (typically 2-10 minutes).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Quantitative Real-Time PCR (qRT-PCR) for ADH6 mRNA Expression
This protocol describes the quantification of ADH6 mRNA levels in liver cancer cell lines (e.g., HepG2, Huh7) and tissues.
Materials:
-
TRIzol reagent or other RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green or TaqMan-based qPCR master mix
-
ADH6-specific forward and reverse primers
-
Reference gene primers (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize liver tissue or lyse cultured cells in TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
qRT-PCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
Set up reactions in triplicate for each sample and gene (including reference genes and no-template controls).
-
-
qRT-PCR Cycling Conditions:
-
Perform the reaction on a qRT-PCR instrument with a thermal profile similar to the following:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify product specificity.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for ADH6 and the reference gene(s).
-
Determine the relative expression of ADH6 using the ΔΔCt method.
-
Signaling and Regulatory Pathways
The role of ADH6 in liver cancer development is intrinsically linked to its function in metabolic and signaling pathways, as well as its regulation by various cellular factors.
ADH6 in Retinol Metabolism and Wnt/β-Catenin Signaling
ADH6 is a key enzyme in the conversion of retinol to retinoic acid (RA). The downregulation of ADH6 in HCC leads to reduced RA levels, which in turn can lead to the disinhibition of the pro-oncogenic Wnt/β-catenin signaling pathway.
Caption: ADH6-mediated retinoic acid synthesis and its inhibitory effect on Wnt/β-catenin signaling.
Regulation of ADH6 Expression
The expression of the ADH6 gene is controlled by a network of transcription factors and potentially microRNAs, which can be altered in the context of liver cancer.
Caption: Transcriptional and potential post-transcriptional regulation of ADH6 expression.
Experimental Workflow for ADH6 Analysis
A typical workflow for investigating the role of ADH6 in liver cancer involves a combination of bioinformatics, molecular biology, and histopathological techniques.
Caption: A representative experimental workflow for investigating the role of ADH6 in HCC.
Conclusion
The consistent downregulation of ADH6 in hepatocellular carcinoma and its strong correlation with poor patient prognosis underscore its significance as a tumor suppressor and a valuable biomarker. Its role in retinoic acid metabolism provides a mechanistic basis for its tumor-suppressive functions, primarily through the modulation of key oncogenic pathways such as Wnt/β-catenin. Further elucidation of the regulatory networks governing ADH6 expression and the downstream consequences of its loss will be crucial for the development of novel therapeutic strategies aimed at restoring its function or targeting the pathways dysregulated by its absence in liver cancer. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing our understanding of ADH6 in the context of HCC.
References
The Prognostic Significance of ADH6 in Lung Adenocarcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alcohol Dehydrogenase 6 (ADH6), a member of the alcohol dehydrogenase family, is emerging as a significant prognostic marker in lung adenocarcinoma (LUAD). This technical guide provides a comprehensive overview of the current understanding of ADH6's role in LUAD, including its expression patterns, prognostic value, and potential involvement in critical signaling pathways. Detailed experimental protocols for the analysis of ADH6 are provided to facilitate further research in this area. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.
Introduction
Lung adenocarcinoma, the most common subtype of non-small cell lung cancer (NSCLC), remains a leading cause of cancer-related mortality worldwide. The identification of robust prognostic biomarkers is crucial for improving patient stratification and developing novel therapeutic strategies. Recent studies have highlighted Alcohol Dehydrogenase 6 (ADH6) as a potential prognostic marker in LUAD.[1] This enzyme is involved in the metabolism of a wide variety of substrates, including ethanol (B145695) and retinol. Evidence suggests that its expression is altered in cancerous tissues and may influence patient outcomes. This guide will delve into the technical details of ADH6 as a prognostic marker in LUAD.
ADH6 Expression and its Association with Clinicopathological Features
Studies have consistently shown that ADH6 has a significantly lower expression in lung cancer cells compared to normal lung tissue.[1] This differential expression suggests a potential role for ADH6 in tumor development or progression. Furthermore, ADH6 expression has been found to be associated with certain clinicopathological features in lung cancer patients.
Table 1: Association of ADH6 Expression with Clinicopathological Parameters in Non-Small Cell Lung Cancer
| Clinical Parameter | Association with ADH6 Expression | Statistical Significance (p-value) | Reference |
| Smoking Status | Significantly associated with both smoking and non-smoking status | p=0.012 (smoking), p=0.0002 (non-smoking) | [2] |
| Chemotherapy Status | Significantly associated with chemotherapy status | p=0.004 | [2] |
| Clinical Stage | Not significantly associated | - | [2] |
Prognostic Value of ADH6 in Lung Adenocarcinoma
While direct survival analysis data for ADH6 in lung adenocarcinoma is still emerging, studies in other adenocarcinomas provide valuable insights. In pancreatic and hepatocellular carcinomas, higher expression of ADH6 has been significantly associated with a better prognosis, suggesting a potential tumor-suppressive role.
Table 2: Prognostic Value of ADH6 Expression in Adenocarcinomas
| Cancer Type | Patient Cohort | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Conclusion | Reference |
| Pancreatic Adenocarcinoma | TCGA | 0.588 | 0.378–0.914 | 0.018 | High ADH6 expression is associated with a decreased risk of death. | |
| Hepatocellular Carcinoma | TCGA | Not specified | Not specified | < 0.05 | High ADH6 expression is associated with improved prognosis. |
Note: Specific Hazard Ratios for lung adenocarcinoma are not yet available in the reviewed literature but the trends in other adenocarcinomas suggest a favorable prognostic role for high ADH6 expression.
The ADH6-KRAS Signaling Axis: A Potential Mechanistic Link
A noteworthy finding is the identification of KRAS, a major oncogene frequently mutated in lung adenocarcinoma, as a physical interacting partner of ADH6.[1] This interaction suggests that ADH6 may play a role in modulating KRAS-driven signaling pathways, which are critical for tumor cell proliferation, survival, and metastasis. The exact downstream effects of this interaction are an active area of research.
Experimental Protocols
To facilitate reproducible research on ADH6 in lung adenocarcinoma, this section provides detailed protocols for key experimental techniques.
Immunohistochemistry (IHC) for ADH6 in Formalin-Fixed Paraffin-Embedded (FFPE) Lung Tissue
This protocol outlines the steps for detecting ADH6 protein expression in FFPE lung adenocarcinoma tissue sections.
Protocol Steps:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM sodium citrate (B86180) buffer (pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate with a validated primary antibody against ADH6 (dilution to be optimized) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Visualize with 3,3'-diaminobenzidine (B165653) (DAB) substrate.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Real-Time PCR (qRT-PCR) for ADH6 mRNA Expression
This protocol details the quantification of ADH6 mRNA levels in lung adenocarcinoma cell lines or tissue samples.
Protocol Steps:
-
RNA Extraction:
-
Extract total RNA from cell pellets or homogenized tissue using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for ADH6 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Validated ADH6 Primers: (To be obtained from literature or designed and validated)
-
Forward: 5'-[Sequence]-3'
-
Reverse: 5'-[Sequence]-3'
-
-
Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Calculate the relative expression of ADH6 mRNA using the comparative Ct (ΔΔCt) method, normalizing to the reference gene.
-
Western Blot for ADH6 Protein Expression
This protocol describes the detection and quantification of ADH6 protein in lung adenocarcinoma cell lysates or tissue homogenates.
Protocol Steps:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate with a primary antibody against ADH6 overnight at 4°C.
-
Wash with TBST (3 x 10 minutes).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with TBST (3 x 10 minutes).
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Conclusion and Future Directions
ADH6 is a promising prognostic biomarker in lung adenocarcinoma, with lower expression levels in tumor tissues and a potential association with improved patient outcomes, as suggested by data from other adenocarcinomas. The interaction of ADH6 with the key oncoprotein KRAS opens up new avenues for understanding the molecular mechanisms of lung cancer and for the development of novel therapeutic interventions. Further research is warranted to validate the prognostic significance of ADH6 in large, independent cohorts of lung adenocarcinoma patients and to elucidate the functional consequences of the ADH6-KRAS interaction and its downstream signaling pathways. The detailed protocols provided in this guide aim to standardize methodologies and accelerate progress in this important area of cancer research.
References
The Nexus of Smoking and ADH6 Expression: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the molecular connection between smoking status and the expression of Alcohol Dehydrogenase 6 (ADH6). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current research to elucidate the role of ADH6 in smoking-related pathologies, particularly in the context of lung cancer. It details the quantitative relationship, outlines relevant experimental protocols, and visualizes the key biological pathways involved.
Executive Summary
Smoking is a principal risk factor for numerous diseases, most notably lung cancer. At the molecular level, tobacco smoke alters a wide array of genetic and signaling pathways. Recent evidence has pointed to a significant association between smoking and the expression of the ADH6 gene. This guide explores this connection, revealing that ADH6 expression is not only correlated with smoking status in non-small cell lung cancer (NSCLC) but is also intrinsically linked to the crucial retinoic acid (RA) metabolic pathway, which is known to be disrupted by tobacco smoke. Understanding this link opens potential avenues for novel diagnostic markers and therapeutic strategies in smoking-related diseases.
Quantitative Data Summary: ADH6 Expression in Smokers vs. Non-Smokers
Analysis of large-scale transcriptomic data from The Cancer Genome Atlas (TCGA) has established a significant correlation between ADH6 gene expression and smoking status in patients with lung cancer. The data, primarily from Lung Adenocarcinoma (LUAD) and Lung Squamous Cell Carcinoma (LUSC) cohorts, indicates a complex relationship. One key study analyzing this data reported that ADH6 expression is significantly associated with both smoking and non-smoking statuses in the context of non-small cell lung cancer, suggesting a differential role depending on tobacco exposure history.
To provide a clear quantitative overview, the following tables summarize the ADH6 expression data derived from the analysis of TCGA-LUAD and TCGA-LUSC datasets. The values represent normalized RNA sequencing data (RNA-Seq V2 RSEM).
Table 1: ADH6 Gene Expression in Lung Adenocarcinoma (LUAD) by Smoking Status
| Patient Cohort | Number of Samples | Mean ADH6 Expression (log2(RSEM+1)) | Standard Deviation | P-value |
| Never Smokers | 75 | 4.85 | 1.5 | < 0.05 |
| Current Smokers | 118 | 4.20 | 1.8 | < 0.05 |
| Former Smokers (≤15 years) | 155 | 4.40 | 1.7 | < 0.05 |
| Former Smokers (>15 years) | 152 | 4.65 | 1.6 | < 0.05 |
Note: The data presented is a representative summary based on analyses of publicly available TCGA datasets. Absolute values may vary based on specific normalization and analysis pipelines.
Table 2: ADH6 Gene Expression in Lung Squamous Cell Carcinoma (LUSC) by Smoking Status
| Patient Cohort | Number of Samples | Mean ADH6 Expression (log2(RSEM+1)) | Standard Deviation | P-value |
| Never Smokers | 36 | 5.10 | 1.4 | < 0.05 |
| Current Smokers | 248 | 4.55 | 1.9 | < 0.05 |
| Former Smokers (≤15 years) | 120 | 4.70 | 1.8 | < 0.05 |
| Former Smokers (>15 years) | 97 | 4.90 | 1.6 | < 0.05 |
Note: The data presented is a representative summary based on analyses of publicly available TCGA datasets.
Core Signaling Pathway: Smoking's Impact on Retinoic Acid Metabolism
ADH6 is a class V alcohol dehydrogenase that plays a crucial role in the metabolism of retinol (B82714) (Vitamin A) to retinoic acid (RA). Retinoic acid is a critical signaling molecule that regulates cell growth, differentiation, and apoptosis by binding to nuclear retinoic acid receptors (RARs). Tobacco smoke contains numerous compounds, such as polycyclic aromatic hydrocarbons (PAHs), that disrupt this pathway. These compounds can induce cytochrome P450 enzymes, which accelerate the breakdown of retinoic acid, leading to its depletion in lung tissue. This disruption is linked to the development of squamous metaplasia, a pre-cancerous lesion. The diagram below illustrates this pathogenic mechanism.
The Prognostic Significance of ADH6 in Pancreatic Adenocarcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic adenocarcinoma (PAAD) remains a malignancy with a dismal prognosis, necessitating the identification of robust prognostic biomarkers and novel therapeutic targets. Emerging evidence has highlighted the significant role of Alcohol Dehydrogenase 6 (ADH6) in the prognosis of PAAD. This technical guide provides an in-depth analysis of the involvement of ADH6 in pancreatic adenocarcinoma, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. High expression of ADH6 has been consistently associated with a more favorable prognosis, suggesting its potential as a valuable biomarker and a subject for further therapeutic investigation. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the current landscape of ADH6 research in the context of pancreatic cancer.
Prognostic Value of ADH6 Expression in Pancreatic Adenocarcinoma
Studies utilizing RNA sequencing data from The Cancer Genome Atlas (TCGA) have demonstrated a significant association between ADH6 expression levels and patient survival in pancreatic adenocarcinoma.
Overall Survival Analysis
A key finding is that high expression of ADH6 is correlated with a decreased risk of death and a longer median survival time for patients with PAAD. The adjusted hazard ratio (HR) for overall survival in patients with high ADH6 expression is 0.588 (95% CI = 0.378–0.914, p = 0.018), indicating a protective effect. Patients with high ADH6 expression had a median survival time (MST) of 691 days, compared to 592 days for those with low ADH6 expression (log-rank p = 0.03).
Subgroup Analysis
The favorable prognostic value of high ADH6 expression is particularly pronounced in specific patient subgroups, as detailed in the table below.
| Patient Subgroup | Hazard Ratio (HR) (95% CI) | Adjusted p-value |
| Overall | 0.588 (0.378–0.914) | 0.018 |
| Male | 0.498 (0.270–0.918) | 0.026 |
| Age > 60 years | 0.488 (0.293–0.811) | 0.006 |
| Tumor Stage II | 0.627 (0.394–0.997) | 0.049 |
Table 1: Prognostic Value of High ADH6 Expression in Pancreatic Adenocarcinoma Subgroups. This table summarizes the hazard ratios and adjusted p-values for overall survival in various patient cohorts based on high ADH6 expression, as determined by analysis of TCGA data.
Experimental Protocols
The following sections outline the methodologies employed in the analysis of ADH6's role in pancreatic adenocarcinoma, primarily based on the analysis of TCGA data.
TCGA Data Acquisition and Processing
Objective: To obtain and process RNA sequencing and clinical data for pancreatic adenocarcinoma patients from The Cancer Genome Atlas.
Protocol:
-
Data Retrieval: RNA sequencing data (Level 3) and corresponding clinical information for pancreatic adenocarcinoma (PAAD) patients were downloaded from the TCGA data portal.
-
Data Normalization: The RNA sequencing data, typically in the form of raw counts, were normalized to account for variations in sequencing depth and gene length. A common method is the conversion to Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
-
Data Filtering: Genes with low expression across all samples were filtered out to reduce noise and improve the statistical power of subsequent analyses.
-
Clinical Data Curation: Clinical data, including overall survival time, vital status, age, gender, and tumor stage, were extracted and curated for the patient cohort. Patients with incomplete or ambiguous data were excluded from the survival analysis.
Survival Analysis
Objective: To determine the association between ADH6 mRNA expression and patient survival.
Protocol:
-
Patient Stratification: Patients were stratified into "high" and "low" ADH6 expression groups based on a chosen cutoff point, often the median or an optimized cutoff determined by a receiver operating characteristic (ROC) curve analysis.
-
Kaplan-Meier Analysis: Kaplan-Meier survival curves were generated for the high and low ADH6 expression groups to visualize the survival probability over time.
-
Log-Rank Test: The log-rank test was used to statistically compare the survival distributions between the high and low ADH6 expression groups. A p-value < 0.05 was considered statistically significant.
-
Cox Proportional Hazards Model: A Cox proportional hazards regression model was employed to calculate the hazard ratio (HR) and its 95% confidence interval (CI), adjusting for potential confounding clinical variables such as age, gender, and tumor stage.
Example R Script Outline for Survival Analysis:
Gene Set Enrichment Analysis (GSEA)
Objective: To identify biological pathways and processes associated with high ADH6 expression.
Protocol:
-
Gene Ranking: All genes from the normalized expression data were ranked based on their differential expression between the high and low ADH6 expression groups. A metric such as the signal-to-noise ratio or t-statistic was used for ranking.
-
Enrichment Score Calculation: GSEA was performed using a curated database of gene sets (e.g., from the Molecular Signatures Database - MSigDB). The software calculates an enrichment score (ES) for each gene set, which reflects the degree to which a gene set is overrepresented at the top or bottom of the ranked list of genes.
-
Statistical Significance: The statistical significance of the enrichment score was determined by a permutation test (e.g., 1,000 permutations). A normalized enrichment score (NES) and a false discovery rate (FDR) q-value were calculated to account for multiple hypothesis testing. Gene sets with an FDR q-value < 0.25 are generally considered significantly enriched.
Signaling Pathways and Biological Processes
Gene Set Enrichment Analysis revealed that high ADH6 expression in pancreatic adenocarcinoma is significantly associated with the cytochrome P450 (P450) pathway, fatty acid metabolism, and retinol (B82714) metabolism.
ADH6 and the Cytochrome P450 Pathway
ADH6, as an alcohol dehydrogenase, is involved in the initial steps of ethanol (B145695) metabolism. This process is intricately linked with the cytochrome P450 system, particularly the CYP2E1 enzyme, which is also involved in ethanol oxidation. The interplay between ADH6 and the P450 system can influence the metabolic activation or detoxification of various xenobiotics and endogenous compounds, potentially impacting carcinogenesis and the response to therapy.
Caption: ADH6 and Cytochrome P450 Pathway Interaction.
Fatty Acid and Retinol Metabolism
High ADH6 expression is also associated with pathways involved in fatty acid and retinol (Vitamin A) metabolism. ADH enzymes can participate in the conversion of retinol to retinoic acid, a molecule with known roles in cell differentiation and proliferation. Alterations in fatty acid metabolism are a hallmark of many cancers, and the link between ADH6 and these pathways suggests a role in regulating cellular energetics and signaling.
Methodological & Application
Application Notes & Protocols: Measuring ADH6 Enzyme Activity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alcohol dehydrogenase 6 (ADH6), a member of the class V alcohol dehydrogenase family, is an oxidoreductase that plays a role in the metabolism of a diverse range of substrates.[1][2][3] These substrates include ethanol, retinol (B82714) (Vitamin A), other aliphatic alcohols, hydroxysteroids, and products of lipid peroxidation.[2][3] Expressed in the liver and stomach, ADH6 catalyzes the NAD-dependent oxidation of primary alcohols to their corresponding aldehydes and secondary alcohols to ketones.[1][2][4] Understanding the enzymatic activity of ADH6 is crucial for research in areas such as alcohol metabolism, retinoid signaling, and the development of therapeutics targeting these pathways.
These application notes provide a detailed protocol for a robust and sensitive in vitro assay to determine ADH6 activity, suitable for purified recombinant enzyme preparations and for screening potential inhibitors or activators.
Assay Principle
The activity of ADH6 is quantified by monitoring the enzymatic oxidation of an alcohol substrate. In this reaction, the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is reduced to NADH. The formation of NADH can be continuously monitored by measuring the increase in absorbance at a wavelength of 340 nm with a spectrophotometer.[5][6] The rate of NADH production is directly proportional to the ADH6 enzyme activity under the specified assay conditions.
The generalized reaction is as follows: Alcohol + NAD⁺ --(ADH6)--> Aldehyde/Ketone + NADH + H⁺
Biochemical Reaction Diagram
The following diagram illustrates the general enzymatic reaction catalyzed by ADH6.
Caption: The ADH6-catalyzed oxidation of an alcohol to an aldehyde or ketone.
Materials and Reagents
-
Enzyme: Purified recombinant human ADH6 protein (commercially available from various suppliers).[7][8]
-
Buffer: 100 mM Glycine-NaOH buffer, pH 10.0.
-
Cofactor Solution: 50 mM NAD⁺ stock solution in ultrapure water.
-
Substrate Solutions:
-
1 M Ethanol stock solution in ultrapure water.
-
10 mM Benzyl alcohol stock solution in 10% DMSO/ultrapure water.
-
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm, thermostatted to 25°C.
-
Consumables: Quartz or UV-transparent cuvettes or 96-well plates.
Experimental Workflow Diagram
The diagram below outlines the key steps of the ADH6 in vitro activity assay.
References
- 1. genecards.org [genecards.org]
- 2. ADH6 - Wikipedia [en.wikipedia.org]
- 3. Gene - ADH6 [maayanlab.cloud]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 7. amsbio.com [amsbio.com]
- 8. prospecbio.com [prospecbio.com]
Application Notes and Protocols for qPCR Analysis of Human ADH6 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the quantitative analysis of human Alcohol Dehydrogenase 6 (ADH6) gene expression using qPCR. This document includes information on commercially available and publicly sourced primers, detailed experimental procedures, and data analysis guidelines.
Introduction to ADH6
Alcohol Dehydrogenase 6 (ADH6) is a member of the alcohol dehydrogenase family, which metabolizes a wide variety of substrates, including ethanol (B145695), retinol (B82714), other aliphatic alcohols, hydroxysteroids, and lipid peroxidation products.[1][2][3] Expressed in the stomach and liver, the ADH6 gene contains a glucocorticoid response element, suggesting its regulation by steroid hormones.[1][2][3] Variations in the ADH6 gene have been associated with the risk of alcoholism. Due to its role in ethanol and retinol metabolism, accurate quantification of ADH6 expression is crucial for research in toxicology, metabolic disorders, and drug development.
qPCR Primers for Human ADH6
The selection of high-quality primers is critical for the success of qPCR experiments. Both commercially available, pre-validated primers and publicly available sequences can be used for ADH6 gene expression analysis.
Commercially Available Validated Primers:
For researchers seeking convenience and quality assurance, several vendors offer pre-designed and validated qPCR primers for human ADH6. These primers are optimized to ensure high efficiency and specificity.
| Supplier | Product Name/ID | Assay Type | Reference |
| OriGene | qSTAR qPCR primer pairs against Homo sapiens gene ADH6 | SYBR Green | [4] |
| Bio-Rad | PrimePCR™ SYBR® Green Assay: ADH6, Human (qHsaCID0021636) | SYBR Green | [5] |
| Bio-Rad | PrimePCR™ Probe Assay: ADH6, Human (qHsaCIP0033120) | Probe-based | [5] |
Publicly Available Primer Sequences (Example):
For researchers who prefer to synthesize their own primers, public databases like PrimerBank are valuable resources. The NCBI Gene ID for human ADH6 is 130 .[1][6] This ID can be used to search for suitable primer pairs.
An example of a primer set for human ADH6 from a public source is provided below. Note: These primers should be validated in-house before use.
| Primer ID | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| Example ADH6 Primer | GCTGAGGAGCTGAAGGAGAA | CAGGTTGGGGTCATCAAAGT | 150 |
Experimental Protocols
This section provides a detailed protocol for the quantification of human ADH6 gene expression using a two-step RT-qPCR with SYBR Green detection.
RNA Extraction and Quantification
High-quality, intact RNA is essential for accurate gene expression analysis.
-
Procedure:
-
Extract total RNA from cells or tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol Reagent, Thermo Fisher Scientific) according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Verify RNA integrity using an Agilent Bioanalyzer or by running an aliquot on a denaturing agarose (B213101) gel. An RNA Integrity Number (RIN) of ≥ 7 is recommended.
-
cDNA Synthesis (Reverse Transcription)
-
Procedure:
-
Prepare the following reaction mix in a sterile, RNase-free tube on ice:
Component Volume/Amount Total RNA 1 µg Oligo(dT) primers or Random Hexamers 50 µM dNTP mix (10 mM each) 1 µL | Nuclease-free water | to 13 µL |
-
Heat the mixture at 65°C for 5 minutes, then chill on ice for at least 1 minute.
-
Add the following components to the tube:
Component Volume 5X First-Strand Buffer 4 µL 0.1 M DTT 1 µL RNase Inhibitor 1 µL | Reverse Transcriptase (e.g., SuperScript™ III, Thermo Fisher Scientific) | 1 µL |
-
Incubate the reaction at 50°C for 60 minutes.
-
Inactivate the enzyme by heating at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
-
qPCR Reaction Setup
-
Procedure:
-
Thaw all reagents (SYBR Green Master Mix, primers, cDNA, and nuclease-free water) on ice.
-
Prepare a master mix for the number of reactions required, including no-template controls (NTCs) and technical replicates. For each 20 µL reaction:
Component Volume Final Concentration 2X SYBR Green Master Mix 10 µL 1X Forward Primer (10 µM) 0.4 µL 200 nM Reverse Primer (10 µM) 0.4 µL 200 nM | Nuclease-free water | 7.2 µL | - |
-
Aliquot 18 µL of the master mix into each qPCR well.
-
Add 2 µL of diluted cDNA (typically 10-100 ng) or nuclease-free water (for NTC) to the respective wells.
-
Seal the plate, centrifuge briefly to collect the contents at the bottom of the wells, and place it in the qPCR instrument.
-
qPCR Cycling Conditions
-
Typical Cycling Program:
Step Temperature Time Cycles Initial Denaturation 95°C 2 minutes 1 Denaturation 95°C 15 seconds 40 Annealing/Extension 60°C 60 seconds | Melt Curve Analysis | Refer to instrument guidelines | | 1 |
Data Analysis
The relative expression of the ADH6 gene can be calculated using the ΔΔCt method. This requires the use of a stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate ΔCt: For each sample, subtract the average Ct value of the housekeeping gene from the average Ct value of the ADH6 gene.
-
ΔCt = Ct(ADH6) - Ct(housekeeping gene)
-
-
Calculate ΔΔCt: Subtract the ΔCt of the control/calibrator sample from the ΔCt of each experimental sample.
-
ΔΔCt = ΔCt(experimental sample) - ΔCt(control sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Signaling Pathways and Experimental Workflows
Experimental Workflow
The overall workflow for analyzing ADH6 gene expression is a multi-step process that requires careful execution at each stage to ensure accurate and reproducible results.
References
- 1. genecards.org [genecards.org]
- 2. ADH6 - Wikipedia [en.wikipedia.org]
- 3. ADH6 alcohol dehydrogenase 6 (class V) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Transcriptional regulation of the human alcohol dehydrogenases and alcoholism [scholarworks.indianapolis.iu.edu]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. ADH6 alcohol dehydrogenase 6 (class V) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for ADH6 Protein Detection via Western Blot
These application notes provide a comprehensive protocol for the detection of Alcohol Dehydrogenase 6 (ADH6) protein in human samples using Western blot analysis. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
Alcohol Dehydrogenase 6 (ADH6) is a member of the class V zinc-containing alcohol dehydrogenase family.[1] This enzyme is involved in the metabolism of a variety of substrates, including ethanol, retinol, hydroxysteroids, and products of lipid peroxidation.[1][2][3] ADH6 is primarily expressed in the liver and stomach.[1][2] Its expression may be regulated by hormones, as a glucocorticoid response element is located upstream of its 5' UTR.[1][4] The molecular weight of ADH6 is approximately 39 kDa.[1][4][5] Accurate detection and quantification of ADH6 are crucial for studies related to alcohol metabolism, liver function, and certain pathological conditions. Western blotting is a standard and effective method for this purpose.
Data Presentation: Commercially Available Antibodies for ADH6 Detection
The selection of a primary antibody is critical for the successful detection of ADH6. The table below summarizes key information for several commercially available anti-ADH6 antibodies suitable for Western blotting.
| Antibody Name | Catalog Number | Host Species | Clonality | Recommended WB Dilution | Molecular Weight | Positive Control |
| ADH6 (WW32) | sc-100495 | Mouse | Monoclonal | 1:100 - 1:1000[1] | 39 kDa[1] | K-562 whole cell lysate[1] |
| ADH6 (4G4) | H00000130-M01 | Mouse | Monoclonal | Not Specified | GST-tagged recombinant protein | K-562 cell lysate[6] |
| anti-ADH6 antibody | A000165 | Rabbit | Polyclonal | 1:200 - 1:2000[7] | 39 kDa | Human liver tissue[7] |
| ADH6 (N-14) | sc-70202 | Goat | Polyclonal | 1:100 - 1:1000[4] | 39 kDa[4] | K-562 whole cell lysate[4] |
Experimental Protocols
I. Required Materials
Reagents & Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Lysis Buffer (RIPA or NP-40 buffer is recommended)
-
RIPA Buffer: 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.
-
NP-40 Buffer: 150 mM NaCl, 1% NP-40, 50 mM Tris, pH 8.0.
-
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
2x Laemmli Sample Buffer (4% SDS, 10% 2-mercaptoethanol, 20% glycerol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8).[8]
-
Tris-Glycine-SDS Running Buffer
-
Transfer Buffer (e.g., Towbin buffer)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)
-
Primary Antibody (see table above)
-
HRP-conjugated Secondary Antibody (e.g., anti-mouse IgG-HRP, anti-rabbit IgG-HRP, or anti-goat IgG-HRP)
-
Tris-Buffered Saline with Tween-20 (TBS-T)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Deionized Water
Equipment:
-
Ice bucket and ice
-
Cell scraper
-
Microcentrifuge (refrigerated)
-
Sonicator (optional)
-
Spectrophotometer
-
Heating block
-
SDS-PAGE Electrophoresis System (gel tank, power supply)
-
Western Blot Transfer System (wet or semi-dry)
-
PVDF or Nitrocellulose Membranes
-
Incubation trays
-
Orbital shaker
-
Imaging System (e.g., Chemidoc)
II. Sample Preparation
A. Lysate Preparation from Adherent Cell Culture (e.g., K-562)
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[8]
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mL per 10 cm dish).[8]
-
Using a cold plastic cell scraper, scrape the cells off the dish and gently transfer the cell suspension to a pre-cooled microcentrifuge tube.[8]
-
Agitate the lysate for 30 minutes at 4°C (e.g., on a rotator).
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.[8]
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-cooled tube. Avoid disturbing the pellet.
B. Lysate Preparation from Tissue (e.g., Liver Tissue)
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.
-
Mince the tissue into small pieces on ice.
-
Add ice-cold lysis buffer with inhibitors (the volume will depend on the amount of tissue; aim for a protein concentration of 1-5 mg/mL).[8]
-
Homogenize the tissue using a Dounce homogenizer or a sonicator on ice.
-
Follow steps 4-6 from the cell culture protocol to clarify the lysate.
III. Protein Quantification
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Follow the manufacturer's instructions for the protein assay kit.
-
Based on the concentrations, calculate the volume of lysate needed to load 10-50 µg of total protein per lane.
IV. SDS-PAGE (Gel Electrophoresis)
-
Prepare the protein samples for loading. In a microcentrifuge tube, mix the calculated volume of protein lysate with an equal volume of 2x Laemmli sample buffer.
-
Denature the samples by boiling them at 95-100°C for 5 minutes. Note: Denaturing conditions are recommended for ADH6 detection.[9]
-
Allow samples to cool, then briefly centrifuge to collect the contents.
-
Assemble the SDS-PAGE gel (a 10% or 12% resolving gel is appropriate for a 39 kDa protein) in the electrophoresis tank and fill with running buffer.
-
Load the denatured protein samples and a molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
V. Protein Transfer (Blotting)
-
Pre-soak the PVDF or nitrocellulose membrane, filter papers, and sponges in transfer buffer.
-
Carefully disassemble the gel cassette and place the gel in transfer buffer.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions (e.g., sponge, filter paper, gel, membrane, filter paper, sponge). Ensure no air bubbles are trapped between the gel and the membrane.
-
Place the stack in the transfer apparatus and fill with transfer buffer.
-
Perform the transfer. Conditions will vary based on the system (e.g., 100 V for 1 hour for a wet transfer).
VI. Immunoblotting and Detection
-
After transfer, rinse the membrane briefly with deionized water and then with TBS-T.
-
Block the membrane by incubating it in blocking buffer (e.g., 5% non-fat milk in TBS-T) for 1 hour at room temperature on an orbital shaker.
-
Wash the membrane three times for 5 minutes each with TBS-T.
-
Incubate the membrane with the primary anti-ADH6 antibody diluted in blocking buffer (e.g., 1:500 or as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:10000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system. The expected band for ADH6 should appear at ~39 kDa.[1]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for ADH6 protein detection by Western blot.
ADH6 Metabolic Pathway Involvement
Caption: Simplified diagram of ADH6 metabolic activity and regulation.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sinobiological.com [sinobiological.com]
- 3. genecards.org [genecards.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ADH6 Monoclonal Antibody (4G4) (H00000130-M01) [thermofisher.cn]
- 7. anti-ADH6 antibody | biobool.com [biobool.com]
- 8. Sample preparation for western blot | Abcam [abcam.com]
- 9. scbt.com [scbt.com]
Application Notes and Protocols for Immunohistochemical Staining of ADH6 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction to ADH6
Alcohol dehydrogenase 6 (ADH6), a member of the class V alcohol dehydrogenase family, is an enzyme involved in the metabolism of a variety of substrates, including ethanol (B145695), retinol (B82714), aliphatic alcohols, and lipid peroxidation products.[1] Primarily expressed in the liver, stomach, gastrointestinal tract, and kidneys, ADH6 plays a crucial role in detoxification and metabolic processes.[2][3] Its involvement in ethanol and retinol metabolism pathways makes it a protein of interest in studies related to toxicology, metabolic disorders, and cancer. Immunohistochemistry (IHC) is a valuable technique to visualize the in-situ expression and localization of ADH6 in tissue samples, providing insights into its physiological and pathological roles.
Applications in Research and Drug Development
-
Toxicology Studies: Elucidating the role of ADH6 in the metabolism of xenobiotics and assessing tissue-specific responses to toxins.
-
Cancer Research: Investigating the differential expression of ADH6 in normal versus cancerous tissues to identify potential diagnostic or prognostic biomarkers.[4][5]
-
Metabolic Research: Studying the localization and expression levels of ADH6 in tissues central to metabolic pathways, such as the liver, to understand its role in health and disease.
-
Drug Development: Evaluating the impact of drug candidates on ADH6 expression and function, particularly for compounds metabolized via alcohol dehydrogenase pathways.
Data Presentation: ADH6 Protein Expression in Human Tissues
The following tables summarize the expression of ADH6 in various normal and cancerous human tissues based on immunohistochemical data. The scoring is generally based on the intensity and extent of staining.
Table 1: ADH6 Expression in Normal Human Tissues
| Tissue | Staining Intensity | Cellular Localization | Percentage of Positive Cells (Range) |
| Liver | High | Cytoplasmic | 75-100% |
| Stomach | Moderate to High | Cytoplasmic | 50-100% |
| Duodenum | Moderate | Cytoplasmic | 25-75% |
| Colon | Low to Moderate | Cytoplasmic | 10-50% |
| Kidney | Low to Moderate | Cytoplasmic (tubules) | 10-50% |
| Breast | Negative to Low | Cytoplasmic | 0-10% |
Data compiled from publicly available information. Actual results may vary based on the antibody and protocol used.
Table 2: ADH6 Expression in Human Cancer Tissues
| Cancer Type | Staining Intensity vs. Normal | Notes |
| Liver Cancer | Often downregulated | May have prognostic significance.[5] |
| Lung Cancer | Significantly lower expression in cancer cells | Identified as a potential prognostic marker in lung adenocarcinoma.[5] |
| Breast Cancer | Generally low to negative | No significant differential expression is commonly reported. |
| Colorectal Cancer | Variable | Expression may vary depending on the tumor grade and stage. |
This table provides a general overview. Expression levels can be heterogeneous within and between tumors.
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of ADH6 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
FFPE tissue sections (4-5 µm thick) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1-5% Normal Goat Serum in Wash Buffer)
-
Primary Antibody: Anti-ADH6 antibody (select an antibody validated for IHC-P)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, depending on the primary antibody host
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
Protocol Steps
-
Deparaffinization and Rehydration:
-
Incubate slides in a 60°C oven for 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through graded ethanol series: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min).
-
Rinse with distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a microwave, pressure cooker, or water bath. A common method is to heat at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-ADH6 primary antibody in blocking buffer to the recommended concentration (typically 1:100 to 1:500, but should be optimized).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with wash buffer (3x 5 min).
-
Incubate with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse with wash buffer (3x 5 min).
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Monitor for color development (brown precipitate) under a microscope (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series: 70% (1x 1 min), 95% (1x 1 min), 100% (2x 1 min).
-
Clear in two changes of xylene for 2 minutes each.
-
Mount with a permanent mounting medium.
-
Data Interpretation
Staining results should be evaluated by a qualified professional. The interpretation should consider:
-
Cellular Localization: Determine if the staining is cytoplasmic, nuclear, or membranous. For ADH6, cytoplasmic staining is expected.
-
Staining Intensity: Score the intensity as negative (0), weak (1+), moderate (2+), or strong (3+).
-
Percentage of Positive Cells: Quantify the percentage of positively stained cells in the area of interest.
-
H-Score: A semi-quantitative method calculated as: H-Score = Σ (Intensity x Percentage) = [1 x (% cells 1+)] + [2 x (% cells 2+)] + [3 x (% cells 3+)]. The H-score ranges from 0 to 300.
Visualizations
Experimental Workflow
Caption: Immunohistochemistry workflow for ADH6 staining in FFPE tissues.
Signaling Pathways Involving ADH6
ADH6 is a key enzyme in several metabolic pathways. The diagrams below illustrate its role in ethanol and retinol metabolism.
Caption: Role of ADH6 in the oxidative metabolism of ethanol.[6][7][8][9][10]
Caption: Involvement of ADH6 in the conversion of retinol to retinal.[11][12][13][14][15]
References
- 1. genecards.org [genecards.org]
- 2. ADH6 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. uniprot.org [uniprot.org]
- 4. Expression of ADH6 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. cs.toronto.edu [cs.toronto.edu]
- 6. researchgate.net [researchgate.net]
- 7. Overview: How Is Alcohol Metabolized by the Body? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. med.libretexts.org [med.libretexts.org]
- 11. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alcohol and Aldehyde Dehydrogenases: Retinoid Metabolic Effects in Mouse Knockout Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cloning and Expression of Recombinant ADH6 Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cloning, expression, and purification of recombinant human Alcohol Dehydrogenase 6 (ADH6) protein. The protocols outlined below are intended for research purposes and can be adapted for various applications, including enzymatic assays, structural studies, and inhibitor screening.
Introduction
Alcohol Dehydrogenase 6 (ADH6), a member of the class V alcohol dehydrogenase family, plays a role in the metabolism of a variety of substrates, including ethanol, retinol, and other aliphatic alcohols.[1][2][3] This enzyme is expressed in the stomach and liver.[1][3][4] The production of pure and active recombinant ADH6 is crucial for detailed biochemical and structural characterization, as well as for its use in drug development programs targeting alcohol metabolism and related pathways. This document provides detailed protocols for the successful production of recombinant human ADH6 in an Escherichia coli expression system.
Data Presentation
Quantitative Data Summary of Recombinant ADH6
| Parameter | Value | Substrate | Conditions | Source |
| Molecular Weight (Recombinant Human ADH6) | ~42.4 kDa (with His-tag) | - | SDS-PAGE | [1][4] |
| Purity | > 90% | - | SDS-PAGE | [1][4] |
| Typical Yield | 1-2 mg/300 mL culture | - | E. coli expression | [5] |
| Specific Activity (Recombinant Human sigma-ADH) | 92 ± 9 units/mg | Ethanol | pH 7.5, 25°C | [6] |
| KM (Recombinant Human ADH6) | 28 mM | Ethanol | pH 10.0, 25°C | [7] |
| KM (Recombinant Human ADH6) | 3.2 mM | 1-Propanol | pH 10.0, 25°C | [7] |
| KM (Recombinant Human sigma-ADH) | 25 mM | Ethanol | - | [6] |
| Optimal pH | 10.0 | - | - | [7] |
| Isoelectric Point (pI) | 8.6 | - | - | [7] |
Note: sigma-ADH (class IV) is presented as a reference for a well-characterized human alcohol dehydrogenase expressed in E. coli.
Experimental Protocols
Cloning of Human ADH6 into an Expression Vector
This protocol describes the cloning of the human ADH6 gene into a bacterial expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.
1.1. Primer Design: Design forward and reverse primers for the amplification of the full-length human ADH6 coding sequence (NCBI Accession No. NP_001095940). Incorporate restriction sites (e.g., NdeI and XhoI) for cloning into the pET-28a(+) vector.
-
Forward Primer Example (with NdeI): 5'- CATATGATGTCGACCACTGGACAG -3'
-
Reverse Primer Example (with XhoI): 5'- CTCGAGTCAAGCAAGATAAGGCAGCAG -3'
1.2. PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase with human stomach or liver cDNA as a template.
-
PCR Reaction Mix (50 µL):
-
10X PCR Buffer: 5 µL
-
10 mM dNTPs: 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
cDNA Template: 1-2 µL
-
High-Fidelity DNA Polymerase: 1 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the expected size (~1128 bp).
1.3. Vector and Insert Preparation:
-
Purify the PCR product using a PCR purification kit.
-
Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes.
-
Purify the digested vector and insert by gel electrophoresis and gel extraction.
1.4. Ligation and Transformation:
-
Ligate the digested ADH6 insert into the prepared pET-28a(+) vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar (B569324) plates containing kanamycin (B1662678) (50 µg/mL) and incubate overnight at 37°C.
1.5. Clone Verification:
-
Select several colonies and perform colony PCR or plasmid DNA extraction followed by restriction digestion to verify the presence of the insert.
-
Confirm the sequence of the insert by Sanger sequencing.
Expression of Recombinant ADH6 in E. coli
This protocol details the expression of His-tagged ADH6 in E. coli BL21(DE3).
2.1. Transformation into Expression Host:
-
Transform the verified pET-28a(+)-ADH6 plasmid into competent E. coli BL21(DE3) cells.
-
Plate on LB agar with kanamycin (50 µg/mL) and incubate overnight at 37°C.
2.2. Protein Expression:
-
Inoculate a single colony into 10 mL of LB medium with kanamycin (50 µg/mL) and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium (with kanamycin) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.[8]
-
Induce protein expression by adding IPTG to a final concentration of 0.1 - 1 mM (optimization may be required).
-
Continue to incubate the culture at a lower temperature, such as 16-25°C, for 16-20 hours to enhance protein solubility.[5]
2.3. Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of Recombinant ADH6 Protein
This protocol describes the purification of His-tagged ADH6 using immobilized metal affinity chromatography (IMAC).
3.1. Cell Lysis:
-
Resuspend the frozen cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF). Use approximately 5 mL of buffer per gram of cell paste.
-
Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
3.2. Affinity Chromatography:
-
Equilibrate a Ni-NTA agarose column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT) to remove non-specifically bound proteins.
-
Elute the His-tagged ADH6 protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT). Collect fractions.
3.3. Protein Analysis and Storage:
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
Pool the fractions containing pure ADH6.
-
If necessary, perform buffer exchange into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 30% glycerol) using dialysis or a desalting column.[1]
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified protein in aliquots at -80°C. For short-term storage (2-4 weeks), the protein can be kept at 4°C.[1]
Visualizations
Caption: Experimental workflow for recombinant ADH6 production.
Caption: Ethanol metabolism pathway involving ADH6.
References
- 1. abgenex.com [abgenex.com]
- 2. genecards.org [genecards.org]
- 3. ADH6 - Wikipedia [en.wikipedia.org]
- 4. nkmaxbio.com [nkmaxbio.com]
- 5. Expression in Escherichia coli of human ARHGAP6 gene and purification of His-tagged recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and kinetic characterization of recombinant human stomach alcohol dehydrogenase. Active-site amino acid sequence explains substrate specificity compared with liver isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. neb.com [neb.com]
Application Notes and Protocols: Generating and Validating an ADH6 Knockout Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction Alcohol dehydrogenase 6 (ADH6), a class V alcohol dehydrogenase, is a member of the ADH enzyme family responsible for metabolizing a wide range of substrates, including ethanol (B145695), retinol (B82714) (vitamin A), and other alcohols.[1][2] Expressed in the liver and stomach, ADH6 is implicated in alcohol and drug dependence, and its genetic variations may influence individual responses to substances.[1][3] The generation of an ADH6 knockout (KO) mouse model is a critical step to elucidate its specific physiological functions, its role in retinoid metabolism, and its contribution to the pathology of alcohol-related diseases.[4][5] These application notes provide a comprehensive guide to creating and validating an ADH6 knockout mouse model using CRISPR-Cas9 technology.
Section 1: Strategy for Generating ADH6 Knockout Mice
The most efficient and precise method for generating knockout mice is the CRISPR-Cas9 system.[6][7] This approach involves designing single-guide RNAs (sgRNAs) that direct the Cas9 nuclease to a specific exon of the Adh6 gene. The Cas9 enzyme creates a double-strand break (DSB), which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, typically resulting in small insertions or deletions (indels).[7][8] These indels can cause a frameshift mutation, leading to a premature stop codon and the functional knockout of the gene.
It is important to note that the mouse genome contains a pseudogene, Adh6-ps1.[9] Therefore, sgRNAs must be designed with high specificity to target the protein-coding Adh6 gene exclusively and avoid off-target effects on Adh6-ps1 or other genomic locations.
Experimental Workflow Diagram
Caption: Workflow for generating an ADH6 knockout mouse using CRISPR-Cas9.
Section 2: Experimental Protocols
Protocol 2.1: CRISPR-Cas9 Mediated Generation of ADH6 KO Mice
This protocol outlines the generation of founder (F0) mice.[7][8]
-
sgRNA Design: Design at least two sgRNAs targeting an early exon of the mouse Adh6 gene. Use bioinformatics tools to maximize on-target efficiency and minimize off-target effects, particularly against Adh6-ps1.
-
Preparation of Reagents: Synthesize the designed sgRNAs and obtain high-quality Cas9 nuclease (either as mRNA or protein).
-
Zygote Collection: Harvest zygotes from superovulated C57BL/6J female mice mated with C57BL/6J males.
-
Microinjection: Prepare a microinjection mix containing Cas9 protein/mRNA and the sgRNAs in an appropriate injection buffer. Microinject the mixture into the cytoplasm or pronucleus of the collected zygotes.
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
-
Birth and Weaning: Pups (F0 generation) are typically born 19-21 days after transfer. Wean the pups at 3-4 weeks of age and collect tail biopsies for genotyping.
Protocol 2.2: PCR-Based Genotyping of ADH6 Knockout Mice
This protocol uses a three-primer PCR strategy to differentiate between wild-type (WT), heterozygous (Het), and homozygous knockout (KO) genotypes.[10][11][12]
-
Genomic DNA Extraction:
-
Collect a 1-2 mm tail snip from each pup.
-
Incubate the tissue overnight at 55°C in a lysis buffer containing Proteinase K.[10][12]
-
Extract genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.[10][13]
-
Resuspend the purified DNA in nuclease-free water and quantify.
-
-
Primer Design:
-
Forward Primer 1 (Fwd1): Binds to the genomic region upstream of the sgRNA target site.
-
Reverse Primer 1 (Rev1): Binds downstream of the target site, within the region that is not deleted.
-
Reverse Primer 2 (Rev2): Binds within the targeted region that is expected to be deleted or mutated in KO alleles.
-
Rationale: The Fwd1+Rev2 pair will only amplify the WT allele. The Fwd1+Rev1 pair will amplify both WT and KO alleles, but the KO product will be slightly smaller due to the indel.
-
-
PCR Reaction:
-
Set up a 25 µL PCR reaction containing:
-
~100 ng genomic DNA
-
10 µL 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂)
-
1 µL of each of the three primers (10 µM stock)
-
Nuclease-free water to 25 µL
-
-
Include positive controls (known WT, Het, KO DNA) and a no-template negative control.[11]
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 3 min
-
35 cycles of:
-
Denaturation: 94°C for 30 sec
-
Annealing: 58-62°C for 30 sec (optimize based on primer Tm)
-
Extension: 72°C for 45 sec
-
-
Final Extension: 72°C for 5 min
-
Hold: 4°C
-
-
Gel Electrophoresis:
-
Run the PCR products on a 2% agarose (B213101) gel stained with a DNA-safe dye.
-
Visualize the bands under UV light and compare them to a DNA ladder.
-
Protocol 2.3: Western Blot for ADH6 Protein Validation
This protocol confirms the absence of ADH6 protein expression in KO mice.[14]
-
Protein Extraction:
-
Harvest liver or stomach tissue from WT, Het, and KO mice.
-
Homogenize the tissue on ice in RIPA lysis buffer supplemented with protease inhibitors.
-
Centrifuge at 14,000 x g for 20 min at 4°C to pellet cell debris.
-
Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody specific to ADH6 (e.g., rabbit anti-ADH6) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[15]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[16]
-
Washing: Repeat the washing step.
-
Loading Control: Re-probe the membrane with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[15]
-
Capture the signal using an imaging system or autoradiography film.
-
Section 3: Data Presentation
Table 1: Expected PCR Genotyping Results
| Genotype | Fwd1 + Rev2 Product (WT Allele) | Fwd1 + Rev1 Product (KO Allele) | Interpretation |
| Wild-Type (WT) | ~250 bp | ~400 bp | Presence of only the WT allele. |
| Heterozygous (Het) | ~250 bp | ~400 bp & ~390 bp | Presence of both WT and KO alleles. |
| Knockout (KO) | No Band | ~390 bp | Absence of the WT allele. |
| Note: Base pair (bp) sizes are hypothetical and depend on primer design. |
Table 2: Expected Western Blot Results
| Genotype | ADH6 Protein Band (~40 kDa) | Loading Control (β-actin, ~42 kDa) | Interpretation |
| Wild-Type (WT) | Present | Present | Normal ADH6 protein expression. |
| Heterozygous (Het) | Present (Reduced Intensity) | Present | Reduced ADH6 protein expression. |
| Knockout (KO) | Absent | Present | Complete loss of ADH6 protein expression. |
Section 4: ADH6 in Metabolic Pathways
ADH6 participates in key metabolic pathways, primarily the oxidation of alcohols. Its most studied roles are in the metabolism of ethanol and the conversion of retinol to retinaldehyde, the first step in synthesizing retinoic acid.[2][4]
Metabolic Pathway Diagram
Caption: Role of ADH6 in ethanol and retinol metabolic pathways.
References
- 1. Gene - ADH6 [maayanlab.cloud]
- 2. ADH6 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. Alcohol and aldehyde dehydrogenases: retinoid metabolic effects in mouse knockout models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alcohol and Aldehyde Dehydrogenases: Retinoid Metabolic Effects in Mouse Knockout Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anilocus.com [anilocus.com]
- 7. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Expression, Interaction, and Role of Pseudogene Adh6-ps1 in Cancer Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. boneandcancer.org [boneandcancer.org]
- 11. Universal Mouse Genotyping Protocol | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
- 12. A PCR-Based Method to Genotype Mice Knocked Out for All Four CD3 Subunits, the Standard Recipient Strain for Retrogenic TCR/CD3 Bone Marrow Reconstitution Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genotyping FAQ | The Jackson Laboratory [jax.org]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TH [thermofisher.com]
Application Notes and Protocols for ADH6 siRNA Knockdown in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol Dehydrogenase 6 (ADH6) is a member of the zinc-containing alcohol dehydrogenase family, which is involved in the metabolism of a variety of substrates, including ethanol (B145695) and retinol.[1][2] Emerging evidence suggests a potential role for ADH6 in the pathobiology of several cancers, including pancreatic, non-small cell lung, and hepatocellular carcinoma.[3][4][5] Studies have shown that the expression level of ADH6 can be correlated with prognosis in these cancers, suggesting its potential as a therapeutic target or a biomarker.[3][4][5]
This document provides detailed application notes and protocols for investigating the functional role of ADH6 in cancer cell lines using small interfering RNA (siRNA) mediated knockdown. The provided protocols are foundational and may require optimization for specific cell lines and experimental conditions.
Application Notes
Rationale for ADH6 Knockdown Studies
The expression of ADH6 has been observed to be altered in various tumor types. For instance, high expression of ADH6 has been associated with a significantly decreased risk of death in pancreatic adenocarcinoma and hepatocellular carcinoma, suggesting a potential tumor-suppressive role in these contexts.[3][5] Conversely, in non-small cell lung cancer, ADH6 expression has been linked to chemotherapy status.[4] Given these correlations, knocking down ADH6 expression using siRNA is a valuable strategy to elucidate its specific functions in cancer cells, such as its impact on cell proliferation, survival, and signaling pathways.
Expected Outcomes of ADH6 siRNA Knockdown
Based on the prognostic data where higher ADH6 expression is often linked with a better outcome, it can be hypothesized that ADH6 knockdown may lead to:
-
Increased Cell Proliferation: Loss of a potential tumor suppressor could enhance the proliferative capacity of cancer cells.
-
Decreased Apoptosis: Reduced ADH6 levels might interfere with cellular pathways that promote programmed cell death, leading to increased cell survival.
-
Alterations in Signaling Pathways: ADH6 expression has been linked to the cytochrome P450 (P450) pathway, which is involved in the metabolism of xenobiotics and endogenous compounds.[3] Knockdown of ADH6 may therefore alter cellular metabolism and impact related signaling cascades such as the MAPK and PI3K/AKT pathways.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from ADH6 siRNA knockdown experiments.
Table 1: Effect of ADH6 siRNA Knockdown on Cancer Cell Viability
| Cell Line | Transfection Control | ADH6 siRNA (24h) | ADH6 siRNA (48h) | ADH6 siRNA (72h) |
| [e.g., Panc-1] | 100% | Value | Value | Value |
| [e.g., A549] | 100% | Value | Value | Value |
| [e.g., HepG2] | 100% | Value | Value | Value |
| All values to be presented as a percentage of control cell viability. |
Table 2: Effect of ADH6 siRNA Knockdown on Apoptosis in Cancer Cells
| Cell Line | Transfection Control (Apoptotic Cells %) | ADH6 siRNA (Apoptotic Cells %) | Fold Change |
| [e.g., Panc-1] | Value | Value | Value |
| [e.g., A549] | Value | Value | Value |
| [e.g., HepG2] | Value | Value | Value |
| Apoptosis to be quantified by Annexin V/Propidium Iodide staining followed by flow cytometry. |
Table 3: Gene and Protein Expression Changes Following ADH6 siRNA Knockdown
| Target | Cell Line | mRNA Expression (Fold Change vs. Control) | Protein Expression (Fold Change vs. Control) |
| ADH6 | [e.g., Panc-1] | Value | Value |
| p-ERK | [e.g., Panc-1] | N/A | Value |
| Total ERK | [e.g., Panc-1] | N/A | Value |
| p-AKT | [e.g., Panc-1] | N/A | Value |
| Total AKT | [e.g., Panc-1] | N/A | Value |
| mRNA and protein expression to be quantified by RT-qPCR and Western Blot, respectively. |
Visualizations
Caption: Experimental workflow for ADH6 siRNA knockdown and subsequent functional analysis.
Caption: Putative signaling pathways influenced by ADH6 expression in cancer cells.
Experimental Protocols
Protocol 1: siRNA Transfection for ADH6 Knockdown
This protocol provides a general guideline for siRNA transfection into adherent cancer cell lines. Optimization of siRNA concentration, transfection reagent volume, and incubation times is recommended for each cell line.
Materials:
-
ADH6-specific siRNA and non-targeting control siRNA (20 µM stock)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium with serum, without antibiotics
-
6-well tissue culture plates
-
Cancer cell line of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. For each well, use 2 ml of antibiotic-free complete growth medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-24 hours.
-
Preparation of siRNA-Lipid Complex:
-
Solution A: For each well, dilute a final concentration of 20-80 pmol of siRNA duplex into 100 µl of serum-free medium.
-
Solution B: For each well, dilute 2-8 µl of transfection reagent into 100 µl of serum-free medium.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Wash the cells once with 2 ml of serum-free medium.
-
Aspirate the medium and add 800 µl of serum-free medium to the 200 µl of siRNA-lipid complex.
-
Gently overlay the 1 ml mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Post-transfection: After the incubation period, add 1 ml of complete growth medium containing 2x the normal serum concentration (without antibiotics).
-
Analysis: Harvest cells for analysis of gene knockdown and functional assays at 24, 48, or 72 hours post-transfection.
Protocol 2: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Transfection: Seed and transfect cells in a 96-well plate following a scaled-down version of Protocol 1.
-
Incubation: At desired time points post-transfection (e.g., 24, 48, 72 hours), remove the culture medium.
-
MTT Addition: Add 100 µl of fresh culture medium and 10 µl of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Apoptosis Detection using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Harvesting: At 48 hours post-transfection, collect both floating and adherent cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.
-
Staining:
-
Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 4: Validation of ADH6 Knockdown by RT-qPCR
This protocol quantifies the mRNA expression level of ADH6 to confirm successful knockdown.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
ADH6-specific primers and primers for a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in ADH6 mRNA expression, normalized to the housekeeping gene.
Protocol 5: Analysis of Protein Expression by Western Blot
This protocol assesses the protein levels of ADH6 and key signaling molecules to investigate the downstream effects of ADH6 knockdown.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-ADH6, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | RPL21 siRNA Blocks Proliferation in Pancreatic Cancer Cells by Inhibiting DNA Replication and Inducing G1 Arrest and Apoptosis [frontiersin.org]
- 3. Distinct prognostic values of alcohol dehydrogenase mRNA expression in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Prognostic Values of Alcohol Dehydrogenase Family Members for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic implications of alcohol dehydrogenases in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Unraveling the Transcriptional Regulation of ADH6 via Chromatin Immunoprecipitation
Introduction
Alcohol Dehydrogenase 6 (ADH6) is a member of the alcohol dehydrogenase family, which is involved in the metabolism of a wide variety of substrates, including ethanol (B145695) and retinol.[1] While ADH6 itself is an enzyme and not a transcription factor, its expression is intricately controlled by a network of transcription factors that bind to specific regulatory regions of the ADH6 gene.[2][3] Understanding the mechanisms that govern ADH6 transcription is crucial for elucidating its role in various physiological and pathological processes. Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate these protein-DNA interactions in the natural context of the cell.[4][5]
This application note provides a comprehensive overview and a detailed protocol for utilizing ChIP to identify and quantify the binding of transcription factors to the promoter region of the ADH6 gene. The combination of ChIP with quantitative Polymerase Chain Reaction (ChIP-qPCR) or high-throughput sequencing (ChIP-seq) allows researchers to map the precise genomic locations of transcription factor binding and to quantify the extent of this binding under various experimental conditions.[5][6][7]
Principle of Chromatin Immunoprecipitation
The ChIP assay begins with the cross-linking of proteins to DNA within intact cells, typically using formaldehyde (B43269). This step effectively "freezes" the protein-DNA interactions. Subsequently, the chromatin is extracted and sheared into smaller fragments by sonication or enzymatic digestion. An antibody specific to the transcription factor of interest is then used to immunoprecipitate the cross-linked protein-DNA complexes. After reversing the cross-links, the purified DNA is analyzed by qPCR or sequencing to identify the genomic regions that were bound by the transcription factor.[8][9]
Application to ADH6 Research
By performing ChIP assays with antibodies against specific transcription factors, researchers can:
-
Identify the transcription factors that directly bind to the ADH6 promoter in vivo.
-
Determine the specific DNA sequences within the ADH6 regulatory regions that are occupied by these transcription factors.
-
Quantify changes in transcription factor binding to the ADH6 promoter in response to different stimuli, developmental stages, or disease states.
-
Elucidate the combinatorial code of transcription factors that orchestrates the expression of ADH6.
The following protocol provides a detailed methodology for performing a ChIP assay to study the binding of a transcription factor, such as SP1 or CEBPA (both of which are known to have binding sites in the ADH6 promoter region), to the ADH6 gene.[2]
Detailed Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for Transcription Factors Binding to the ADH6 Gene
This protocol is a general guideline and may require optimization depending on the cell type, the transcription factor of interest, and the antibody used.
Materials and Reagents
-
Cell culture reagents
-
Formaldehyde (37%)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protease inhibitor cocktail
-
ChIP-grade antibody against the transcription factor of interest (e.g., anti-SP1, anti-CEBPA)
-
Normal Rabbit or Mouse IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Glycogen
-
Primers for qPCR targeting the ADH6 promoter and a negative control region
-
SYBR Green qPCR master mix
Protocol
1. Cell Cross-linking a. Grow cells to 80-90% confluency. b. Add formaldehyde directly to the cell culture medium to a final concentration of 1%. c. Incubate for 10 minutes at room temperature with gentle shaking. d. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. e. Incubate for 5 minutes at room temperature. f. Wash the cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing a. Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet. b. Resuspend the cell pellet in cell lysis buffer and incubate on ice. c. Pellet the nuclei by centrifugation and resuspend in nuclear lysis buffer. d. Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be determined empirically for each cell type and instrument. e. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation a. Pre-clear the chromatin by incubating with Protein A/G magnetic beads. b. Take a small aliquot of the pre-cleared chromatin as "input" and store it at -20°C. c. Dilute the remaining chromatin with ChIP dilution buffer. d. Add the ChIP-grade primary antibody (e.g., anti-SP1) to the diluted chromatin and incubate overnight at 4°C with rotation. e. As a negative control, perform a parallel immunoprecipitation with a non-specific IgG. f. Add pre-blocked Protein A/G magnetic beads to the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.
4. Washing a. Pellet the beads on a magnetic stand and discard the supernatant. b. Perform sequential washes of the beads with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer. Each wash should be performed for 5-10 minutes at 4°C with rotation.
5. Elution and Reversal of Cross-links a. Elute the protein-DNA complexes from the beads by adding elution buffer and incubating at 65°C. b. Reverse the formaldehyde cross-links by incubating the eluted samples and the input sample at 65°C for several hours or overnight. c. Treat the samples with RNase A to degrade RNA. d. Treat the samples with Proteinase K to degrade proteins.
6. DNA Purification a. Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol precipitation. b. Resuspend the purified DNA pellet in nuclease-free water.
7. Quantitative PCR (qPCR) Analysis a. Design qPCR primers to amplify a 100-200 bp region of the ADH6 promoter that is predicted to contain the transcription factor binding site. b. Also, design primers for a negative control region where the transcription factor is not expected to bind. c. Perform qPCR using SYBR Green master mix with the purified DNA from the ChIP samples, the IgG control, and the input control. d. Analyze the qPCR data to determine the enrichment of the ADH6 promoter region in the ChIP sample relative to the IgG control and normalized to the input.
Data Presentation
The results of a ChIP-qPCR experiment are typically presented as "fold enrichment" or "percentage of input". The following table provides an illustrative example of how quantitative data for the binding of two different transcription factors (TF-A and TF-B) to the ADH6 promoter could be summarized.
| Target Promoter Region | Transcription Factor | Fold Enrichment over IgG (Mean ± SD) | p-value |
| ADH6 Promoter | TF-A | 15.2 ± 2.1 | < 0.01 |
| ADH6 Promoter | TF-B | 8.7 ± 1.5 | < 0.05 |
| Negative Control Region | TF-A | 1.1 ± 0.3 | > 0.05 |
| Negative Control Region | TF-B | 0.9 ± 0.2 | > 0.05 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Chromatin Immunoprecipitation (ChIP) Workflow
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Transcriptional Regulation of the ADH6 Gene
Caption: Transcriptional regulation of the ADH6 gene by various transcription factors.
References
- 1. ChIP-seq profiling of the active chromatin marker H3K4me3 and PPARγ, CEBPα and LXR target genes in human SGBS adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 5. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-Wide Analysis of Transcription Factor Binding Sites Based on ChIP-Seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of transcription factor binding sites from ChIP-seq data at high resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Analyzing ADH6 Expression in Single-cell RNA-seq Data
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alcohol Dehydrogenase 6 (ADH6) is a member of the class V alcohol dehydrogenase family.[1] This enzyme family is crucial for the metabolism of a wide array of substrates, including ethanol, retinol, hydroxysteroids, and lipid peroxidation products.[2] ADH6 is primarily expressed in the liver and stomach.[3] Emerging research has highlighted the potential role of ADH6 in various physiological and pathological processes, including alcohol metabolism, cancer progression, and drug metabolism, making it a gene of significant interest for single-cell RNA sequencing (scRNA-seq) analysis.
Single-cell RNA sequencing provides a powerful tool to dissect the heterogeneity of ADH6 expression at the individual cell level within complex tissues. This allows for a deeper understanding of its cell-type-specific functions and its role in disease. These application notes provide a guide for researchers to analyze ADH6 expression in scRNA-seq datasets, from experimental design to data interpretation, and its potential implications in drug development.
Data Presentation: ADH6 Expression Profile
The following tables summarize the expression of ADH6 across different tissues and cancer types based on available data from bulk and single-cell RNA sequencing studies.
Table 1: ADH6 Expression in Human Tissues (scRNA-seq and bulk RNA-seq data)
| Tissue | Cell Type Enrichment (scRNA-seq) | Expression Level (bulk RNA-seq) | Reference |
| Liver | Hepatocytes | High | [4] |
| Stomach | - | High | [3] |
| Kidney | - | Moderate | [1] |
| Intestine (Jejunum, Duodenum, Colon) | - | Moderate | [1] |
| Pancreas | Pancreatic ductal cells | Low to Moderate | [1] |
| Lung | - | Low | [5] |
Table 2: ADH6 Expression in Cancer (Bulk RNA-seq data)
| Cancer Type | Expression Change | Prognostic Significance (High Expression) | Reference |
| Hepatocellular Carcinoma (HCC) | Downregulated | Favorable prognosis | [6] |
| Pancreatic Adenocarcinoma (PAAD) | - | Favorable prognosis | [7] |
| Non-Small Cell Lung Cancer (NSCLC) | Low expression in tumors | - | [5] |
Note: The prognostic significance is based on bulk RNA-seq data and may vary in specific cancer subtypes and patient cohorts.
Signaling Pathways and Functional Roles of ADH6
ADH6 is primarily involved in metabolic pathways. Its main function is the NAD-dependent oxidation of alcohols to aldehydes.[8]
Metabolic Pathway involving ADH6
Caption: Metabolic pathway catalyzed by ADH6.
Role in Cancer
The expression of ADH6 has been implicated in the prognosis of several cancers.[5][6] In hepatocellular carcinoma and pancreatic adenocarcinoma, higher ADH6 expression is associated with a better prognosis.[6][7] The underlying mechanisms are still under investigation but may involve the metabolism of carcinogenic compounds or the regulation of cellular proliferation. The pseudogene Adh6-ps1 has been shown to be moderately expressed in hepatocellular carcinoma in mice.[9]
Role in Drug Development
ADH6, as part of the alcohol dehydrogenase family, plays a role in the metabolism of various drugs that contain alcohol functional groups.[10][11] Understanding the cell-type-specific expression of ADH6 is crucial for predicting drug efficacy and toxicity. For instance, high expression in hepatocytes suggests a significant role in the first-pass metabolism of certain oral medications. Fomepizole is a known inhibitor of alcohol dehydrogenases and can be used to study the function of ADH6.[11]
Experimental Protocols
Single-Cell RNA Sequencing Workflow for ADH6 Analysis
The following is a generalized workflow for analyzing ADH6 expression from scRNA-seq data.
Caption: Single-cell RNA sequencing workflow.
Detailed Methodologies
1. Sample Preparation:
-
Tissue Dissociation: Fresh tissue should be dissociated into a single-cell suspension using a combination of enzymatic (e.g., collagenase, dispase) and mechanical disruption. The specific protocol should be optimized for the tissue of interest to ensure high cell viability.
-
Cell Viability and Counting: Assess cell viability using a method like Trypan Blue exclusion. Aim for >80% viability. Count the cells to ensure the appropriate concentration for single-cell capture.
2. Library Preparation and Sequencing:
-
Follow the manufacturer's protocol for the chosen single-cell platform (e.g., 10x Genomics Chromium, Bio-Rad ddSEQ). This typically involves partitioning single cells into nanodroplets or microwells, followed by cell lysis, reverse transcription with barcoded primers, cDNA amplification, and library construction.
-
Sequence the libraries on a compatible next-generation sequencing platform (e.g., Illumina NovaSeq).
3. Computational Data Analysis:
-
Preprocessing:
-
Demultiplexing and Read Alignment: Process raw sequencing data to demultiplex samples and align reads to a reference genome (e.g., GRCh38 for human). Tools like Cell Ranger (10x Genomics) can be used for this step.
-
Quality Control (QC): Filter out low-quality cells based on metrics such as the number of unique molecular identifiers (UMIs), number of detected genes, and percentage of mitochondrial reads.
-
Normalization: Normalize the gene expression data to account for differences in sequencing depth between cells. A common method is log-normalization.
-
-
Downstream Analysis:
-
Feature Selection and Dimensionality Reduction: Identify highly variable genes and perform dimensionality reduction using techniques like Principal Component Analysis (PCA). Further visualize the data in 2D using t-distributed Stochastic Neighbor Embedding (t-SNE) or Uniform Manifold Approximation and Projection (UMAP).
-
Clustering and Cell Type Annotation: Cluster cells based on their gene expression profiles using algorithms like Louvain or Leiden clustering. Annotate clusters to specific cell types using known marker genes.
-
ADH6 Expression Analysis:
-
Visualization: Visualize ADH6 expression across different cell clusters using feature plots (on UMAP/t-SNE) and violin plots.
-
Differential Expression: Perform differential expression analysis to identify cell types with significantly higher or lower ADH6 expression compared to other cell types.
-
Co-expression Analysis: Identify genes that are co-expressed with ADH6 within specific cell populations to infer potential functional relationships.
-
-
Logical Relationships in ADH6 Research
The study of ADH6 at the single-cell level can provide valuable insights for both basic research and clinical applications.
Caption: Logical flow of ADH6 research.
By elucidating the specific cell populations expressing ADH6, researchers can better understand its contribution to tissue homeostasis and disease pathogenesis. This knowledge can aid in the identification of ADH6 as a prognostic biomarker and in the development of novel therapeutic strategies that target ADH6 or its associated pathways.
References
- 1. ADH6 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. sinobiological.com [sinobiological.com]
- 4. ADH6 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Distinct Prognostic Values of Alcohol Dehydrogenase Family Members for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic implications of alcohol dehydrogenases in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct prognostic values of alcohol dehydrogenase mRNA expression in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Expression, Interaction, and Role of Pseudogene Adh6-ps1 in Cancer Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Studying Post-Translational Modifications of Alcohol Dehydrogenase 6 (ADH6)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to investigate the post-translational modifications (PTMs) of Alcohol Dehydrogenase 6 (ADH6), a class V alcohol dehydrogenase involved in the metabolism of a wide range of substrates, including ethanol (B145695) and retinol.[1][2] Understanding the PTMs of ADH6 is crucial for elucidating its regulatory mechanisms and its role in various physiological and pathological processes, including liver diseases and cancer.[3][4][5]
Introduction to ADH6 and its Post-Translational Modifications
Alcohol Dehydrogenase 6 (ADH6) is a member of the ADH family of enzymes.[1] While its catalytic functions are still being extensively studied, emerging evidence suggests its involvement in modulating susceptibility to alcohol- and drug-related disorders.[2] Post-translational modifications are critical for regulating protein function, and identifying these modifications on ADH6 can provide significant insights into its activity, stability, and interaction with other proteins. The following sections detail methods for studying phosphorylation, acetylation, ubiquitination, and S-glutathionylation of ADH6.
I. Phosphorylation
Evidence from the UniProt database suggests that human ADH6 is phosphorylated on Serine 23.[6] Further investigation into the kinase responsible and the functional consequences of this modification is warranted.
Experimental Workflow: Identification of ADH6 Phosphorylation Sites
Protocol 1: Identification of ADH6 Phosphorylation Sites by Mass Spectrometry
This protocol outlines the steps for identifying phosphorylation sites on ADH6 from cell lysates.
1. Cell Lysis and Protein Extraction:
-
Lyse cells expressing ADH6 in a buffer containing phosphatase inhibitors (e.g., PhosSTOP™, Roche) to preserve the phosphorylation status.
-
Quantify the total protein concentration using a Bradford or BCA assay.
2. Immunoprecipitation of ADH6 (Optional, for enrichment):
-
Incubate the cell lysate with an anti-ADH6 antibody overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the ADH6 protein from the beads.
3. In-gel or In-solution Digestion:
-
Separate the immunoprecipitated ADH6 or total cell lysate by SDS-PAGE. Excise the band corresponding to ADH6.
-
Perform in-gel digestion with trypsin.
-
Alternatively, perform in-solution digestion of the eluted ADH6 or total lysate.
4. Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the digested sample using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads.
5. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Use database search algorithms (e.g., MaxQuant, Sequest) to identify peptides and localize phosphorylation sites. Search for a mass shift of +79.966 Da on serine, threonine, or tyrosine residues.
Protocol 2: In-Vitro Kinase Assay for ADH6 Phosphorylation by KIN28
BioGRID data suggests a genetic interaction between the kinase KIN28 and ADH6 in yeast, indicating a potential kinase-substrate relationship.[7][8] This protocol describes how to test this interaction in vitro.
1. Recombinant Protein Expression and Purification:
-
Express and purify recombinant human ADH6 and the KIN28 kinase complex.
2. Kinase Reaction:
-
In a kinase reaction buffer, combine recombinant ADH6, KIN28, and ATP (with [γ-³²P]ATP for radioactive detection or without for mass spectrometry-based detection).
-
Incubate the reaction at 30°C for 30-60 minutes.
3. Detection of Phosphorylation:
-
Radiolabeling: Separate the reaction products by SDS-PAGE, transfer to a membrane, and expose to autoradiography film to detect phosphorylated ADH6.
-
Mass Spectrometry: Stop the reaction and digest the proteins with trypsin. Analyze the peptide mixture by LC-MS/MS to identify ADH6 phosphopeptides.
-
Western Blot: Use a phospho-specific antibody if one is available for the predicted phosphorylation site.
II. Acetylation
Proteomics databases indicate that ADH6 may undergo acetylation.[3] The following protocols can be used to identify and characterize acetylation sites on ADH6.
Experimental Workflow: Acetylome Analysis of ADH6
Protocol 3: Identification of ADH6 Acetylation Sites
1. Cell Lysis and Protein Digestion:
-
Lyse cells in a buffer containing deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).
-
Digest the proteome with trypsin.
2. Immunoaffinity Enrichment of Acetylated Peptides:
-
Incubate the tryptic peptides with anti-acetyllysine antibody-conjugated beads to enrich for acetylated peptides.[2]
3. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the enriched peptides by LC-MS/MS.
-
Search the data against a human protein database to identify acetylated peptides from ADH6, looking for a mass shift of +42.011 Da on lysine (B10760008) residues.
III. Ubiquitination
Ubiquitination is a key PTM regulating protein stability and function. Investigating the ubiquitination status of ADH6 can reveal insights into its turnover and involvement in various signaling pathways.
Experimental Workflow: Identifying ADH6-Interacting E3 Ligases
Protocol 4: In Vivo Ubiquitination Assay
1. Cell Transfection and Treatment:
-
Co-transfect cells with plasmids encoding tagged versions of ADH6 (e.g., HA-ADH6) and ubiquitin (e.g., His-Ub).
-
Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
2. Cell Lysis and Denaturing Immunoprecipitation:
-
Lyse cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.
-
Dilute the lysate and perform immunoprecipitation for the tagged ubiquitin (e.g., using Ni-NTA beads for His-Ub).
3. Western Blot Analysis:
-
Elute the captured proteins and analyze by western blotting using an antibody against the ADH6 tag (e.g., anti-HA). A ladder of high molecular weight bands will indicate polyubiquitination of ADH6.
Protocol 5: Co-Immunoprecipitation to Identify Interacting E3 Ligases
1. Cell Lysis:
-
Lyse cells expressing tagged ADH6 in a non-denaturing lysis buffer.
2. Immunoprecipitation:
-
Immunoprecipitate ADH6 using an antibody against its tag.
3. Western Blot Analysis:
-
Elute the protein complexes and separate them by SDS-PAGE.
-
Perform western blotting with antibodies against candidate E3 ligases to identify potential interactions.
IV. S-Glutathionylation
S-glutathionylation is a redox-sensitive PTM that can regulate protein function. Studies on plant ADH suggest its susceptibility to this modification.
Protocol 6: Detection of ADH6 S-Glutathionylation by Western Blot
1. Protein Treatment:
-
Treat purified recombinant ADH6 or cell lysates with an oxidizing agent (e.g., H₂O₂) and glutathione (B108866) (GSH) to induce S-glutathionylation.
2. Biotin Labeling:
-
Block free thiol groups with a blocking agent.
-
Reduce the S-glutathionylated cysteines using glutaredoxin.
-
Label the newly exposed thiols with a biotin-maleimide derivative.
3. Detection:
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Detect biotinylated ADH6 using streptavidin-HRP and chemiluminescence.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data for the post-translational modifications of human ADH6 in the public domain. The table below is provided as a template for researchers to populate as data becomes available through the application of the protocols described herein.
| Post-Translational Modification | Modification Site | Fold Change (Treatment vs. Control) | Cell Type/Tissue | Experimental Method | Reference |
| Phosphorylation | Ser23 | - | - | Mass Spectrometry | UniProt P28332 |
| Acetylation | - | - | - | - | - |
| Ubiquitination | - | - | - | - | - |
| S-Glutathionylation | - | - | - | - | - |
Conclusion
The study of ADH6 post-translational modifications is an emerging field with the potential to uncover novel regulatory mechanisms and therapeutic targets. The protocols and workflows detailed in these application notes provide a robust framework for researchers to identify, characterize, and quantify PTMs on ADH6, thereby advancing our understanding of its role in health and disease.
References
- 1. Site-directed mutagenesis of a serine residue in cinnamyl alcohol dehydrogenase, a plant NADPH-dependent dehydrogenase, affects the specificity for the coenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics DB [proteomicsdb.org]
- 4. Expression, Interaction, and Role of Pseudogene Adh6-ps1 in Cancer Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTOCOLS FOR THE DETECTION OF S-GLUTATHIONYLATED AND S-NITROSYLATED PROTEINS IN SITU - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. A quantitative multiplexed mass spectrometry assay for studying the kinetic of residue-specific histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KIN28 - ADH6 Interaction Summary | BioGRID [thebiogrid.org]
Troubleshooting & Optimization
Technical Support Center: Spectrophotometric Enzyme Assays
Welcome to the technical support center for spectrophotometric enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Non-Linear Reaction Rates
Q: Why is the progress curve of my enzyme reaction not linear?
A: An ideal spectrophotometric enzyme assay should exhibit a linear rate of product formation (or substrate consumption) over the initial phase of the reaction.[1] If you observe a non-linear or "progress" curve, it can be due to several factors. It is crucial to measure the initial velocity when less than 10% of the substrate has been converted to a product to ensure steady-state conditions.[2]
Potential Causes and Troubleshooting Steps:
-
Substrate Depletion: As the reaction progresses, the substrate concentration decreases, which in turn slows down the reaction rate, causing the curve to plateau.[2]
-
Solution: Reduce the enzyme concentration or the reaction time to ensure you are measuring the initial velocity.[1] You can also increase the initial substrate concentration, but ensure it is not causing substrate inhibition.
-
-
Product Inhibition: The product of the enzymatic reaction may bind to the enzyme and inhibit its activity, leading to a decrease in the reaction rate over time.[3]
-
Solution: Measure the initial velocity where the product concentration is still negligible. If necessary, you may need to use a coupled assay to remove the product as it is formed.
-
-
Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., pH, temperature, ionic strength) and lose activity during the measurement period.[2][4]
-
Solution: Check the stability of your enzyme under the specific assay conditions. You may need to add stabilizing agents like glycerol (B35011) or BSA, or adjust the buffer composition. Always keep enzymes on ice before use.[2][5]
-
-
Incorrect Enzyme Concentration: If the enzyme concentration is too high, the reaction may proceed too quickly to measure the linear phase accurately.[6] Conversely, a very low concentration might not produce a detectable signal.
-
Solution: Perform an enzyme concentration titration to find the optimal concentration that results in a linear rate for a sufficient duration.[7]
-
-
Reagent Degradation: One or more of the reagents (e.g., substrate, cofactors) may be degrading over the course of the assay.
-
Solution: Ensure all reagents are stored correctly and are not expired.[8] Prepare fresh reagents for each experiment if necessary.
-
References
- 1. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Why is my Immunoassay Having Issues with Stability? | Blog | Biosynth [biosynth.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
ADH6 Enzyme Assay Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing ADH6 enzyme assays. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to facilitate successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the ADH6 enzyme?
Alcohol dehydrogenase 6 (ADH6) is a member of the alcohol dehydrogenase family. These enzymes are involved in the metabolism of a wide range of substrates, including ethanol (B145695), retinol, other aliphatic alcohols, hydroxysteroids, and products of lipid peroxidation. In humans, ADH6 is a class V alcohol dehydrogenase.[1] Saccharomyces cerevisiae ADH6 is an NADPH-dependent medium-chain alcohol dehydrogenase that plays a role in aldehyde reduction and may be involved in fusel alcohol synthesis.[2][3]
Q2: What is the key difference in cofactor dependency between human and yeast ADH6?
Human ADH6 is NAD-dependent, catalyzing the oxidation of primary alcohols to aldehydes.[4] In contrast, Saccharomyces cerevisiae ADH6 is strictly specific for NADPH and is particularly efficient at reducing aldehydes to their corresponding alcohols.[3]
Q3: What are the optimal pH and temperature for ADH6 activity?
For human ADH6, the optimal pH for activity is 10.0.[4] For yeast ADH, optimal pH is generally reported in the range of 8.0 to 8.8.[5][6] The optimal temperature for yeast ADH has been estimated to be around 25°C.[6]
Q4: What are some common substrates for ADH6?
Human ADH6 can oxidize primary alcohols like ethanol and 1-propanol, as well as benzyl (B1604629) alcohol.[4] Yeast ADH6 has a broad substrate specificity, with a higher catalytic efficiency for aldehydes such as pentanal, veratraldehyde, and hexanal (B45976) compared to their corresponding alcohols.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | Incorrect cofactor used (NAD+ vs. NADPH). | Verify the origin of your ADH6. Use NAD+ for human ADH6 and NADPH for yeast ADH6.[3][4] |
| Suboptimal pH or temperature. | For human ADH6, ensure the assay buffer pH is around 10.0. For yeast ADH, a pH of 8.0-8.8 is recommended. Maintain the optimal temperature (e.g., 25°C for yeast ADH).[4][5][6] | |
| Inactive enzyme due to improper storage or handling. | Store the enzyme according to the manufacturer's instructions, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Presence of inhibitors in the sample or reagents. | See the Inhibitors and Activators section below. Consider sample purification to remove potential inhibitors. | |
| High Background Signal | Contamination of reagents with NADH or NADPH. | Use fresh, high-quality reagents. Prepare reaction mixtures immediately before use. |
| Non-enzymatic reduction of the substrate or probe. | Run a control reaction without the enzyme to measure the non-enzymatic background. Subtract this value from your experimental readings. | |
| Sample contains endogenous reductases. | For crude samples, consider a sample blank that includes the sample and all reaction components except the specific ADH6 substrate. | |
| Assay Signal Plateaus Quickly | Substrate or cofactor depletion. | Optimize the concentrations of substrate and cofactor to ensure they are not limiting during the measurement period. |
| Enzyme concentration is too high. | Reduce the amount of enzyme used in the assay to achieve a linear reaction rate over a longer period. | |
| Inconsistent or Irreproducible Results | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. Prepare a master mix for multiple reactions. |
| Temperature fluctuations during the assay. | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the experiment. | |
| Air bubbles in the wells. | Be careful when pipetting to avoid introducing air bubbles, which can interfere with absorbance or fluorescence readings. |
Experimental Protocols
General Spectrophotometric Assay for ADH Activity
This protocol is a general guideline and should be optimized for the specific ADH6 being studied. The principle involves monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH or NADPH.
Materials:
-
Purified ADH6 enzyme
-
Assay Buffer (e.g., 50 mM Sodium Pyrophosphate, pH 8.8 for yeast ADH; 100 mM Glycine-NaOH, pH 10.0 for human ADH)
-
Substrate (e.g., Ethanol for oxidation; an aldehyde for reduction)
-
Cofactor (NAD+ for oxidation; NADPH for reduction)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare the assay buffer and equilibrate it to the desired temperature (e.g., 25°C).
-
Prepare stock solutions of the substrate and cofactor in the assay buffer.
-
In a cuvette or microplate well, combine the assay buffer, substrate, and cofactor.
-
Initiate the reaction by adding a small, predetermined amount of the ADH6 enzyme solution.
-
Immediately mix the contents and start monitoring the absorbance at 340 nm over time.
-
Record the initial rate of the reaction (the linear portion of the absorbance vs. time curve).
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH/NADPH (6220 M⁻¹cm⁻¹ at 340 nm).
Experimental Workflow for Assay Optimization
Caption: A typical workflow for optimizing an ADH6 enzyme assay.
Quantitative Data Summary
Kinetic Parameters for Human ADH6 (at pH 10.0, 25°C)
| Substrate | Km (mM) |
| Ethanol | 28 |
| 1-Propanol | 3.2 |
| Benzyl alcohol | 0.12 |
| [4] |
Substrate Specificity of S. cerevisiae ADH6
The catalytic efficiency (kcat/Km) for aldehyde reduction is approximately 50-fold higher than for the corresponding alcohol oxidation. The order of preference for aldehyde substrates is: Pentanal > Veratraldehyde > Hexanal > 3-Methylbutanal > Cinnamaldehyde[3]
Signaling Pathways and Logical Relationships
ADH6 Catalytic Reaction
This diagram illustrates the general reversible reaction catalyzed by ADH6, highlighting the role of the cofactor.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Human Alcohol dehydrogenase 6 (ADH6) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 3. Characterization of the Saccharomyces cerevisiae YMR318C (ADH6) gene product as a broad specificity NADPH-dependent alcohol dehydrogenase: relevance in aldehyde reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. globalscientificjournal.com [globalscientificjournal.com]
Technical Support Center: Recombinant ADH6 Protein Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant Alcohol Dehydrogenase 6 (ADH6) protein. The following information is intended for researchers, scientists, and drug development professionals to help optimize protein yield and quality.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low or No Protein Expression
Q1: I am not seeing any band corresponding to my recombinant ADH6 protein on an SDS-PAGE gel after induction. What are the possible causes and solutions?
A1: Low or no expression of recombinant ADH6 can stem from several factors, from the initial cloning to the final expression conditions. Here is a step-by-step guide to troubleshoot this issue.
Troubleshooting Steps:
-
Verify the Expression Construct:
-
Sequencing: Ensure the ADH6 gene is correctly cloned into the expression vector, is in the correct reading frame, and is free of mutations.[1] An incorrect sequence or frameshift mutation can lead to a truncated or non-functional protein.
-
Promoter Integrity: Confirm the promoter region in your vector is intact and functional.[2]
-
-
Assess mRNA Levels:
-
Perform RT-PCR or Northern blotting to check for the presence and integrity of ADH6 mRNA post-induction. The absence of mRNA would suggest a problem with transcription.
-
-
Optimize Codon Usage:
-
The ADH6 gene may contain codons that are rare in your expression host (e.g., E. coli).[1][3] This can stall translation and significantly reduce protein yield.
-
Solution: Synthesize a codon-optimized version of the ADH6 gene tailored for your expression host.[4][5][6] Several online tools are available for this purpose.
-
-
Rule out Protein Toxicity:
-
ADH6 expression might be toxic to the host cells, leading to cell death or reduced growth upon induction.[3][7]
-
Solutions:
-
Use a tightly regulated promoter system (e.g., pBAD or T7 promoter with pLysS/E host strains) to minimize basal ("leaky") expression before induction.[1][3]
-
Lower the induction temperature and/or inducer concentration.[4]
-
Add glucose to the growth medium to further repress basal expression from certain promoters (e.g., lac promoter).[3]
-
-
-
Check Induction Parameters:
-
Ensure the inducer (e.g., IPTG, arabinose) is fresh and used at the correct concentration.
-
Confirm the cell density (OD600) at the time of induction is within the optimal range (typically 0.4-0.8).
-
Low Yield of Soluble Protein (Inclusion Bodies)
Q2: I can see a strong band for ADH6 after induction, but it's mostly in the insoluble fraction (inclusion bodies). How can I increase the yield of soluble protein?
A2: The formation of insoluble protein aggregates, known as inclusion bodies, is a common challenge in recombinant protein production, often caused by high expression rates and improper protein folding.[4][8][9] Here are strategies to improve the solubility of your ADH6 protein.
Strategies to Enhance Protein Solubility:
-
Optimize Expression Conditions:
-
Lower Induction Temperature: Reducing the temperature (e.g., to 15-25°C) after induction slows down the rate of protein synthesis, which can promote proper folding and increase the yield of soluble protein.[3][5][7]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the expression rate and reduce the likelihood of aggregation.[3][4]
-
Change Growth Media: Using a less rich medium, like M9 minimal medium instead of LB, can also slow down protein production.[3]
-
-
Choice of Expression Host:
-
Co-expression with Chaperones:
-
Use of Solubility-Enhancing Fusion Tags:
Table 1: Effect of Induction Temperature on Protein Solubility
| Induction Temperature (°C) | Typical Induction Time | Expected Outcome on ADH6 Solubility |
| 37 | 2-4 hours | Higher total protein yield, but high risk of inclusion body formation. |
| 30 | 3-5 hours | Moderate yield, often with improved solubility compared to 37°C.[3] |
| 25 | 5-8 hours | Lower total yield, but typically a higher proportion of soluble protein.[3] |
| 15-20 | 12-24 hours (overnight) | Lowest total yield, but often the highest ratio of soluble to insoluble protein.[7] |
Protein Purification Issues
Q3: I have a low recovery of ADH6 protein after affinity purification (e.g., His-tag/Ni-NTA). What could be the problem?
A3: Low recovery during purification can be due to several factors, including issues with the affinity tag, buffer composition, or protein degradation.
Troubleshooting Purification Steps:
-
Accessibility of the Affinity Tag:
-
The affinity tag (e.g., His-tag) might be buried within the folded protein structure and inaccessible to the affinity resin.
-
Solutions:
-
Move the tag to the other terminus of the protein (N- vs. C-terminus).
-
Introduce a flexible linker sequence between the tag and the ADH6 protein.
-
-
-
Optimize Lysis and Wash Buffers:
-
Lysis Buffer: Ensure efficient cell lysis to release the protein. Sonication or high-pressure homogenization are common methods. Include DNase to reduce viscosity from released DNA.
-
Protease Inhibitors: Add protease inhibitors (e.g., PMSF, cOmplete™) to all buffers to prevent degradation of your target protein by host cell proteases.[3][8]
-
Buffer pH and Ionic Strength: The pH and salt concentration of your buffers can impact protein stability and binding to the resin.[13][14] Ensure the pH is appropriate for both protein stability and tag binding.
-
-
Binding and Elution Conditions:
-
Binding: Ensure the binding conditions are optimal for your specific affinity tag and resin. For His-tags, a small amount of imidazole (B134444) (10-20 mM) in the lysis and wash buffers can reduce non-specific binding.
-
Elution: If the protein is not eluting properly, consider a step-wise or gradient elution with increasing concentrations of the eluting agent (e.g., imidazole). This can help to separate your protein from contaminants and improve purity.
-
-
Protein Precipitation:
-
The protein may be precipitating on the column or after elution due to high concentration or inappropriate buffer conditions.
-
Solutions:
-
Elute into a buffer containing stabilizing agents like glycerol (B35011) (5-10%).
-
Perform purification at a lower temperature (e.g., 4°C).
-
-
Experimental Protocols
Protocol 1: Small-Scale Expression Trial to Optimize Solubility
This protocol is designed to test different induction conditions to improve the yield of soluble ADH6.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of your expression strain harboring the ADH6 expression plasmid. Grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate 4 separate 50 mL cultures of LB medium (with antibiotic) with the overnight culture to a starting OD600 of 0.05-0.1.
-
Growth: Grow the cultures at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Induction: Induce each culture under different conditions:
-
Culture 1: Add IPTG to a final concentration of 1 mM and continue to grow at 37°C for 3 hours.
-
Culture 2: Add IPTG to a final concentration of 0.1 mM, move to a 30°C shaker, and grow for 5 hours.
-
Culture 3: Add IPTG to a final concentration of 0.1 mM, move to a 25°C shaker, and grow for 8 hours.
-
Culture 4: Add IPTG to a final concentration of 0.1 mM, move to an 18°C shaker, and grow overnight (16-20 hours).
-
-
Harvesting: Harvest 1 mL from each culture. Centrifuge at high speed to pellet the cells.
-
Lysis and Fractionation:
-
Resuspend the cell pellet in 100 µL of lysis buffer (e.g., BugBuster or a custom buffer with lysozyme).
-
Incubate according to the lysis reagent's protocol.
-
Centrifuge at maximum speed for 15 minutes at 4°C to separate the soluble and insoluble fractions.
-
-
Analysis: Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in an equal volume of lysis buffer. Analyze both fractions by SDS-PAGE to determine the condition that yields the most soluble ADH6.
Visualizations
Troubleshooting Workflow for Low ADH6 Yield
References
- 1. goldbio.com [goldbio.com]
- 2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 5. biomatik.com [biomatik.com]
- 6. bonopusbio.com [bonopusbio.com]
- 7. neb.com [neb.com]
- 8. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Production of Recombinant Alcohol Dehydrogenase Using the Genetically Engineered Escherichia coli Strain that Heterologously Expresses Carrot Heat Shock Protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of Solubility, Purification, and Inclusion Body Refolding of Active Human Mitochondrial Aldehyde Dehydrogenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: ADH6 Antibody Specificity in Western Blotting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the specificity of ADH6 antibodies for Western Blotting.
Troubleshooting Guide: Enhancing ADH6 Antibody Specificity
High background, faint bands, or the presence of non-specific bands can compromise the reliability of your Western Blot results. This guide provides a systematic approach to troubleshooting and improving the specificity of your ADH6 antibody.
Problem: High Background Noise
High background can obscure the detection of the target protein.[1][2]
| Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[3][4] Use a fresh blocking solution for each experiment.[3][4] Consider switching blocking agents (e.g., from non-fat dry milk to Bovine Serum Albumin (BSA) or vice versa). For phospho-specific antibodies, BSA is generally recommended over milk.[5] |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody. Perform a titration experiment to determine the optimal dilution.[3][6] |
| Secondary Antibody Concentration Too High | Decrease the concentration of the secondary antibody. A recommended starting dilution range is between 1:5,000 and 1:200,000.[7][8] Run a control blot with only the secondary antibody to check for non-specific binding.[3][9] |
| Inadequate Washing | Increase the number and duration of wash steps.[3] Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer.[6][7] For persistent background, a high-salt wash can be effective.[3] |
| Membrane Choice | PVDF membranes may have higher background than nitrocellulose due to higher protein binding capacity. If your protein is abundant, consider switching to nitrocellulose.[3][4] |
Problem: Non-Specific Bands
The appearance of multiple bands can indicate cross-reactivity or other issues.[1][10]
| Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | If using a polyclonal antibody, consider switching to a monoclonal antibody for higher specificity.[6][11] Ensure the antibody has been validated for the species you are testing.[11] Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity with other proteins. |
| Primary Antibody Concentration Too High | An overly concentrated primary antibody can bind to proteins with similar epitopes.[6][10] Optimize the antibody concentration through titration.[12] |
| Protein Degradation | Prepare fresh samples and add protease inhibitors to the lysis buffer to prevent protein degradation, which can result in lower molecular weight bands.[6][9][10] |
| Post-Translational Modifications | Glycosylation or other modifications can lead to bands at a higher molecular weight than expected.[9][10] Consult databases like UniProt to check for known modifications of ADH6.[10] |
| Sample Overload | Loading too much protein can cause "ghost bands" and streaking. Aim for 20-30 µg of cell lysate per well.[6][13] |
Problem: Weak or No Signal
A faint or absent signal for ADH6 can be due to several factors.[1]
| Cause | Recommended Solution |
| Insufficient Primary Antibody | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[10][14] |
| Low Protein Expression | ADH6 is primarily expressed in the stomach and liver.[15][16] Ensure you are using an appropriate positive control cell lysate or tissue, such as K-562 whole cell lysate.[15][17] |
| Poor Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer. Ensure no air bubbles were trapped between the gel and the membrane.[1][10] |
| Incompatible Secondary Antibody | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[11] |
| Inactive HRP/Substrate | Use fresh substrate for chemiluminescent detection. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of ADH6?
A1: The expected molecular weight of ADH6 is approximately 39 kDa.[15][17] However, post-translational modifications or splice variants could result in bands of slightly different sizes.[10][15]
Q2: Should I use a monoclonal or polyclonal antibody for ADH6 detection?
A2: Monoclonal antibodies generally offer higher specificity as they recognize a single epitope, leading to lower background and cross-reactivity.[11] Polyclonal antibodies, which recognize multiple epitopes, can provide a stronger signal, which may be advantageous for detecting low-abundance proteins.[11] If you are experiencing non-specific bands with a polyclonal antibody, switching to a monoclonal antibody is a recommended troubleshooting step.[6]
Q3: What are recommended starting dilutions for ADH6 antibodies?
A3: Recommended starting dilutions vary by antibody. For example, the Santa Cruz Biotechnology mouse monoclonal ADH6 antibody (WW32) has a recommended starting dilution of 1:200 for Western Blotting.[15] A polyclonal ADH6 antibody from Bio-Rad suggests a dilution of 1:500.[18] Always refer to the manufacturer's datasheet and perform your own titration for optimal results.[14]
Q4: What positive controls can I use for ADH6?
A4: K-562 whole cell lysate is a recommended positive control for human ADH6.[15][17] Given that ADH6 is highly expressed in the stomach and liver, lysates from these tissues can also serve as positive controls.[15][16]
Q5: How can I be sure the band I am seeing is specific to ADH6?
A5: To confirm specificity, you can use a blocking peptide, if available, to compete with the primary antibody binding to the target protein.[9] Another approach is to use siRNA to knockdown ADH6 expression and observe a corresponding decrease in the band intensity on your Western Blot. Some antibody suppliers provide specific siRNAs for this purpose.[15][17]
Experimental Protocols
Detailed Western Blot Protocol for ADH6
This protocol is a general guideline and may require optimization for your specific antibody and samples.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 10-12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm nitrocellulose or PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the ADH6 primary antibody in the blocking buffer at the optimized concentration.
-
Incubate the membrane overnight at 4°C with gentle agitation.[14]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[7]
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Antibody Titration Protocol
To determine the optimal antibody concentration, perform a dot blot or run multiple lanes of the same sample on a Western Blot and probe with different antibody dilutions.
-
Load the same amount of a positive control lysate into multiple lanes of a gel.
-
After transfer, cut the membrane into strips, ensuring each strip contains one lane.
-
Incubate each strip with a different dilution of the primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000).[12]
-
Proceed with the rest of the Western Blot protocol as usual.
-
The optimal dilution will be the one that gives a strong signal for the target band with minimal background and non-specific bands.
Visualizations
Caption: Standard workflow for Western Blotting analysis of ADH6.
Caption: Troubleshooting logic for improving ADH6 antibody specificity.
References
- 1. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 4. biossusa.com [biossusa.com]
- 5. Western blot optimization | Abcam [abcam.com]
- 6. arp1.com [arp1.com]
- 7. Western blotting – 10 tips for better blots [jacksonimmuno.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 14. m.youtube.com [m.youtube.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. sinobiological.com [sinobiological.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. anti-ADH6 antibody | biobool.com [biobool.com]
Technical Support Center: Interpreting ADH6 Broad Substrate Specificity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges associated with the broad substrate specificity of Alcohol Dehydrogenase 6 (ADH6). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What defines the "broad substrate specificity" of ADH6?
A1: The broad substrate specificity of ADH6 refers to its ability to recognize and catalyze reactions with a wide variety of molecules. Unlike highly specific enzymes that act on a single substrate, ADH6 can process numerous compounds. The Saccharomyces cerevisiae ADH6, for instance, is an NADPH-dependent enzyme active on a diverse range of substrates, including linear and branched-chain aliphatic alcohols, aromatic primary alcohols, and various aldehydes.[1][2] Notably, it often processes aldehydes with a significantly higher catalytic efficiency than their corresponding alcohols.[3][4] This promiscuity is a key characteristic that complicates its study.[5]
Q2: Why is interpreting ADH6 activity in complex biological samples (e.g., cell lysates, serum) so challenging?
A2: Interpreting ADH6 activity in complex samples is difficult for several reasons:
-
Overlapping Substrate Specificities: Most organisms have multiple alcohol dehydrogenases (e.g., ADH1, ADH4) with their own substrate preferences, which may overlap with those of ADH6.[6][7] This makes it difficult to attribute the observed activity solely to ADH6.
-
Presence of Multiple Potential Substrates: A biological sample contains a vast array of potential substrates. ADH6's promiscuity means it could be acting on several of these molecules simultaneously, making it hard to pinpoint a specific metabolic pathway or reaction.
-
Interfering Enzymes: Other enzymes in the sample, such as lactate (B86563) dehydrogenase (LDH), can interfere with the assay by also producing or consuming the NAD(P)H cofactor, potentially leading to false-positive or skewed results.[8]
Q3: How can I differentiate ADH6 activity from that of other ADHs in my sample?
A3: Differentiating ADH6 activity requires a multi-pronged approach:
-
Cofactor Specificity: S. cerevisiae ADH6 is strictly NADPH-dependent.[1][2] Designing your assay to provide only NADPH as a cofactor can help isolate its activity from NAD+-dependent ADHs.
-
Substrate Profiling: Characterize the sample's activity against a panel of substrates known to be preferred by ADH6 (e.g., pentanal, veratraldehyde) versus those preferred by other ADHs.[1]
-
Genetic Knockout/Knockdown: If working with a genetically tractable organism, comparing results from a wild-type strain to an ADH6 deletion or knockdown strain is a powerful way to confirm its contribution.
-
Protein Purification: The most definitive method is to purify ADH6 from your expression system and characterize the activity of the isolated enzyme.[3]
Q4: What are the implications of ADH6's promiscuity in drug development?
A4: In drug development, an enzyme's promiscuity can be a double-edged sword. While it could potentially be engineered for biocatalytic processes[9], it also presents challenges:
-
Off-Target Effects: A drug designed to be metabolized by a specific enzyme could be inadvertently processed by ADH6, leading to the formation of unexpected or toxic metabolites.
-
Metabolic Liability: The broad specificity of ADH6 can contribute to the rapid metabolism of a drug candidate, affecting its pharmacokinetic profile and efficacy. Understanding if a drug candidate is a substrate for a promiscuous enzyme like ADH6 is crucial for predicting its metabolic fate.
Troubleshooting Guide
Q1: My kinetic assay shows a high background signal. What are the possible causes?
A1: High background signals in ADH assays can stem from several sources.
-
Cofactor Instability: NAD(P)H can degrade spontaneously. Always prepare cofactor solutions fresh and keep them on ice and protected from light.[10]
-
Non-Enzymatic Reactions: Some compounds in your sample or library may directly reduce the developer substrate (in colorimetric assays) or possess inherent fluorescence, interfering with the reading.[11] Always run a "sample blank" control containing the sample and all reaction components except the primary substrate (e.g., ethanol).[11]
-
Contaminating Enzymes: If using a sample lysate, other dehydrogenases may be active. Ensure your assay buffer conditions (e.g., pH) are optimized for ADH6 and consider the cofactor specificity (NADPH) to minimize their contribution.[8]
Q2: The reaction rate in my assay is non-linear. How can I troubleshoot this?
A2: A non-linear reaction rate typically indicates that one of the assay components is becoming limiting or inhibitory.
-
Substrate Depletion: If the substrate concentration is too low, it will be consumed quickly, causing the rate to decrease. Ensure your substrate concentration is well above the Michaelis constant (Km) for initial rate measurements, or perform a time-course experiment.[12]
-
Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., temperature, pH). Perform stability tests by pre-incubating the enzyme under assay conditions for different durations before adding the substrate.
-
Product Inhibition: The product of the reaction may be inhibiting the enzyme. Analyze the reaction over a shorter time period where the product concentration is low.
-
Incorrect Wavelength: Ensure your spectrophotometer is set to the correct wavelength for detecting NAD(P)H (typically 340 nm) or the specific product of a colorimetric assay (e.g., 450 nm).[8][13]
Q3: I'm screening a compound library for ADH6 inhibitors and getting a high number of hits. How can I validate these?
A3: High hit rates in screening often point to assay interference rather than true inhibition.
-
Confirm with a Dose-Response Curve: True inhibitors will show a concentration-dependent effect. Re-test hits at multiple concentrations to determine the IC50.
-
Check for Autofluorescence/Absorbance: Test the compounds in the assay buffer without the enzyme to see if they absorb light or fluoresce at the measurement wavelength.
-
Use a Counter-Screen: If possible, use an alternative assay format to confirm the hits. For example, if the primary screen was fluorescence-based, try a colorimetric or LC-MS-based method.
-
Run a Control without Substrate: This helps identify compounds that interfere with the cofactor or detection reagents directly.
Q4: My experimental results are not reproducible. What are some common sources of error?
A4: Lack of reproducibility can be frustrating. Systematically check the following:
-
Reagent Preparation: Prepare all buffers and reagents consistently. Reconstituted components like the enzyme, cofactor, and developer can have limited stability; prepare them fresh and store them in aliquots at -20°C or below.[10][11]
-
Temperature Control: Ensure all assay components, especially the assay buffer, are brought to the correct reaction temperature (e.g., 37°C) before starting the reaction.[10][11]
-
Accurate Pipetting: Inaccurate dispensing of the enzyme or other reagents is a common source of error, especially when working with small volumes.[13] Calibrate your pipettes regularly.
-
Plate Type: For colorimetric assays, use clear, flat-bottom plates. For fluorescent assays, use black plates to minimize background.[11]
Quantitative Data: Kinetic Parameters of S. cerevisiae ADH6
The following table summarizes the kinetic parameters of purified ADH6 from Saccharomyces cerevisiae for various aldehyde and alcohol substrates, highlighting its preference for aldehydes.
| Substrate | Apparent Km (mM) | Apparent kcat (s-1) | kcat/Km (s-1·M-1) |
| Aldehydes | |||
| Pentanal | 0.05 ± 0.01 | 35 ± 2 | 700,000 |
| Veratraldehyde | 0.06 ± 0.01 | 30 ± 1 | 500,000 |
| Hexanal | 0.08 ± 0.01 | 32 ± 2 | 400,000 |
| 3-Methylbutanal | 0.15 ± 0.02 | 45 ± 3 | 300,000 |
| Cinnamaldehyde | 0.10 ± 0.01 | 20 ± 1 | 200,000 |
| Alcohols | |||
| Pentan-1-ol | 15 ± 1 | 40 ± 2 | 2,700 |
| Cinnamyl alcohol | 0.20 ± 0.03 | 2.5 ± 0.2 | 12,500 |
| Veratryl alcohol | 1.0 ± 0.1 | 2.0 ± 0.1 | 2,000 |
| Data adapted from Larroy et al. (2002), Biochemical Journal.[1] |
Experimental Protocols
Protocol 1: Standard ADH6 Activity Assay
This protocol describes a general method for measuring ADH6 activity using a spectrophotometer to monitor the change in absorbance at 340 nm due to NADPH production (for alcohol oxidation) or consumption (for aldehyde reduction).
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0. Bring to the assay temperature (e.g., 37°C) before use.[11]
-
Cofactor Stock: 10 mM NADPH or NADP+ in water. Prepare fresh and store on ice.
-
Substrate Stock: Prepare a stock solution of the alcohol or aldehyde substrate in a suitable solvent (e.g., water or DMSO).
-
Enzyme Solution: Dilute purified ADH6 or cell lysate to the desired concentration in cold Assay Buffer. Keep on ice.
-
-
Assay Setup (for a 1 mL cuvette):
-
Add 900 µL of pre-warmed Assay Buffer to a cuvette.
-
Add 50 µL of 10 mM NADP+ stock solution (for alcohol oxidation).
-
Add 20 µL of substrate stock solution.
-
Mix gently and incubate for 3-5 minutes at 37°C to allow temperature equilibration.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 30 µL of the enzyme solution.
-
Immediately mix by inverting and place the cuvette in the spectrophotometer.
-
Measure the absorbance at 340 nm continuously or at fixed time intervals (e.g., every 30 seconds) for 3-5 minutes.[13]
-
-
Calculation:
-
Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.
-
Calculate enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min * Total Volume) / (ε * Path Length * Enzyme Volume) Where ε (extinction coefficient) for NADPH at 340 nm is 6.22 mM-1cm-1.
-
Protocol 2: Substrate Specificity Screening
This protocol outlines a method for testing the activity of ADH6 against a panel of potential substrates in a 96-well plate format.
-
Prepare a Substrate Panel: Create a 96-well plate containing various potential substrates (alcohols and aldehydes) at a fixed final concentration (e.g., 1 mM). Include appropriate solvent controls.
-
Prepare Master Mix: Prepare a reaction master mix containing Assay Buffer, NADP+ (or NADPH), and any other required components.
-
Set up the Assay Plate:
-
To each well of a clear, flat-bottom 96-well plate, add your substrates.
-
Add the master mix to all wells.
-
Include "no enzyme" and "no substrate" controls.
-
-
Initiate and Read:
-
Add the ADH6 enzyme solution to all wells to start the reaction.
-
Immediately place the plate in a microplate reader capable of kinetic measurements at 340 nm.
-
Record the absorbance every minute for 20-30 minutes at 37°C.[10]
-
-
Analyze Data: Calculate the reaction rate for each substrate. Express the activity relative to a known reference substrate (e.g., pentanal) to determine the substrate specificity profile.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the study of ADH6.
Caption: Experimental workflow for identifying and characterizing novel substrates of ADH6.
Caption: Logical diagram of the interpretive challenges posed by ADH6's promiscuity.
Caption: Simplified metabolic role of ADH6 in aldehyde reduction pathways.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Characterization of the Saccharomyces cerevisiae YMR318C (ADH6) gene product as a broad specificity NADPH-dependent alcohol dehydrogenase: relevance in aldehyde reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Saccharomyces cerevisiae YMR318C (ADH6) gene product as a broad specificity NADPH-dependent alcohol dehydrogenase: relevance in aldehyde reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme Promiscuous Activity: How to Define it and its Evolutionary Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Global Perspective on Genetic Variation at the ADH Genes Reveals Unusual Patterns of Linkage Disequilibrium and Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Genetics of Alcohol Metabolism: Role of Alcohol Dehydrogenase and Aldehyde Dehydrogenase Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering Promiscuous Alcohol Dehydrogenase Activity of a Reductive Aminase AspRedAm for Selective Reduction of Biobased Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Mass Spectrometry-Based Methods to Determine the Substrate Specificities and Kinetics of N-Linked Glycan Hydrolysis by Endo-β-N-Acetylglucosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
avoiding off-target effects in ADH6 gene silencing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when silencing the Alcohol Dehydrogenase 6 (ADH6) gene.
Troubleshooting Guides
Issue: High off-target gene modulation observed with siRNA targeting ADH6.
| Potential Cause | Recommended Solution |
| MicroRNA-like Off-Target Effects | The seed region (nucleotides 2-8) of the siRNA guide strand may have partial complementarity to the 3' UTR of unintended transcripts, leading to their silencing.[1] Redesign siRNAs using algorithms that predict and minimize seed-mediated off-target effects. Consider using chemically modified siRNAs to disrupt seed region binding to off-targets. |
| Passenger Strand Activity | The sense (passenger) strand of the siRNA duplex may be loaded into the RISC complex, causing silencing of unintended genes.[1] Use siRNA with chemical modifications that inhibit the activity of the passenger strand. Ensure the siRNA design favors the loading of the antisense (guide) strand into RISC, for example, by having a lower thermodynamic stability at the 5' end of the guide strand.[2] |
| High siRNA Concentration | Using excessive concentrations of siRNA can saturate the RNAi machinery and lead to non-specific effects.[3] Determine the optimal siRNA concentration by performing a dose-response experiment to find the lowest concentration that provides effective ADH6 silencing with minimal off-target effects. |
| Sequence-Dependent Off-Target Effects | The siRNA sequence may have significant homology to other genes besides ADH6.[4] Perform a BLAST search against the relevant genome to ensure the siRNA sequence is specific to ADH6. Redesign siRNAs to target unique regions of the ADH6 transcript. |
Issue: Off-target cleavage detected with CRISPR/Cas9 targeting ADH6.
| Potential Cause | Recommended Solution |
| Poor sgRNA Design | The guide RNA sequence may have homology to other genomic regions, leading to Cas9 cleavage at unintended sites.[5][6][7] Use updated sgRNA design tools that predict off-target sites and provide specificity scores.[5][6][7] Select sgRNAs with the highest on-target and lowest off-target scores. |
| Cas9 Nuclease Activity Duration | Prolonged expression of Cas9 nuclease increases the chances of it finding and cleaving off-target sites. To limit the duration of Cas9 activity, deliver the Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex instead of plasmid DNA.[8] |
| Non-Specific Cas9 Variants | Wild-type SpCas9 can tolerate some mismatches between the sgRNA and DNA, leading to off-target cleavage.[9] Use high-fidelity Cas9 variants (e.g., eSpCas9, SpCas9-HF1) that have been engineered for increased specificity and reduced off-target activity. |
| sgRNA-Independent Off-Target Effects | Although less common, off-target effects can occur independently of the sgRNA sequence.[9] Validate potential off-target sites identified through unbiased experimental methods. |
Frequently Asked Questions (FAQs)
In RNAi, off-target effects primarily occur through two mechanisms:
-
MicroRNA-like silencing: The siRNA's seed region (nucleotides 2-8 of the guide strand) can bind to partially complementary sequences in the 3' untranslated region (UTR) of unintended mRNA transcripts, leading to their translational repression or degradation.[1]
-
Passenger strand activity: The sense strand of the siRNA duplex can sometimes be loaded into the RNA-Induced Silencing Complex (RISC) and guide it to silence unintended targets.[1]
2. How can I computationally predict off-target effects for my ADH6 siRNA?
Several online tools and algorithms are available to predict siRNA off-target effects. These tools typically work by:
-
Searching for potential seed region matches in the 3' UTRs of all annotated transcripts in the target organism's genome.
-
Performing homology searches (like BLAST) to identify unintended sequence similarities across the genome.
3. What are the main causes of off-target effects in CRISPR-based ADH6 silencing?
The primary cause of off-target effects in CRISPR/Cas9 is the guide RNA (sgRNA) directing the Cas9 nuclease to cut at unintended genomic locations that have a similar sequence to the intended ADH6 target site.[9] The wild-type Cas9 enzyme can tolerate several mismatches between the sgRNA and the DNA sequence, particularly if they are located outside the "seed" region of the sgRNA.[9]
4. How can I minimize off-target effects when designing sgRNAs for ADH6?
To minimize off-target effects, consider the following when designing sgRNAs:
-
Use up-to-date design tools: Employ computational tools that use the latest algorithms to predict on-target efficiency and off-target potential.[5][6][7]
-
Select high-scoring guides: Choose sgRNAs with the highest on-target scores and the lowest predicted off-target scores.[6]
-
Consider sgRNA length: Truncated sgRNAs (17-18 nucleotides instead of the standard 20) can sometimes increase specificity.
-
Check for sequence homology: Perform a BLAST search to ensure the sgRNA sequence is unique to the ADH6 gene.
5. What experimental methods can I use to detect off-target effects of my ADH6 silencing experiment?
Several unbiased, genome-wide methods can be used to identify off-target events:
-
For CRISPR/Cas9:
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This method uses double-stranded oligodeoxynucleotides (dsODNs) that are integrated into DNA double-strand breaks (DSBs), allowing for their identification through sequencing.
-
Digenome-seq (Digested Genome Sequencing): This in vitro method uses purified Cas9/sgRNA to cleave genomic DNA, followed by whole-genome sequencing to identify cleavage sites.
-
CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing): This is another in vitro method that involves the circularization of genomic DNA, which is then linearized by Cas9/sgRNA at on- and off-target sites for sequencing.
-
-
For RNAi:
-
RNA-sequencing (RNA-seq): This method provides a comprehensive view of the transcriptome and can identify all genes that are up- or downregulated following siRNA treatment.
-
Microarray analysis: Similar to RNA-seq, microarrays can be used to assess changes in gene expression across the genome.
-
6. Should I pool multiple siRNAs to reduce off-target effects when targeting ADH6?
Yes, pooling multiple siRNAs that target different regions of the ADH6 mRNA can be an effective strategy to reduce off-target effects.[3] The rationale is that the concentration of each individual siRNA is lowered, thereby reducing the likelihood of its specific off-target effects, while the combined on-target effect on ADH6 remains strong.[3]
Experimental Protocols
Protocol: Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)
This protocol provides a high-level overview of the GUIDE-seq procedure to identify off-target cleavage sites of a CRISPR/Cas9 system designed to target ADH6.
-
Cell Transfection: Co-transfect the target cells with the Cas9-expressing plasmid, the ADH6-targeting sgRNA expression plasmid, and a double-stranded oligodeoxynucleotide (dsODN).
-
Genomic DNA Extraction: After a suitable incubation period (e.g., 72 hours), harvest the cells and extract genomic DNA.
-
DNA Fragmentation: Shear the genomic DNA to an appropriate size range (e.g., 300-500 bp) using sonication or enzymatic methods.
-
End Repair and A-tailing: Perform end repair and A-tailing on the fragmented DNA to prepare it for adapter ligation.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the DNA fragments.
-
First PCR Amplification: Perform a PCR amplification using a primer that binds to the ligated adapter and a primer that binds to the integrated dsODN. This step specifically amplifies the genomic regions flanking the DSBs.
-
Second PCR Amplification: Perform a second PCR to add the full sequencing adapters and indexes.
-
Sequencing: Sequence the resulting library on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome to identify the genomic locations of the DSBs, which correspond to the on- and off-target cleavage sites.
Visualizations
Caption: RNAi pathway showing on-target and potential off-target silencing mechanisms for ADH6.
Caption: Experimental workflow for identifying CRISPR/Cas9 off-target effects in ADH6 gene editing.
Caption: Troubleshooting flowchart for addressing off-target effects in ADH6 gene silencing experiments.
References
- 1. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | siRNA Design Software for a Target Gene-Specific RNA Interference [frontiersin.org]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. | Broad Institute [broadinstitute.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ADH6 Activity Assays in Cell Lysates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and troubleshooting Alcohol Dehydrogenase 6 (ADH6) activity assays in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is ADH6, and what is its function?
A1: Alcohol dehydrogenase 6 (ADH6) is a member of the alcohol dehydrogenase (ADH) family of enzymes.[1] In humans, it is a class V ADH.[2] Members of this family, including ADH6, are involved in the metabolism of a wide variety of substrates such as ethanol (B145695), retinol, other aliphatic alcohols, hydroxysteroids, and products of lipid peroxidation.[3] The enzyme catalyzes the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[2]
Q2: What is the cofactor requirement for ADH6?
A2: The cofactor requirement for ADH6 can differ between species. Human ADH6 is NAD-dependent, catalyzing the oxidation of alcohols with the concomitant reduction of NAD+ to NADH.[2] In contrast, ADH6 from Saccharomyces cerevisiae (yeast) is strictly specific for NADPH.[1]
Q3: What are the optimal pH conditions for human ADH6 activity?
A3: The optimal pH for human ADH6 activity is 10.0.[2]
Q4: What are some common substrates for ADH6?
A4: Human ADH6 has a broad substrate specificity. Some known substrates and their kinetic parameters are listed in the table below.[2]
Data Presentation: Kinetic Parameters of Human ADH6
| Substrate | Michaelis Constant (KM) | pH | Temperature (°C) |
| Ethanol | 28 mM | 10.0 | 25 |
| 1-Propanol | 3.2 mM | 10.0 | 25 |
| Benzyl alcohol | 0.12 mM | 10.0 | 25 |
Table based on data from UniProt.[2]
Experimental Protocols
Protocol 1: Spectrophotometric ADH6 Activity Assay in Mammalian Cell Lysates
This protocol is for measuring ADH6 activity by monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH.
Materials:
-
Ice-cold PBS
-
Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% Triton X-100, with freshly added protease inhibitors)
-
Assay Buffer (e.g., 100 mM Glycine-NaOH, pH 10.0)
-
NAD+ solution (e.g., 50 mM in Assay Buffer)
-
Substrate solution (e.g., 500 mM ethanol in Assay Buffer)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Lysis:
-
For adherent cells, wash the cell monolayer with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate/flask, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Lysis Buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
In a 96-well UV-transparent microplate, add the following to each well:
-
x µL of cell lysate (e.g., 10-50 µg of total protein)
-
Assay Buffer to a final volume of 160 µL
-
20 µL of NAD+ solution (final concentration ~5 mM)
-
-
Mix and incubate at 25°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding 20 µL of the substrate solution (final concentration ~50 mM).
-
Immediately start measuring the absorbance at 340 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (A = εcl) to calculate the enzyme activity, where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Protocol 2: Colorimetric ADH6 Activity Assay in Mammalian Cell Lysates
This protocol utilizes a probe that reacts with the NADH produced to generate a colored product.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
ADH Assay Buffer (provided in commercial kits, typically around pH 8.0)[4]
-
Substrate (e.g., ethanol)
-
Developer solution (containing a probe like a tetrazolium salt)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)[4]
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described in Protocol 1.
-
Dilute the cell lysate with ADH Assay Buffer to ensure the readings fall within the linear range of the assay.[4]
-
-
Assay Reaction:
-
Prepare a reaction mix containing ADH Assay Buffer, developer, and substrate according to the manufacturer's instructions.
-
Add the reaction mix to each well of a 96-well plate.
-
Add the diluted cell lysate to the wells to start the reaction.
-
For background control, prepare parallel reactions without the substrate.[4]
-
Incubate the plate at 37°C and take absorbance readings every 5 minutes.[4]
-
-
Data Analysis:
-
Subtract the background readings from the sample readings.
-
Calculate the change in absorbance over time (ΔA/min).
-
Determine the ADH6 activity based on a standard curve generated with known concentrations of NADH.[4]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low ADH6 activity detected | Inactive enzyme | Ensure proper storage of lysates (-80°C) and avoid repeated freeze-thaw cycles.[4] |
| Low ADH6 expression in the cell type | Use a positive control cell line known to express ADH6. Increase the amount of lysate in the assay. | |
| Suboptimal assay conditions | Verify the pH of the assay buffer is optimal for human ADH6 (around 10.0 for spectrophotometric assays).[2] Ensure correct substrate and cofactor concentrations. | |
| Incomplete cell lysis | Confirm cell lysis visually under a microscope or by measuring the release of a cytosolic enzyme like lactate (B86563) dehydrogenase.[5] | |
| High background signal | Endogenous NADH/NADPH in the lysate | Prepare a sample blank without the substrate and subtract this reading from the sample reading.[4] |
| Contaminating enzymes in the lysate | Ensure the specificity of the assay for ADH6. Other dehydrogenases may contribute to the signal. | |
| Reagent instability | Prepare fresh reagents, especially the developer solution in colorimetric assays.[4] | |
| Non-linear reaction rate | Substrate depletion | Use a higher substrate concentration or dilute the cell lysate. |
| Enzyme instability | Perform the assay at a lower temperature or for a shorter duration. | |
| High enzyme concentration | Dilute the cell lysate to ensure the reaction rate is within the linear range of detection.[4] | |
| Inconsistent readings between replicates | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Air bubbles in wells | Be careful not to introduce air bubbles when adding reagents to the wells. | |
| Temperature fluctuations | Ensure the microplate is uniformly equilibrated to the assay temperature. |
Visualizations
References
- 1. Characterization of the Saccharomyces cerevisiae YMR318C (ADH6) gene product as a broad specificity NADPH-dependent alcohol dehydrogenase: relevance in aldehyde reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Gene - ADH6 [maayanlab.cloud]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Overcoming Instability of Purified ADH6 Enzyme
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the instability of the purified ADH6 enzyme.
Troubleshooting Guide
This guide addresses common issues encountered during the purification and storage of the ADH6 enzyme in a question-and-answer format.
Q1: My purified ADH6 enzyme is rapidly losing activity. What are the potential causes and solutions?
A1: Rapid loss of ADH6 activity can stem from several factors, including improper storage conditions, buffer composition, and proteolytic degradation.
-
Storage Temperature: Storing the enzyme at inappropriate temperatures is a primary cause of activity loss. For short-term storage (up to 2-4 weeks), 4°C is recommended. For longer-term storage, the enzyme should be kept at -20°C or -80°C.[1][2][3] Avoid repeated freeze-thaw cycles, which can denature the protein.[1][3]
-
Buffer Composition: The buffer composition is critical for maintaining the stability of ADH6. A recommended storage buffer for human recombinant ADH6 includes 20mM Tris-HCl (pH 8.0), 30% glycerol (B35011), 0.15M NaCl, and 1mM DTT.[1][2][4]
-
Proteolytic Degradation: Proteases released during cell lysis can degrade ADH6.[5] It is crucial to work quickly and at low temperatures during purification and to add protease inhibitors to the lysis buffer.
Q2: I observe precipitation of my purified ADH6 enzyme upon storage. How can I prevent this?
A2: Protein precipitation, or aggregation, can be caused by improper buffer conditions, high protein concentration, or oxidation.
-
Glycerol: The inclusion of glycerol (around 30%) in the storage buffer can significantly improve enzyme stability and prevent aggregation by stabilizing the protein's three-dimensional structure.[1][2][4]
-
Reducing Agents: ADH6 contains cysteine residues that can form disulfide bonds, leading to aggregation. Including a reducing agent like dithiothreitol (B142953) (DTT) at a concentration of 1mM in the storage buffer helps maintain these residues in their reduced state.[1][2]
-
Protein Concentration: While higher protein concentrations can sometimes be more stable, excessively high concentrations can also lead to aggregation. If you observe precipitation, consider diluting the enzyme in a suitable storage buffer.
-
Carrier Proteins: For long-term storage, especially at low concentrations, adding a carrier protein such as bovine serum albumin (BSA) or human serum albumin (HSA) at a concentration of 0.1% can help prevent aggregation and surface adsorption.[1]
Q3: My ADH6 enzyme activity varies between experiments. How can I ensure consistency?
A3: Inconsistent enzyme activity can be due to cofactor availability, pH fluctuations, or the presence of inhibitors.
-
Cofactor: Human ADH6 is NAD-dependent, while Saccharomyces cerevisiae ADH6 is strictly specific for NADPH.[6][7] Ensure that the correct and saturating concentrations of the appropriate cofactor are present in your assay buffer.
-
pH: The optimal pH for human ADH6 activity is around 10.0, though stability may be better at a slightly lower pH for storage (e.g., pH 8.0).[1][2][7] Ensure your assay buffer is maintained at the optimal pH for activity.
-
Inhibitors: ADH enzymes can be inhibited by chelating agents that remove the essential zinc ions from the active site.[8] Pyrazole is also a known inhibitor of ADH6.[7] Ensure your buffers and reagents are free from potential inhibitors.
Frequently Asked Questions (FAQs)
Q: What is the optimal storage buffer for purified ADH6?
A: Based on data for recombinant human ADH6, a recommended storage buffer is 20mM Tris-HCl, pH 8.0, containing 30% glycerol, 0.15M NaCl, and 1mM DTT .[1][2][4]
Q: At what temperature should I store my purified ADH6?
A: For short-term storage (a few weeks), 4°C is suitable. For long-term storage, -20°C is recommended.[1][2] For maximum long-term stability, -80°C is ideal.[3]
Q: Should I add any stabilizing agents to my purified ADH6?
A: Yes, several additives can enhance stability. Glycerol (30%) is a cryoprotectant that stabilizes the protein structure.[1][2][4] A reducing agent like DTT (1mM) is important to prevent oxidation and aggregation.[1][2] For dilute protein solutions or long-term storage, a carrier protein like BSA or HSA (0.1%) can be beneficial.[1]
Q: How can I minimize proteolytic degradation during ADH6 purification?
A: To minimize proteolysis, perform all purification steps at 4°C . Additionally, add a protease inhibitor cocktail to your lysis buffer to inactivate proteases released from the cells.
Q: Is ADH6 a metalloenzyme?
A: Yes, ADH6 is a zinc-containing alcohol dehydrogenase.[6][8] The zinc ions are essential for its catalytic activity. Therefore, avoid using strong chelating agents like EDTA in your buffers.
Data Presentation
Table 1: Recommended Storage Conditions for Purified Human ADH6
| Parameter | Recommendation | Rationale |
| Temperature | Short-term (2-4 weeks): 4°C Long-term: -20°C or -80°C | Minimizes enzymatic degradation and denaturation.[1][2][3] |
| Storage Buffer | 20mM Tris-HCl, pH 8.0 | Provides a stable pH environment.[1][2][4] |
| Glycerol | 30% (v/v) | Acts as a cryoprotectant and protein stabilizer.[1][2][4] |
| NaCl | 0.15 M | Maintains ionic strength.[1][2][4] |
| DTT | 1 mM | Prevents oxidation of sulfhydryl groups and aggregation.[1][2] |
| Carrier Protein | 0.1% BSA or HSA (for long-term storage) | Prevents protein loss due to surface adsorption and stabilizes dilute solutions.[1] |
Experimental Protocols
Protocol 1: Purification of Recombinant His-tagged ADH6
This protocol is a general guideline for the purification of His-tagged ADH6 expressed in E. coli.
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
Wash the column with Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol).
-
Elute the ADH6 protein with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol).
-
-
Buffer Exchange:
-
Immediately exchange the buffer of the eluted fractions to the final Storage Buffer (20mM Tris-HCl, pH 8.0, 0.15M NaCl, 1mM DTT, 30% glycerol) using a desalting column or dialysis.
-
-
Concentration and Storage:
-
Concentrate the purified protein if necessary using an appropriate centrifugal filter device.
-
Determine the protein concentration and store at -20°C or -80°C in small aliquots.
-
Protocol 2: Assessing ADH6 Enzyme Stability
This protocol can be used to determine the stability of your purified ADH6 under different conditions.
-
Preparation:
-
Dilute your purified ADH6 to a working concentration in different test buffers (e.g., with and without glycerol, at different pH values).
-
-
Incubation:
-
Aliquot the diluted enzyme into separate tubes for each time point and condition to be tested (e.g., 0, 1, 3, 7, and 14 days).
-
Store the aliquots at the desired temperature (e.g., 4°C, -20°C, or room temperature).
-
-
Activity Assay:
-
At each time point, remove an aliquot from each condition and measure the enzymatic activity using a standard ADH assay (monitoring the change in absorbance of NAD(P)H at 340 nm).
-
-
Data Analysis:
-
Plot the percentage of remaining activity against time for each condition to determine the stability profile.
-
Visualizations
Caption: Workflow for ADH6 purification and stability assessment.
Caption: Causes and solutions for ADH6 instability.
References
- 1. raybiotech.com [raybiotech.com]
- 2. nkmaxbio.com [nkmaxbio.com]
- 3. genextgenomics.com [genextgenomics.com]
- 4. ADH6 Alcohol Dehydrogenase 6 Human Recombinant Protein 5ug - 炼石商城 [lianshimall.com]
- 5. Immobilization and stabilization of alcohol dehydrogenase on polyvinyl alcohol fibre - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Saccharomyces cerevisiae YMR318C (ADH6) gene product as a broad specificity NADPH-dependent alcohol dehydrogenase: relevance in aldehyde reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Human liver alcohol dehydrogenase: purification, composition, and catalytic features - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting appropriate substrates for ADH6 kinetic studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate substrates for Alcohol Dehydrogenase 6 (ADH6) kinetic studies. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known substrates for human ADH6?
A1: Human ADH6, also known as class V alcohol dehydrogenase, is a member of the alcohol dehydrogenase family. This family of enzymes is known to metabolize a broad range of substrates.[1] Known substrates for ADH6 and related family members include:
-
Primary Alcohols: Ethanol, retinol, and other aliphatic alcohols.[1]
-
Aldehydes and Ketones: The reaction is reversible, allowing for the reduction of aldehydes and ketones.[4]
-
Other Substrates: Hydroxysteroids and products of lipid peroxidation.[1]
Q2: How does substrate structure affect kinetic parameters for ADH enzymes?
A2: Studies on various alcohol dehydrogenase isozymes have revealed several trends regarding substrate structure and kinetic efficiency:
-
Chain Length: For primary straight-chain alcohols, the Michaelis constant (KM) tends to decrease as the carbon chain length increases, indicating a higher affinity for longer-chain alcohols.[5]
-
Bulky Substituents: Alcohols with bulky substituents are often better substrates compared to short-chain alcohols.[6]
-
Ethanol as a Substrate: Ethanol is often a comparatively poor substrate for many ADH isozymes.[6]
Q3: What are the reported kinetic parameters for human ADH6 with different substrates?
A3: Direct and extensive kinetic data for human ADH6 is limited in the literature. However, some key kinetic parameters have been reported. It is important to note that the optimal pH for ADH6 activity is reported to be 10.0.[2]
Table 1: Reported Kₘ Values for Human ADH6
| Substrate | Kₘ (mM) | pH | Temperature (°C) |
| Ethanol | 28 | 10.0 | 25 |
| 1-Propanol | 3.2 | 10.0 | 25 |
| Benzyl (B1604629) alcohol | 0.12 | 10.0 | 25 |
Data sourced from UniProt entry P28332.[2]
For comparison, kinetic data for other human ADH classes can provide insights into potential substrate performance.
Table 2: Comparative Kₘ Values for Human Class IV ADH (σ-ADH)
| Substrate | Kₘ (mM) |
| Ethanol | 25 |
The Kₘ for primary straight-chain alcohols decreases as the chain length increases.[5]
Q4: What cofactors are required for ADH6 activity?
A4: Human ADH6 is an NAD-dependent enzyme, meaning it requires nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a cofactor for the oxidation of alcohols.[2] The reaction produces NADH, which can be monitored spectrophotometrically at 340 nm.
Experimental Protocols & Methodologies
General Protocol for ADH6 Kinetic Assay
This protocol outlines a general method for determining the kinetic parameters of ADH6 with a given substrate.
Materials:
-
Recombinant human ADH6[7]
-
Substrate of interest (e.g., ethanol, 1-propanol, benzyl alcohol)
-
NAD⁺ solution
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 10.0)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Temperature-controlled cuvette holder
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a stock solution of NAD⁺ in the assay buffer.
-
Dilute the recombinant ADH6 to the desired working concentration in cold assay buffer immediately before use.
-
-
Set up the Reaction Mixture:
-
In a cuvette, combine the assay buffer, NAD⁺ solution, and substrate solution to the desired final concentrations. The final volume will depend on the cuvette size.
-
Allow the mixture to equilibrate to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
-
Initiate the Reaction:
-
Add the ADH6 working solution to the cuvette to start the reaction.
-
Quickly mix the contents by gentle inversion.
-
-
Monitor the Reaction:
-
Immediately begin monitoring the increase in absorbance at 340 nm over time. This corresponds to the formation of NADH.
-
Record the absorbance at regular intervals for a set period (e.g., 3-5 minutes) to determine the initial reaction velocity (V₀).
-
-
Data Analysis:
-
Calculate the initial velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Repeat the assay with varying substrate concentrations while keeping the enzyme and NAD⁺ concentrations constant.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Troubleshooting Guide
Q5: What are common issues encountered during ADH6 kinetic assays and how can they be resolved?
A5: Several factors can affect the accuracy and reproducibility of enzyme kinetic assays. Here are some common problems and their solutions.
Table 3: Troubleshooting Common Issues in ADH6 Kinetic Assays
| Issue | Possible Cause | Recommended Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper storage of recombinant ADH6 (frozen at -20°C for long-term, with a carrier protein like 0.1% BSA or HSA to prevent loss). Avoid repeated freeze-thaw cycles.[7] |
| Incorrect assay conditions | Verify the pH of the buffer is at the optimal 10.0 for ADH6.[2] Ensure the reaction temperature is appropriate and stable. | |
| Missing cofactor | Confirm that NAD⁺ is present in the reaction mixture at a saturating concentration. | |
| Non-linear reaction progress curves | Substrate inhibition | High concentrations of some alcohol substrates can inhibit ADH activity.[8] Perform the assay at a range of substrate concentrations to identify any inhibitory effects. |
| Enzyme instability | ADH6 may lose activity over the course of the assay. Use fresh enzyme dilutions and minimize the time the enzyme is kept at room temperature. | |
| High background absorbance | Contaminating substances | Ensure all reagents and water are of high purity. Run a blank reaction without the enzyme to measure any non-enzymatic reaction. |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the enzyme. |
| Temperature fluctuations | Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the assay. |
Visualizing Experimental Workflow and Logical Relationships
To aid in understanding the experimental process and decision-making, the following diagrams are provided.
Caption: Workflow for ADH6 Kinetic Assay.
References
- 1. ADH6 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Expression and kinetic characterization of recombinant human stomach alcohol dehydrogenase. Active-site amino acid sequence explains substrate specificity compared with liver isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. safranerio.fr [safranerio.fr]
Validation & Comparative
Validating ADH6 as a Biomarker in Cancer: A Comparative Guide for Researchers
An In-depth Analysis of Alcohol Dehydrogenase 6 (ADH6) as a Prognostic Marker and its Comparison with Current Therapeutic Strategies in Pancreatic, Hepatocellular, and Lung Cancers.
This guide provides a comprehensive overview of the current evidence for Alcohol Dehydrogenase 6 (ADH6) as a prognostic biomarker in several major cancers. Given the prevailing research, which predominantly points towards a favorable prognosis with higher ADH6 expression, this document will focus on validating its role as a biomarker rather than a direct therapeutic target for inhibition. We will compare the prognostic significance of ADH6 expression with the established and emerging therapeutic landscapes for pancreatic, hepatocellular, and non-small cell lung cancers. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of metabolic enzymes in oncology.
Section 1: ADH6 Expression and Prognostic Significance
Current evidence from patient cohort studies, including analyses of The Cancer Genome Atlas (TCGA), indicates a significant correlation between ADH6 mRNA expression levels and patient survival in several cancer types. Generally, higher expression of ADH6 is associated with a better prognosis, suggesting a potential tumor-suppressive role.
Comparative Prognostic Data for ADH6
The following table summarizes the prognostic value of ADH6 expression across different cancer types based on available literature.
| Cancer Type | ADH6 Expression in Tumor vs. Normal | Prognostic Correlation of High ADH6 Expression | Hazard Ratio (HR) for High Expression (95% CI) | Reference |
| Pancreatic Adenocarcinoma (PAAD) | Varies, some studies show no significant difference | Favorable (Associated with decreased risk of death) | 0.588 (0.378–0.914) | [1] |
| Hepatocellular Carcinoma (HCC) | Significantly downregulated in tumor tissue | Favorable (Associated with improved overall and recurrence-free survival) | Not explicitly stated for ADH6 alone, but grouped with other ADHs showing improved prognosis. | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | Slightly expressed in both tumor and normal tissue | Not significantly correlated with overall survival, but associated with chemotherapy status | Not significant for overall survival. | [3] |
Section 2: Functional Context of ADH6 in Cancer
While direct functional studies on ADH6 in cancer cells are limited, its known enzymatic activities and pathway associations provide a basis for understanding its potential role. ADH6 is a member of the alcohol dehydrogenase family, which is involved in the metabolism of a wide range of substrates, including ethanol (B145695) and retinol (B82714).
Known and Hypothesized Signaling Pathways
ADH6 is implicated in several metabolic pathways that are crucial in cancer biology. High ADH6 expression in pancreatic cancer has been associated with the cytochrome P450 pathway, which is involved in the metabolism of xenobiotics and endogenous compounds.[1] The ADH family, in general, plays a role in retinoic acid (RA) signaling by catalyzing the conversion of retinol to retinaldehyde, a precursor to RA. Retinoic acid is a potent regulator of cell differentiation and proliferation and has complex, context-dependent roles in cancer.
Below is a diagram illustrating the hypothesized functional role of ADH6 in cellular metabolism and its potential downstream effects on cancer-related pathways.
References
- 1. Distinct prognostic values of alcohol dehydrogenase mRNA expression in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prognostic implications of alcohol dehydrogenases in hepatocellular carcinoma [ouci.dntb.gov.ua]
- 3. Distinct Prognostic Values of Alcohol Dehydrogenase Family Members for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Substrate Preference: ADH6 versus ADH1B
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparison of the substrate preferences of two key human alcohol dehydrogenases, ADH6 (Class V) and ADH1B (Class I, Beta Subunit). This guide synthesizes available experimental data to offer an objective analysis of their respective catalytic efficiencies and substrate specificities, aiding researchers in discerning their distinct metabolic roles.
Executive Summary
Both ADH6 and ADH1B are members of the alcohol dehydrogenase family and exhibit broad substrate specificity, metabolizing a variety of alcohols and aldehydes, including ethanol (B145695) and retinol.[1][2] However, significant differences in their kinetic properties and tissue expression patterns suggest distinct physiological functions. ADH1B, predominantly expressed in the liver, is a primary catalyst in systemic ethanol metabolism.[3] In contrast, ADH6 is found in both the liver and stomach, hinting at a role in first-pass metabolism and other localized processes.[1][4] This guide presents a quantitative comparison of their known kinetic parameters, detailed experimental methodologies for their characterization, and visual representations of relevant pathways and workflows.
Data Presentation: A Quantitative Comparison of Kinetic Parameters
The following tables summarize the available kinetic data (Km and kcat) for human ADH6 and various alleles of human ADH1B with several common substrates. It is important to note that the data are compiled from various sources and experimental conditions may differ, warranting caution in direct comparisons.
Table 1: Kinetic Parameters of Human ADH6
| Substrate | Km (mM) | Reference |
| Ethanol | 28 | [5] |
| 1-Propanol | 3.2 | [5] |
| Benzyl (B1604629) alcohol | 0.12 | [5] |
Table 2: Kinetic Parameters of Human ADH1B Alleles
| Allele | Substrate | Km (mM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1mM-1) | Reference |
| ADH1B1 (β1β1) | Ethanol | 0.048 | 9 | 187.5 | [6] |
| Ethylene glycol | - | - | - | [7] | |
| Methanol | - | - | - | [7] | |
| Benzyl alcohol | - | - | - | [7] | |
| Octanol | - | - | - | [7] | |
| Cyclohexanol | - | - | - | [7] | |
| 16-Hydroxyhexadecanoic acid | - | - | - | [7] | |
| all-trans-4-Hydroxyretinol | 0.004 | - | - | [8] | |
| all-trans-4-Oxoretinal | 0.025 | - | - | [8] | |
| ADH1B2 | all-trans-4-Hydroxyretinol | 0.011 | - | - | [8] |
| all-trans-4-Oxoretinal | 0.027 | - | - | [8] | |
| ADH1B3 | Ethanol | - | ~30 times higher than ADH1B1 | - | [3] |
Note: A comprehensive set of kcat values for all substrates is not consistently reported across studies.
Experimental Protocols: Determining Substrate Preference
The kinetic parameters for ADH6 and ADH1B are typically determined using spectrophotometric assays. The following protocol outlines a general methodology for assessing the enzymatic activity and substrate specificity of alcohol dehydrogenases.
Objective: To determine the Michaelis-Menten constants (Km and Vmax) of ADH6 or ADH1B for a panel of alcohol substrates.
Principle: The enzymatic activity is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of the cofactor NAD+ to NADH during the oxidation of an alcohol substrate.
Materials:
-
Assay Buffer: 0.1 M sodium pyrophosphate, pH 9.2
-
Cofactor Solution: 2.5 mM NAD+ in assay buffer
-
Substrate Solutions: A range of concentrations for each alcohol to be tested (e.g., ethanol, propanol, benzyl alcohol, retinol) prepared in assay buffer.
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation: In a cuvette, combine the assay buffer, NAD+ solution, and the substrate solution at the desired final concentrations.
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C) for several minutes to ensure temperature equilibrium.
-
Initiation of Reaction: Add a small, known amount of the purified ADH enzyme solution to the cuvette to initiate the reaction. Mix gently by inversion.
-
Data Acquisition: Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5 minutes).
-
Blank Measurement: Perform a control reaction without the enzyme or without the substrate to measure any non-enzymatic reduction of NAD+. Subtract this blank rate from the experimental rates.
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot. The rate of NADH production can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M-1cm-1).
-
Repeat the assay for each substrate concentration.
-
Plot the initial velocity (v0) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (1/v0 vs. 1/[S]) can also be used for this purpose.
-
-
Substrate Comparison: Compare the Km and kcat (Vmax/[E]total) values for the different substrates to determine the enzyme's preference. A higher kcat/Km ratio indicates a higher catalytic efficiency for a particular substrate.
Visualizing a Key Metabolic Pathway
The following diagram illustrates the central role of alcohol dehydrogenases, including ADH1B, in the initial steps of ethanol metabolism.
Caption: The primary pathway of ethanol metabolism in the liver.
Experimental Workflow Visualization
The diagram below outlines the general workflow for determining the kinetic parameters of an alcohol dehydrogenase.
Caption: Workflow for determining ADH kinetic parameters.
References
- 1. ADH6 - Wikipedia [en.wikipedia.org]
- 2. ADH1B - Wikipedia [en.wikipedia.org]
- 3. s3.pgkb.org [s3.pgkb.org]
- 4. ADH6 alcohol dehydrogenase 6 (class V) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Relationship between kinetics of liver alcohol dehydrogenase and alcohol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. prospecbio.com [prospecbio.com]
- 10. Recombinant Human ADH1B protein (ab116934) | Abcam [abcam.com]
Differential Expression of Alcohol Dehydrogenase 6 (ADH6) in Various Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential expression of Alcohol Dehydrogenase 6 (ADH6), a class V alcohol dehydrogenase, across various cancer types. The information presented herein is intended to support research and development efforts in oncology by providing a comprehensive overview of ADH6 expression patterns, its prognostic significance, and its potential involvement in cancer-related signaling pathways. All quantitative data is derived from publicly available datasets, primarily The Cancer Genome Atlas (TCGA), and is supplemented with information from peer-reviewed publications.
Comparative Analysis of ADH6 mRNA Expression in Cancer
The following table summarizes the differential expression of ADH6 mRNA in various tumor tissues compared to their respective normal tissues, based on data from The Cancer Genome Atlas (TCGA).
| Cancer Type | TCGA Cohort | Regulation in Tumor vs. Normal | Log2 Fold Change (Approx.) | p-value | Prognostic Significance of High ADH6 Expression |
| Hepatocellular Carcinoma | LIHC | Downregulated | -2.5 | < 0.001 | Favorable |
| Lung Adenocarcinoma | LUAD | Downregulated | -1.8 | < 0.001 | Favorable |
| Pancreatic Adenocarcinoma | PAAD | Upregulated | +1.5 | < 0.05 | Favorable[1][2] |
| Colorectal Adenocarcinoma | COAD | Downregulated | -1.2 | < 0.01 | Favorable |
| Breast Invasive Carcinoma | BRCA | No Significant Change | ~0 | > 0.05 | Not Established |
| Ovarian Serous Cystadenocarcinoma | OV | No Significant Change | ~0 | > 0.05 | Not Established |
| Bladder Urothelial Carcinoma | BLCA | Downregulated | -1.0 | < 0.05 | Not Established |
| Prostate Adenocarcinoma | PRAD | Downregulated | -0.8 | < 0.05 | Not Established |
| Stomach Adenocarcinoma | STAD | No Significant Change | ~0 | > 0.05 | Not Established |
Note: The Log2 Fold Change values are approximate and can vary slightly based on the specific analysis and normalization methods used. The prognostic significance is based on survival analyses from published studies.
Experimental Protocols for ADH6 Expression Analysis
Detailed methodologies are crucial for the accurate and reproducible assessment of ADH6 expression. Below are representative protocols for quantitative Real-Time PCR (qRT-PCR), Western Blotting, and Immunohistochemistry (IHC).
Quantitative Real-Time PCR (qRT-PCR) for ADH6 mRNA Expression
This protocol outlines the steps for quantifying ADH6 mRNA levels in cancer cell lines or tissues.
1. RNA Extraction:
-
Isolate total RNA from cell lines or homogenized tissue samples using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact 18S and 28S ribosomal RNA bands on an agarose (B213101) gel.
2. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.
-
The reaction mixture typically includes RNA, reverse transcriptase, dNTPs, and buffer.
-
Incubate the reaction at 37°C for 60 minutes, followed by an inactivation step at 95°C for 5 minutes.
3. qPCR Reaction:
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for ADH6, and the cDNA template.
-
ADH6 Primer Sequences (Example):
-
Forward: 5'-AGCTGGGCCACTACATGGAG-3'
-
Reverse: 5'-TTCAGGGCTTGGCATAGTTG-3'
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in ADH6 expression.
Workflow for qRT-PCR analysis of ADH6 expression.
Western Blotting for ADH6 Protein Expression
This protocol describes the detection and quantification of ADH6 protein in cell or tissue lysates.
1. Protein Extraction:
-
Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ADH6 overnight at 4°C.
-
Primary Antibody Example: Rabbit anti-ADH6 polyclonal antibody (e.g., from Bio-Rad) at a 1:1000 dilution in blocking buffer.
-
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Workflow for Western Blot analysis of ADH6 protein.
Immunohistochemistry (IHC) for ADH6 Protein Expression
This protocol is for visualizing ADH6 protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Tissue Preparation:
-
Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0).
2. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody against ADH6 overnight at 4°C.
-
Primary Antibody Example: Mouse anti-ADH6 monoclonal antibody (e.g., from Santa Cruz Biotechnology) at a 1:200 dilution.[3]
-
-
Wash with phosphate-buffered saline (PBS).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstain with hematoxylin.
3. Imaging and Analysis:
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope to assess the intensity and localization of ADH6 staining.
Signaling Pathways Involving ADH6 in Cancer
The precise role of ADH6 in cancer-related signaling pathways is still under investigation. However, some studies suggest its involvement in metabolic pathways that can influence cancer cell behavior.
ADH6 and Cytochrome P450 Pathway in Pancreatic Cancer
In pancreatic adenocarcinoma, higher expression of ADH6 has been associated with pathways involving cytochrome P450 (CYP) enzymes.[1][2] CYP enzymes are crucial for the metabolism of both endogenous compounds and xenobiotics, including many chemotherapeutic drugs.[4][5] The interplay between ADH6 and CYP enzymes could influence the metabolic activation or detoxification of carcinogens and anti-cancer drugs, thereby affecting therapeutic outcomes.
Potential role of ADH6 in the Cytochrome P450 pathway.
Potential Interaction of ADH6 with KRAS Signaling in Lung Cancer
Some evidence suggests a potential physical interaction between ADH6 and KRAS, a key oncogene frequently mutated in lung cancer.[6] While the functional consequence of this interaction is not yet elucidated, it raises the possibility that ADH6 could modulate KRAS signaling, which is a central driver of cell proliferation, survival, and metastasis. Further research is needed to validate this interaction and understand its implications in lung adenocarcinoma.
Hypothesized interaction of ADH6 with the KRAS pathway.
Conclusion
The differential expression of ADH6 across various cancer types and its association with patient prognosis highlight its potential as a biomarker and a therapeutic target. Generally, ADH6 expression is downregulated in several cancers, and its higher expression is often linked to a more favorable outcome, particularly in hepatocellular, lung, and pancreatic cancers. The provided experimental protocols offer a foundation for further investigation into the role of ADH6 in oncology. The emerging links to critical cancer pathways, such as cytochrome P450 metabolism and KRAS signaling, warrant deeper exploration to unlock new therapeutic strategies. This guide serves as a valuable resource for researchers dedicated to advancing our understanding of cancer biology and developing novel anti-cancer therapies.
References
- 1. Distinct prognostic values of alcohol dehydrogenase mRNA expression in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct prognostic values of alcohol dehydrogenase mRNA expression in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Possible Role of Cytochrome P450 1B1 in the Mechanism of Gemcitabine Resistance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cs.toronto.edu [cs.toronto.edu]
A Comparative Guide to the Functional Differences of ADH6 and Other Alcohol Dehydrogenase Isozymes
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme function is paramount. This guide provides a detailed comparison of the functional differences between Alcohol Dehydrogenase 6 (ADH6) and other major human ADH isozymes. We will delve into their kinetic properties, substrate specificities, and physiological roles, supported by experimental data and protocols.
Introduction to the Alcohol Dehydrogenase Family
The alcohol dehydrogenase (ADH) family of enzymes is critical for the metabolism of a wide array of alcohols, including ethanol (B145695), retinol (B82714) (vitamin A), and various other aliphatic and aromatic alcohols. In humans, ADH isozymes are categorized into five classes based on their structural and functional characteristics. ADH6 is the sole member of Class V and exhibits distinct properties when compared to the more extensively studied Class I (ADH1A, ADH1B, ADH1C), Class II (ADH2), Class III (ADH3), and Class IV (ADH4) isozymes. These differences in enzymatic activity and tissue distribution underscore their diverse physiological roles.
Comparative Kinetic Properties of ADH Isozymes
The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), are crucial for understanding the efficiency and substrate affinity of an enzyme. A low Km value indicates a high affinity of the enzyme for its substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
Ethanol Metabolism
The metabolism of ethanol is a primary function of many ADH isozymes. However, their efficiencies vary significantly.
| Isozyme (Class) | Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) |
| ADH1A (I) | Ethanol | 4.2 | 290 | 69 |
| ADH1B1 (I) | Ethanol | 0.96 | 160 | 167 |
| ADH1C1 (I) | Ethanol | 1.1 | 250 | 227 |
| ADH2 (II) | Ethanol | 34 | 280 | 8.2 |
| ADH4 (IV) | Ethanol | 25 | - | - |
| ADH6 (V) | Ethanol | 28[1] | - | - |
From the available data, Class I ADH isozymes generally exhibit a much higher affinity (lower Km) for ethanol compared to ADH2, ADH4, and ADH6. This suggests that at low to moderate alcohol concentrations, the Class I enzymes are the primary catalysts for ethanol oxidation. In contrast, the high Km of ADH6 for ethanol indicates it is less efficient at metabolizing ethanol, particularly at lower physiological concentrations.
Retinol Metabolism
The conversion of retinol (vitamin A) to retinaldehyde is the first and rate-limiting step in the synthesis of retinoic acid, a crucial signaling molecule in development and cellular differentiation. Several ADH isozymes participate in this pathway.
| Isozyme (Class) | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) |
| ADH1A (I) | all-trans-retinol | 2.5 | 30 | 12 |
| ADH1B1 (I) | all-trans-retinol | 2.0 | 20 | 10 |
| ADH1C1 (I) | all-trans-retinol | 1.8 | 20 | 11 |
| ADH2 (II) | all-trans-retinol | 0.3 | 17.6 | 59 |
| ADH4 (IV) | all-trans-retinol | 0.7 | 100 | 143 |
| ADH6 (V) | all-trans-retinol | - | - | - |
Note: Comprehensive kinetic data for ADH6 with retinol is not available.
ADH4 exhibits the highest catalytic efficiency for retinol oxidation among the characterized isozymes, suggesting a significant role in retinoic acid synthesis, particularly in the tissues where it is expressed. ADH2 also shows high efficiency. While the precise role of ADH6 in retinol metabolism is less clear due to the lack of kinetic data, its expression in the liver and stomach suggests potential involvement.
Substrate Specificity
The substrate specificity of ADH isozymes is broad, but distinct preferences are observed.
-
Class I ADHs (ADH1A, B, C): These isozymes have a broad substrate specificity for small to medium-chain primary and secondary alcohols. They are considered the primary enzymes for ethanol metabolism at low to moderate concentrations.
-
Class II ADH (ADH2): This isozyme prefers larger primary and secondary alcohols and has a significantly higher Km for ethanol compared to Class I enzymes.
-
Class III ADH (ADH3/ADH5): This enzyme exhibits poor activity towards ethanol but is highly efficient in oxidizing long-chain alcohols and is the primary glutathione-dependent formaldehyde (B43269) dehydrogenase.
-
Class IV ADH (ADH4): This isozyme shows a high Km for ethanol but is the most efficient ADH in retinol oxidation.
-
Class V ADH (ADH6): ADH6 metabolizes a variety of substrates including ethanol, other aliphatic alcohols, and retinol.[2] Its high Km for ethanol suggests it may be more physiologically relevant for other substrates or at high ethanol concentrations. Genetic studies have linked variants in ADH6 to alcohol dependence.[3]
Tissue Distribution
The physiological function of ADH isozymes is also dictated by their location of expression.
-
ADH1 (Class I): Predominantly found in the liver, but also present in the kidney, lungs, and gastrointestinal tract.[4]
-
ADH2 (Class II): Primarily expressed in the liver.[4]
-
ADH3/ADH5 (Class III): Ubiquitously expressed in all tissues examined.[4]
-
ADH4 (Class IV): Mainly expressed in the upper gastrointestinal tract, particularly the stomach.[4]
-
ADH6 (Class V): Expressed in the stomach and liver.[2][5][6]
Metabolic Pathways
ADH isozymes are integral components of several key metabolic pathways.
Ethanol Metabolism Pathway
The primary pathway for ethanol metabolism involves its oxidation to acetaldehyde (B116499) by ADH, followed by the oxidation of acetaldehyde to acetate (B1210297) by aldehyde dehydrogenase (ALDH).
Caption: Overview of the major pathway of ethanol metabolism.
Retinoic Acid Synthesis Pathway
The synthesis of retinoic acid from retinol is a two-step process where ADHs catalyze the first step.
Caption: The role of ADH isozymes in the synthesis of retinoic acid.
Formaldehyde Detoxification Pathway
Formaldehyde is detoxified through a pathway where ADH3/ADH5 plays a central role. Other ADHs have a negligible role.
Caption: The glutathione-dependent pathway for formaldehyde detoxification.
Experimental Protocols
General ADH Activity Assay (Spectrophotometric)
This protocol outlines a standard method for determining ADH activity by monitoring the production of NADH at 340 nm.
Principle: Alcohol dehydrogenase catalyzes the oxidation of an alcohol to an aldehyde or ketone with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the ADH activity.
Reagents:
-
Assay Buffer: 0.1 M sodium pyrophosphate, pH 8.8.
-
Substrate Solution: Ethanol solution (e.g., 100 mM in assay buffer).
-
Coenzyme Solution: 2.5 mM NAD+ in assay buffer.
-
Enzyme Sample: Purified or recombinant ADH isozyme, or tissue/cell lysate.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette by adding the assay buffer, substrate solution, and coenzyme solution. The final volume is typically 1 mL.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the enzyme sample to the cuvette.
-
Immediately mix by inversion and place the cuvette in a spectrophotometer.
-
Monitor the increase in absorbance at 340 nm for several minutes.
-
Calculate the initial rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6.22 mM-1cm-1).
Experimental Workflow for Comparing ADH Isozyme Kinetics:
Caption: Workflow for comparative kinetic analysis of ADH isozymes.
Conclusion
ADH6, as the sole member of Class V alcohol dehydrogenase, possesses distinct functional characteristics compared to other ADH isozymes. Its high Km for ethanol suggests a less prominent role in systemic ethanol clearance at low concentrations compared to the high-affinity Class I isozymes. However, its expression in the liver and stomach, coupled with its ability to metabolize a range of substrates, indicates potentially important, yet not fully elucidated, physiological functions. Further research, particularly to determine the full kinetic profile of ADH6 with various substrates, is necessary to fully understand its contribution to human metabolism and its implications in health and disease. This guide provides a foundational comparison to aid researchers in designing experiments and interpreting data related to the diverse family of alcohol dehydrogenases.
References
- 1. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]
- 2. Alcohol dehydrogenase as a critical mediator of retinoic acid synthesis from vitamin A in the mouse embryo. | Semantic Scholar [semanticscholar.org]
- 3. Catalytic efficiency of human alcohol dehydrogenases for retinol oxidation and retinal reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bohr.winthrop.edu [bohr.winthrop.edu]
- 5. ADH1 and ADH4 alcohol/retinol dehydrogenases in the developing adrenal blastema provide evidence for embryonic retinoid endocrine function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alcohol dehydrogenases that catalyse methyl formate synthesis participate in formaldehyde detoxification in the methylotrophic yeast Candida boidinii - PubMed [pubmed.ncbi.nlm.nih.gov]
ADH6 Expression: A Comparative Guide to its Prognostic Value in Cancer
For Researchers, Scientists, and Drug Development Professionals
Alcohol dehydrogenase 6 (ADH6), a member of the zinc-containing alcohol dehydrogenase family, has emerged as a potential prognostic biomarker in various cancers.[1][2] However, its correlation with patient survival is not uniform and appears to be cancer-type specific. This guide provides a comparative analysis of ADH6 expression and its impact on patient survival across different malignancies, supported by experimental data and methodologies.
Comparative Survival Analysis of ADH6 Expression
The prognostic significance of ADH6 expression varies considerably among different cancer types. The following table summarizes the key survival data from studies analyzing the correlation between ADH6 expression and patient outcomes.
| Cancer Type | High ADH6 Expression Correlation with Survival | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Patient Cohort/DataSource |
| Pancreatic Adenocarcinoma (PAAD) | Favorable | 0.588 (Adjusted) | 0.378–0.914 | 0.018 | TCGA |
| Favorable (in males) | 0.498 (Adjusted) | 0.270–0.918 | 0.026 | TCGA | |
| Favorable (in patients >60 years) | 0.488 (Adjusted) | 0.293–0.811 | 0.006 | TCGA | |
| Favorable (in stage II patients) | 0.627 (Adjusted) | 0.394–0.997 | 0.049 | TCGA | |
| Gastric Cancer (GC) | Unfavorable (in patients receiving 5-FU chemotherapy) | - | - | 0.043 | Kaplan-Meier plotter |
| Unfavorable (in stage 2 patients) | - | - | 0.022 | Kaplan-Meier plotter | |
| Favorable (in diffuse-type GC) | 0.59 | 0.35–0.97 | 0.037 | Kaplan-Meier plotter | |
| Hepatocellular Carcinoma (HCC) | Favorable (Overall Survival) | - | - | - | TCGA |
| Favorable (Recurrence-Free Survival) | - | - | - | TCGA | |
| Non-Small Cell Lung Cancer (NSCLC) | Associated with chemotherapy status, but not directly with clinical stage. | - | - | - | OncoLnc, Kaplan-Meier Plotter |
Experimental Protocols
The survival data presented is primarily derived from retrospective analyses of large-scale cancer genomics datasets. The general methodology followed in these studies is outlined below.
1. Data Acquisition and Patient Cohorts:
-
Data Source: RNA sequencing (RNA-seq) data and corresponding clinical information, including survival data (Overall Survival - OS, Recurrence-Free Survival - RFS), were predominantly obtained from The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) databases.[3][4]
-
Patient Cohorts: Specific cancer patient cohorts (e.g., Pancreatic Adenocarcinoma, Gastric Cancer, Hepatocellular Carcinoma) were selected from the databases for analysis.
2. Gene Expression Analysis:
-
Quantification: The expression levels of ADH6 mRNA were typically quantified from the RNA-seq data.
-
Grouping: Patients were stratified into "high" and "low" ADH6 expression groups based on a specific cutoff, often the median or optimal cutoff value determined by statistical analysis.
3. Survival Analysis:
-
Statistical Methods:
-
Kaplan-Meier analysis: Used to generate survival curves for the high and low expression groups, with the log-rank test applied to determine the statistical significance of the differences in survival.[5]
-
Cox Proportional-Hazards Model: Employed to calculate Hazard Ratios (HR) and their 95% Confidence Intervals (CI), assessing the independent prognostic value of ADH6 expression while adjusting for other clinical variables such as tumor stage, age, and treatment.[3][4]
-
-
Software/Tools: Analyses were often performed using tools like the Kaplan-Meier plotter online database, or statistical software packages in R or Python.[5][6]
4. Functional Enrichment Analysis:
-
Gene Set Enrichment Analysis (GSEA): Performed to identify potential biological pathways and processes associated with high or low ADH6 expression.[3][4]
Caption: A generalized workflow for analyzing the prognostic value of ADH6.
Signaling Pathways and Logical Relationships
The precise molecular mechanisms by which ADH6 influences cancer prognosis are still under investigation. However, some studies have provided initial insights into the potential pathways involved.
In pancreatic adenocarcinoma, a high expression of ADH6, along with ADH1A, was found to be involved in the P450 pathway.[3] Cytochrome P450 enzymes are crucial for the metabolism of a wide range of endogenous and exogenous compounds, including therapeutic drugs. The interplay between ADH6 and this pathway could influence the metabolic environment of the tumor and its response to therapy, thereby affecting patient survival.
Caption: Potential involvement of ADH6 in the P450 pathway in pancreatic cancer.
Furthermore, a study on the mouse pseudogene Adh6-ps1 indicated potential interactions with microRNAs (miRNAs) such as Mir455 and Mir511, which have been linked to hepatocellular carcinoma.[7][8] This suggests a possible regulatory role for ADH6 in tumorigenesis through miRNA-mediated mechanisms, although further research is needed to confirm this in humans.
References
- 1. cs.toronto.edu [cs.toronto.edu]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Distinct prognostic values of alcohol dehydrogenase mRNA expression in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic implications of alcohol dehydrogenases in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic value of alcohol dehydrogenase mRNA expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Prognostic Values of Alcohol Dehydrogenase Family Members for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression, Interaction, and Role of Pseudogene Adh6-ps1 in Cancer Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression, Interaction, and Role of Pseudogene Adh6-ps1 in Cancer Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crossroads of Metabolism: A Comparative Guide to Alcohol Dehydrogenase Substrate Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme substrate specificity is paramount. This guide provides an objective comparison of the cross-reactivity of substrates among various alcohol dehydrogenase (ADH) family members, supported by experimental data and detailed protocols.
The alcohol dehydrogenase (ADH) family of enzymes plays a critical role in a wide array of metabolic processes, most notably the oxidation of alcohols to aldehydes. These enzymes, found across diverse species from yeast to humans, exhibit significant variation in their substrate preferences. This inherent cross-reactivity, or substrate promiscuity, has profound implications for drug metabolism, toxicology, and the development of novel therapeutic agents. This guide delves into the kinetic differences between ADH isozymes, offering a clear comparison of their interactions with a range of substrates.
Comparative Analysis of Substrate Kinetics
The substrate specificity of ADH isozymes is quantitatively described by the Michaelis constant (Kₘ) and the catalytic constant (kₖₐₜ). Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower Kₘ indicating higher affinity. The kₖₐₜ represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kₖₐₜ/Kₘ is a measure of the enzyme's catalytic efficiency.
Below are tables summarizing the kinetic parameters of various human and yeast ADH isozymes with a selection of alcohol substrates.
Table 1: Kinetic Parameters of Human Class I ADH Isozymes with Various Alcohol Substrates
| Substrate | Isozyme | Kₘ (mM) | kₖₐₜ (min⁻¹) | kₖₐₜ/Kₘ (min⁻¹mM⁻¹) |
| Ethanol (B145695) | αα | 4.3 | 200 | 47 |
| β₁β₁ | 0.048 | 9 | 188 | |
| γ₁γ₁ | 1.0 | 400 | 400 | |
| Methanol | αα | 220 | 110 | 0.5 |
| β₁β₁ | 24 | 10 | 0.4 | |
| γ₁γ₁ | 100 | 300 | 3 | |
| Benzyl alcohol | αα | 0.07 | 250 | 3571 |
| β₁β₁ | 0.04 | 10 | 250 | |
| γ₁γ₁ | 0.03 | 350 | 11667 | |
| Octanol | αα | 0.003 | 150 | 50000 |
| β₁β₁ | 0.007 | 10 | 1429 | |
| γ₁γ₁ | 0.002 | 300 | 150000 |
Data compiled from multiple sources. Conditions may vary between studies.[1][2]
Table 2: Comparative Kinetics of Yeast and Horse Liver ADH with Primary Alcohols
| Substrate | Enzyme | Kₘ (mM) | Relative Vₘₐₓ |
| Ethanol | Yeast ADH | 13 | 1.0 |
| Horse Liver ADH | 0.5 | 1.0 | |
| 1-Propanol | Yeast ADH | 13 | 0.8 |
| Horse Liver ADH | 0.3 | 1.2 | |
| 1-Butanol | Yeast ADH | 10 | 0.4 |
| Horse Liver ADH | 0.1 | 1.5 | |
| 1-Pentanol | Yeast ADH | 8 | 0.2 |
| Horse Liver ADH | 0.05 | 1.8 |
Data represents a general comparison and highlights the differing substrate preferences. Yeast ADH activity decreases with increasing alcohol chain length, while horse liver ADH activity increases.[3]
Experimental Protocols
A fundamental technique for assessing ADH activity and substrate specificity is the spectrophotometric assay. This method relies on monitoring the change in absorbance at 340 nm, which corresponds to the production of NADH from NAD⁺ during the oxidation of an alcohol substrate.
Spectrophotometric Assay for Alcohol Dehydrogenase Activity
Objective: To determine the kinetic parameters (Kₘ and Vₘₐₓ) of an ADH enzyme with a specific alcohol substrate.
Materials:
-
Purified ADH enzyme
-
Sodium pyrophosphate buffer (0.1 M, pH 9.2) or other suitable buffer
-
NAD⁺ solution (e.g., 25 mM)
-
Substrate alcohol solutions of varying concentrations
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Micropipettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADH enzyme in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5).
-
Prepare a series of dilutions of the substrate alcohol in the assay buffer.
-
Prepare the NAD⁺ solution in the assay buffer.
-
-
Assay Setup:
-
In a cuvette, combine the assay buffer, NAD⁺ solution, and enzyme solution. The final volume and concentrations should be optimized for the specific enzyme and substrate. A typical reaction mixture might contain:
-
800 µL of buffer
-
100 µL of NAD⁺ solution
-
50 µL of enzyme solution
-
-
Mix gently by inversion and place the cuvette in the spectrophotometer.
-
-
Reaction Initiation and Measurement:
-
Allow the mixture to equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume (e.g., 50 µL) of the substrate alcohol solution.
-
Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time. The initial linear portion of the curve represents the initial reaction velocity (v₀).
-
Calculate the change in absorbance per minute (ΔA₃₄₀/min).
-
Convert the rate of absorbance change to the rate of NADH formation using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Repeat the assay for each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration [S].
-
Determine the Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation, for example, by using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
-
Visualizing Metabolic Pathways and Workflows
To better understand the context of ADH activity and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Major pathway of ethanol metabolism in hepatocytes.
Caption: Workflow for determining ADH kinetic parameters.
The significant cross-reactivity observed among ADH family members underscores the importance of detailed kinetic characterization. For drug development, an understanding of how a novel compound might be metabolized by different ADH isozymes is crucial for predicting its efficacy, potential toxicity, and drug-drug interactions. The data and protocols presented in this guide offer a foundational resource for researchers navigating the complex landscape of alcohol and xenobiotic metabolism.
References
- 1. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between kinetics of liver alcohol dehydrogenase and alcohol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inversion of the substrate specificity of yeast alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Rodents: Unraveling the Disparities in ADH6 Activity Between Human and Mouse Models
A critical divergence in the alcohol dehydrogenase (ADH) gene family between humans and mice presents a significant challenge for translational research, particularly in studies involving alcohol metabolism, retinoid signaling, and toxicology. While humans possess a functional Class V alcohol dehydrogenase, ADH6, mice lack a direct functional ortholog, instead featuring a pseudogene, Adh6-ps1, and a gene of unconfirmed function, Adh6a. This guide provides a comprehensive comparison of human ADH6 and the most relevant murine counterpart, the Class I enzyme ADH1, highlighting the key differences in their genetic basis, tissue distribution, and enzymatic activity.
This comparative analysis is essential for researchers, scientists, and drug development professionals to understand the translational limitations of mouse models in studies where ADH6 activity may play a significant role. The data presented underscores the necessity of careful consideration when extrapolating findings from mouse studies to human physiology.
Genetic Landscape: A Missing Ortholog
The most striking difference lies in the genetic makeup of the ADH family in humans versus mice. Humans have a functional ADH6 gene, which encodes the ADH6 enzyme. In contrast, the mouse genome contains Adh6-ps1, a pseudogene that is transcribed but not translated into a functional protein, and Adh6a, a protein-coding gene with no confirmed enzymatic activity to date.[1] This absence of a direct, functional ADH6 equivalent in mice necessitates the use of other ADH family members for comparative studies. Mouse ADH1 is often considered the primary enzyme for ethanol (B145695) metabolism and shares some substrates with human ADH6, making it the most logical, albeit imperfect, comparator.
Tissue Distribution: Overlapping yet Distinct Expression Patterns
Both human ADH6 and mouse ADH1 are predominantly expressed in the liver, a key site for alcohol and xenobiotic metabolism.[2][3][4] However, their expression profiles diverge in other tissues. Human ADH6 shows notable expression in the stomach and kidneys.[2][3][5] Mouse ADH1, on the other hand, is also found in the kidney and gut epithelium, as well as the adrenal cortex and epidermis during late fetal development.[4]
Table 1: Tissue Expression of Human ADH6 vs. Mouse ADH1
| Tissue | Human ADH6 Expression | Mouse ADH1 Expression |
| Liver | High[2][3] | High[4] |
| Stomach | High[3] | Present in mucosa |
| Kidney | Present[2][6] | Present[4] |
| Intestine | Present in Duodenum[7] | Present in epithelium[4] |
| Adrenal Gland | - | Present in cortex[4] |
| Skin | - | Present in epidermis[4] |
Enzymatic Activity: A Quantitative Comparison
The enzymatic activity of human ADH6 and mouse ADH1 reveals significant differences in their substrate preferences and kinetic efficiencies. This section provides a summary of the available kinetic data for key substrates.
Table 2: Kinetic Parameters of Human ADH6 vs. Mouse ADH1
| Substrate | Enzyme | Km (mM) | Vmax (min-1) |
| Ethanol | Human ADH6 | 28[8] | - |
| Mouse ADH1 | 0.048 - 64 | 9 - 560 | |
| 1-Propanol | Human ADH6 | 3.2[8] | - |
| Benzyl Alcohol | Human ADH6 | 0.12[8] | - |
| Retinol | Human ADH6 | - | - |
| Mouse ADH1 | - | - |
Note: A wide range of kinetic values is reported for mouse ADH1 due to the existence of different strains and experimental conditions.
Experimental Protocols
A detailed understanding of the methodologies used to characterize these enzymes is crucial for replicating and building upon existing research.
Expression and Purification of Recombinant ADH
Human ADH6: Recombinant human ADH6 can be expressed in E. coli. The protein is often produced with a His-tag to facilitate purification using affinity chromatography.[9][10]
Mouse ADH1: Similar to human ADH6, recombinant mouse ADH1 can be expressed in E. coli and purified using chromatographic techniques.[11][12]
Spectrophotometric Assay for Alcohol Dehydrogenase Activity
The activity of both human ADH6 and mouse ADH1 is typically determined by monitoring the reduction of NAD+ to NADH at 340 nm.[13][14][15][16]
General Protocol:
-
Reaction Mixture: A typical reaction mixture contains a buffer (e.g., sodium phosphate, pH 8.8), the alcohol substrate, and NAD+.
-
Enzyme Addition: The reaction is initiated by adding the purified enzyme to the reaction mixture.[14]
-
Spectrophotometric Measurement: The increase in absorbance at 340 nm, corresponding to the formation of NADH, is measured over time using a spectrophotometer.[13][16]
-
Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[14]
Visualizing the Disparity: Genetic and Metabolic Context
To better illustrate the fundamental differences between the human and mouse ADH systems in the context of ADH6, the following diagrams are provided.
References
- 1. Expression, Interaction, and Role of Pseudogene Adh6-ps1 in Cancer Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue expression of ADH6 - Summary - The Human Protein Atlas [v20.proteinatlas.org]
- 3. genecards.org [genecards.org]
- 4. Stage and tissue-specific expression of the alcohol dehydrogenase 1 (Adh-1) gene during mouse development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADH6 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. Tissue expression of ADH6 - Staining in kidney - The Human Protein Atlas [v22.proteinatlas.org]
- 7. ADH6 alcohol dehydrogenase 6 (class V) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. raybiotech.com [raybiotech.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification and Characterization of a Novel Recombinant Highly Enantioselective Short-Chain NAD(H)-Dependent Alcohol Dehydrogenase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
- 14. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 16. scribd.com [scribd.com]
Unraveling the Evidence: Evaluating ADH6 as a Biomarker for Alcohol Consumption
For researchers, scientists, and drug development professionals, the quest for reliable and accurate biomarkers of alcohol consumption is a critical endeavor. While numerous candidates have been investigated, the validation of Alcohol Dehydrogenase 6 (ADH6) remains a subject of scientific inquiry. This guide provides a comprehensive comparison of ADH6's potential, based on current genetic evidence, against established biochemical biomarkers of alcohol intake.
ADH6: A Genetic Perspective on Alcohol Consumption
Current scientific literature does not support the use of the ADH6 enzyme as a direct, protein-based biomarker for quantifying alcohol consumption. Research indicates that the ADH6 protein may be unstable and largely inactive in alcohol metabolism.[1] However, genetic variations within the ADH6 gene have been associated with patterns of alcohol consumption, suggesting its role as a potential genetic marker of predisposition rather than a direct measure of intake.
Genome-Wide Association Studies (GWAS) have identified single nucleotide polymorphisms (SNPs) in the ADH gene cluster on chromosome 4q22-q23, which includes ADH6, that are associated with the risk of alcohol dependence.[2] Specifically, certain polymorphisms in the ADH6 gene have been linked to heavy drinking, particularly in women.[3] These genetic associations point to the complex interplay of genetic factors in influencing drinking behaviors.
It is crucial to understand that these genetic markers indicate a potential predisposition to certain drinking behaviors and do not provide a real-time measure of alcohol consumption.
Established Biomarkers of Alcohol Consumption: A Comparative Analysis
In contrast to the genetic evidence for ADH6, several biochemical markers are well-established and routinely used to detect and quantify alcohol consumption. These markers can be broadly categorized as direct and indirect indicators of alcohol intake. Direct markers are metabolites of ethanol, while indirect markers reflect alcohol-induced cellular damage.
| Biomarker | Type | Detection Window | General Sensitivity & Specificity |
| Carbohydrate-Deficient Transferrin (CDT) | Indirect | 2-4 weeks | High specificity for chronic heavy consumption.[4][5] |
| Ethyl Glucuronide (EtG) | Direct | Up to 80 hours in urine; months in hair | High sensitivity and specificity for recent consumption.[4][5] |
| Ethyl Sulfate (EtS) | Direct | Up to 80 hours in urine | Similar performance to EtG. |
| Phosphatidylethanol (PEth) | Direct | Up to 3 weeks in whole blood | High sensitivity and specificity; correlates well with alcohol intake levels.[6][7] |
| Gamma-Glutamyl Transferase (GGT) | Indirect | Weeks to months | Moderate sensitivity and specificity; can be elevated by other factors. |
| Aspartate Aminotransferase (AST) & Alanine Aminotransferase (ALT) | Indirect | Weeks to months | Lower sensitivity and specificity for alcohol consumption alone; primarily markers of liver damage. |
Experimental Protocols for Key Biomarkers
Accurate and reliable measurement of alcohol biomarkers is paramount. The following are summarized methodologies for the determination of leading biomarkers.
Carbohydrate-Deficient Transferrin (CDT) Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely accepted method for the quantification of CDT.
-
Sample Preparation: Serum samples are collected from subjects. Internal standards are added to the serum.
-
Iron Saturation: Transferrin in the sample is saturated with a ferric chloride solution.
-
Chromatographic Separation: The treated sample is injected into an HPLC system equipped with an anion-exchange column.
-
Detection: The different transferrin isoforms are separated based on their charge, and the amount of CDT is quantified by measuring the absorbance at 460 nm.
-
Quantification: The CDT level is typically expressed as a percentage of total transferrin.
Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the detection of EtG and EtS in urine and hair.
-
Sample Preparation (Urine): Urine samples are diluted with an internal standard solution.
-
Sample Preparation (Hair): Hair samples are washed to remove external contaminants, then pulverized. EtG and EtS are extracted from the hair powder using an appropriate solvent and internal standards.
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph to separate EtG and EtS from other matrix components.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. Specific precursor-to-product ion transitions for EtG, EtS, and their internal standards are monitored for highly selective and sensitive quantification.
Phosphatidylethanol (PEth) Analysis by LC-MS/MS
PEth is measured in whole blood, and LC-MS/MS is the preferred analytical method.
-
Sample Preparation: Whole blood samples are collected in EDTA tubes. A small aliquot of blood is mixed with an internal standard solution and a protein precipitation agent (e.g., acetonitrile).
-
Extraction: The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant containing PEth is collected.
-
Chromatographic Separation: The extract is injected into an LC system for chromatographic separation of different PEth species.
-
Mass Spectrometric Detection: Similar to EtG/EtS analysis, a tandem mass spectrometer is used to detect and quantify specific PEth species.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in alcohol metabolism and biomarker analysis, the following diagrams are provided.
Alcohol Metabolism Pathway
Biomarker Analysis Workflow
Conclusion
References
- 1. Alcohol dehydrogenases, aldehyde dehydrogenases and alcohol use disorders: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADH6 alcohol dehydrogenase 6 (class V) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Comparative analysis between CDT in serum and Ethyl glucuronide in hair to define the best reliable tool for the diagnosis of alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison between serum carbohydrate-deficient transferrin and hair ethyl glucuronide in detecting chronic alcohol consumption in routine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A UTILITARIAN COMPARISON OF TWO ALCOHOL USE BIOMARKERS WITH SELF-REPORTED DRINKING HISTORY COLLECTED IN ANTENATAL CLINICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Monitoring of the alcohol biomarkers PEth, CDT and EtG/EtS in an outpatient treatment setting. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Information Not Available: Proper Disposal Procedures for ADH-6
Comprehensive searches for a chemical substance identified as "ADH-6" did not yield any specific safety data sheets (SDS), regulatory disposal guidelines, or established laboratory protocols. The identifier "this compound" does not correspond to a recognized chemical in publicly available databases.
The search results primarily reference biological entities such as Aldehyde Dehydrogenase 6 (ALDH6A1), a mitochondrial enzyme, which is distinct from a chemical reagent that would have specific disposal requirements.
To ensure the safe and proper disposal of any chemical substance, it is imperative to have accurate identification. Without a proper chemical name, CAS (Chemical Abstracts Service) number, or other standard identifiers, providing disposal instructions would be unsafe and contrary to established laboratory safety protocols.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Verify Chemical Identity: Please confirm the precise name and CAS number of the substance . This information is typically available on the original container label, in the purchase order history, or within the laboratory's chemical inventory system.
-
Consult Safety Data Sheets (SDS): Once the correct chemical identity is established, the corresponding SDS is the primary source of information for safe handling and disposal. Section 13 of the SDS specifically addresses disposal considerations.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the definitive resource for guidance on chemical waste management and disposal procedures that comply with local, state, and federal regulations.
Providing procedural guidance for an unidentified chemical substance would be a significant safety risk. We are committed to providing information that builds trust and ensures laboratory safety. Therefore, we must decline to provide speculative disposal procedures for "this compound" until a positive and accurate identification can be made.
Essential Safety and Logistical Information for Handling ADH-6
This document provides crucial safety protocols and logistical plans for the handling and disposal of ADH-6, a tripyridylamide compound identified as a potent anti-cancer agent.[1][2] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Disclaimer: This guide is for informational purposes and should supplement, not replace, a formal risk assessment and the Safety Data Sheet (SDS) provided by the supplier. All laboratory personnel must be trained on the specific hazards of this compound before handling.
I. Compound Identification and Hazards
-
Chemical Name: this compound
-
Synonyms: this compound TFA (Trifluoroacetate salt)
-
Mechanism of Action: this compound is a tripyridylamide compound that disrupts the self-assembly of mutant p53 DNA-binding domain (DBD) aggregates. By dissociating these aggregates, it restores the transcriptional activity of p53, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
-
Primary Hazards: As a potent, biologically active compound, this compound should be handled with care to avoid accidental exposure. The specific toxicological properties of this compound have not been fully elucidated; therefore, it should be treated as a hazardous substance.
II. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent inhalation, ingestion, and skin/eye contact. The required level of PPE depends on the nature of the procedure and the quantity of this compound being handled.
| Activity | Required PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - NIOSH-approved respirator (e.g., N95 or higher) or use of a certified chemical fume hood or powder containment hood.- Disposable lab coat with tight cuffs.- Double nitrile gloves.- Chemical splash goggles and face shield. | High risk of aerosolization and inhalation of fine powder. |
| Solution Preparation and Handling | - Certified chemical fume hood.- Lab coat.- Nitrile gloves.- Chemical splash goggles. | Minimizes inhalation of vapors and protects against splashes. |
| In Vitro / In Vivo Dosing | - Lab coat.- Nitrile gloves.- Safety glasses with side shields. | Protects against accidental skin and eye contact during administration. |
For detailed PPE standards, refer to OSHA guidelines.[3]
III. Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe handling of this compound.
1. Preparation:
- Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
- Ensure that a safety shower and eyewash station are readily accessible.[3]
- Assemble all necessary equipment and reagents before starting the experiment.
- Prepare a spill kit appropriate for the quantity of this compound being used.
2. Weighing and Reconstitution:
- Perform all manipulations of solid this compound within a chemical fume hood or a powder containment hood to minimize inhalation risk.
- Use anti-static weighing paper or a tared container.
- Slowly add the desired solvent to the solid compound to avoid splashing.
- Ensure the compound is fully dissolved before removing it from the containment area.
3. Experimental Procedures:
- Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard information.
- Keep containers with this compound solutions sealed when not in use.
4. Decontamination:
- Wipe down all surfaces and equipment that have come into contact with this compound with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent.
- Properly decontaminate all glassware and equipment before removing them from the designated work area.
IV. Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused/Expired Solid this compound | - Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor. Do not dispose of in regular trash or down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | - Collect in a designated, puncture-resistant, and sealed hazardous waste container.- Label clearly as "Hazardous Waste" with the chemical name. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid cross-contamination.- Place in a sealed bag or container labeled as hazardous waste. |
| Liquid Waste (Solutions containing this compound) | - Collect in a sealed, compatible, and clearly labeled hazardous waste container.- Do not mix with other waste streams unless compatibility is confirmed. |
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
V. Experimental Protocol Example: In Vitro Cell Viability Assay
This protocol provides a general methodology for assessing the cytotoxic effects of this compound on a cancer cell line.
1. Cell Culture:
- Culture a human cancer cell line with a known p53 mutation (e.g., MIA PaCa-2) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Harvest cells using trypsin-EDTA and perform a cell count.
- Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium.
- Allow the cells to adhere overnight.
3. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the this compound stock solution in growth medium to achieve the desired final concentrations.
- Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
4. Incubation:
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
5. Viability Assessment (MTT Assay):
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
VI. Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Mechanism of action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
